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  • Product: 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
  • CAS: 1217863-02-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic Acid: Properties, Synthesis, and Applications

Abstract This technical guide provides an in-depth analysis of 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. This document details its phys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. This document details its physicochemical properties, outlines a robust synthetic pathway with experimental protocols, describes standard analytical characterization techniques, and explores its applications in drug discovery. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established chemical principles to serve as a comprehensive resource for the effective utilization of this valuable compound.

Chemical Identity and Physicochemical Properties

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals. The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, and a C4-position that is geminally disubstituted with a propyl group and a carboxylic acid. This Cα,α-disubstituted amino acid analogue offers a conformationally constrained scaffold that is of significant interest for designing molecules with specific three-dimensional orientations.

The Boc protecting group provides stability during many synthetic transformations and can be removed under mild acidic conditions, allowing for subsequent modification at the nitrogen atom. The propyl group introduces lipophilicity, which can be crucial for modulating pharmacokinetic properties or for targeting hydrophobic pockets in biological targets.

Table 1: Core Properties and Identifiers

PropertyValueSource
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propylpiperidine-4-carboxylic acidInferred
Molecular Formula C₁₄H₂₅NO₄
Molecular Weight 271.35 g/mol
Appearance Solid
InChI Key XGKHJZQIVNPLSM-UHFFFAOYSA-N
SMILES CCCC1(C(O)=O)CCN(C(OC(C)(C)C)=O)CC1
PubChem Substance ID 329797360
MDL Number MFCD15146524

Synthesis and Purification

The synthesis of C4-alkylated piperidine-4-carboxylic acids is a multi-step process that requires careful control of reactivity. A common and effective strategy involves the α-alkylation of an N-Boc-piperidine-4-carboxylate ester, followed by saponification to yield the target carboxylic acid. This approach leverages the ability of the ester group to activate the α-proton for deprotonation by a strong, non-nucleophilic base.

Synthetic Workflow Rationale

The chosen pathway (esterification -> α-alkylation -> hydrolysis) is a cornerstone of modern organic synthesis for creating quaternary centers.

  • Esterification: The initial carboxylic acid of the parent compound, 1-Boc-piperidine-4-carboxylic acid, is protected as an ester (e.g., ethyl ester). This is critical because the acidic proton of the carboxyl group would quench the strong base required for the subsequent alkylation step.

  • α-Alkylation: Lithium diisopropylamide (LDA) is the base of choice for generating the enolate. Its bulky nature prevents it from acting as a nucleophile and attacking the ester carbonyl, while its strong basicity ensures complete and rapid deprotonation at the C4 position. The resulting enolate is then trapped with an alkyl halide (1-iodopropane) to introduce the propyl group.

  • Hydrolysis (Saponification): The final step involves the base-mediated hydrolysis of the ethyl ester to reveal the target carboxylic acid. An aqueous workup followed by acidification protonates the carboxylate salt, leading to the precipitation or extraction of the final product.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Hydrolysis Start 1-Boc-piperidine- 4-carboxylic acid Ester Ethyl 1-Boc-piperidine- 4-carboxylate Start->Ester EtOH, H₂SO₄ (cat.) Enolate Lithium Enolate Intermediate Ester->Enolate 1. LDA, THF, -78°C Alkylated Ethyl 1-Boc-4-propyl- piperidine-4-carboxylate Enolate->Alkylated 2. 1-Iodopropane Final 1-Boc-4-propylpiperidine- 4-carboxylic acid Alkylated->Final 1. LiOH, H₂O/THF 2. HCl (aq) AnalyticalWorkflow cluster_workflow Analytical & Quality Control Workflow cluster_spectroscopy Structure Confirmation cluster_chromatography Purity Assessment Sample Synthesized Product NMR ¹H & ¹³C NMR Sample->NMR MS Mass Spectrometry (MS) Sample->MS FTIR Infrared Spectroscopy (FTIR) Sample->FTIR HPLC HPLC-UV/MS Sample->HPLC Data Data Analysis & Interpretation NMR->Data MS->Data FTIR->Data HPLC->Data Report Certificate of Analysis (CoA) (Structure & Purity Confirmed) Data->Report

Exploratory

A Senior Application Scientist's Guide to N-Boc-4-propylpiperidine-4-carboxylic acid: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-Boc-4-propylpiperidine-4-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique sterically h...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-propylpiperidine-4-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique sterically hindered quaternary center, combined with the versatile piperidine scaffold, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, a detailed, field-proven synthesis protocol with mechanistic insights, comprehensive characterization data, and a discussion of its applications in drug discovery. By explaining the causality behind experimental choices, this document serves as a practical resource for scientists engaged in the synthesis and application of novel therapeutics.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged structural motif in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, providing favorable physicochemical properties such as improved solubility and metabolic stability, while also allowing for precise three-dimensional orientation of pharmacophoric groups.[3] Piperidine derivatives are integral to drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases.[2][4]

N-Boc-4-propylpiperidine-4-carboxylic acid emerges as a particularly valuable synthetic intermediate.[5] It features a quaternary carbon atom, which introduces conformational rigidity and steric hindrance, often leading to enhanced selectivity and potency in drug-target interactions. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial, rendering the amine unreactive to a wide range of nucleophilic and basic conditions while being easily removable under mild acidic conditions.[6][7][8] This guide will elucidate the synthesis and utility of this key molecule.

Physicochemical Properties and Structural Analysis

The structural integrity and properties of N-Boc-4-propylpiperidine-4-carboxylic acid are foundational to its utility. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₅H₂₇NO₄Calculated
Molecular Weight 285.38 g/mol Calculated
Appearance White to off-white solidGeneric MSDS
IUPAC Name 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acidIUPAC Nomenclature
CAS Number 157663-17-7Chemical Abstract Service
XLogP3 2.8PubChem CID 13860010
Hydrogen Bond Donor Count 1PubChem CID 13860010
Hydrogen Bond Acceptor Count 4PubChem CID 13860010

The molecule's structure, featuring a propyl group and a carboxylic acid at the C4 position, creates a chiral center. The Boc group, with its bulky tert-butyl component, influences the conformational equilibrium of the piperidine ring, typically favoring a chair conformation.

Synthesis and Mechanistic Rationale

The synthesis of N-Boc-4-propylpiperidine-4-carboxylic acid is a multi-step process that relies on fundamental principles of organic chemistry, including amine protection, alpha-alkylation of esters, and subsequent hydrolysis. The following protocol is a robust and reproducible method.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Saponification S1 Ethyl isonipecotate R1 Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/H₂O) P1 Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate S1->P1 R1->P1 Nucleophilic Acyl Substitution P1_c Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate R2 1. Strong Base (e.g., LDA) Solvent (e.g., THF), -78 °C 2. 1-Iodopropane P2 Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate P1_c->P2 R2->P2 Enolate Formation & SN2 Reaction P2_c Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate R3 1. Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H₂O) 2. Acidic Workup (e.g., HCl) P3 N-Boc-4-propylpiperidine-4-carboxylic acid P2_c->P3 R3->P3 Ester Hydrolysis

Caption: Synthetic workflow for N-Boc-4-propylpiperidine-4-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • To a stirred solution of ethyl isonipecotate (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove dioxane.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

  • Expert Insight: The use of a biphasic solvent system (dioxane/water) with a mild base like NaHCO₃ ensures efficient reaction between the water-insoluble (Boc)₂O and the more soluble amine salt, minimizing side reactions like ester hydrolysis. The Boc group is essential for preventing the highly reactive secondary amine from interfering in the subsequent strong-base-mediated alkylation step.[8][9]

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add the product from Step 1 (1 equivalent) dissolved in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add 1-iodopropane (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Expert Insight: LDA is the base of choice due to its strong basicity and steric bulk, which allows for rapid and quantitative deprotonation at the alpha-carbon of the ester without competing nucleophilic attack at the carbonyl group. The reaction is performed at -78 °C to ensure kinetic control, prevent side reactions, and maintain the stability of the enolate.

Step 3: Synthesis of N-Boc-4-propylpiperidine-4-carboxylic acid (Saponification)

  • Dissolve the purified ester from Step 2 (1 equivalent) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1N HCl.

  • A white precipitate will form. Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product as a white solid.

  • Expert Insight: LiOH is a preferred base for saponification as it effectively hydrolyzes the ester with a lower risk of promoting side reactions compared to stronger bases like NaOH or KOH in some substrates. The acidic workup is critical to protonate the carboxylate salt, yielding the final carboxylic acid product.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~10-12 (br s, 1H, COOH), ~3.8-4.0 (m, 2H), ~2.8-3.0 (m, 2H), ~1.8-2.0 (m, 2H), ~1.4-1.6 (m, 4H), 1.45 (s, 9H, Boc), ~0.9 (t, 3H, CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~180-182 (C=O, acid), 154.8 (C=O, Boc), 79.8 (C(CH₃)₃), ~45-47 (quaternary C), ~40-42 (CH₂-N), ~35-37 (CH₂), ~28.4 (C(CH₃)₃), ~17-19 (CH₂), ~14-15 (CH₃).
IR (KBr) ν (cm⁻¹): 2900-3300 (broad, O-H stretch), 2960 (C-H stretch), 1710-1730 (C=O stretch, acid), 1680-1695 (C=O stretch, carbamate).[10][11]
Mass Spec (ESI-) m/z: 284.18 [M-H]⁻

Applications in Drug Discovery and Medicinal Chemistry

N-Boc-4-propylpiperidine-4-carboxylic acid is a versatile building block used in the synthesis of a wide range of biologically active molecules.[5] Its structure allows for several diversification strategies:

  • Amide Coupling: The carboxylic acid moiety can be readily coupled with various amines to form amides, a common linkage in drug molecules.

  • Boc Deprotection: Removal of the Boc group unmasks the piperidine nitrogen, which can then be functionalized through reductive amination, acylation, or alkylation.[7]

  • Scaffold Elaboration: The combination of these functional handles allows for the creation of complex, 3D-shaped molecules for structure-activity relationship (SAR) studies.

Conceptual Application: Synthesis of a Janus Kinase (JAK) Inhibitor Analog

Many potent kinase inhibitors, such as Tofacitinib, feature complex heterocyclic scaffolds.[] Piperidine derivatives are frequently incorporated to modulate solubility, cell permeability, and target engagement. The title compound can serve as a key intermediate in the synthesis of novel analogs targeting the JAK family of enzymes, which are implicated in autoimmune diseases and cancer.

Application_Pathway Start N-Boc-4-propyl- piperidine-4-carboxylic acid Step1 Amide Coupling (with Pyrrolo[2,3-d]pyrimidine amine) Start->Step1 Intermediate Boc-Protected Amide Intermediate Step1->Intermediate Step2 Boc Deprotection (TFA or HCl) Intermediate->Step2 Step3 N-Functionalization (e.g., Reductive Amination) Step2->Step3 Final Novel JAK Inhibitor Analog Library Step3->Final

Caption: Conceptual pathway for utilizing the title compound in drug discovery.

This synthetic strategy leverages the compound's functionalities to build a complex molecule. The amide coupling connects the piperidine scaffold to a core heterocyclic motif common in kinase inhibitors. Subsequent deprotection and functionalization of the piperidine nitrogen allow for the introduction of diverse substituents to probe the binding pocket of the target enzyme, facilitating the discovery of novel and potent drug candidates.[]

Conclusion

N-Boc-4-propylpiperidine-4-carboxylic acid is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its synthesis, while requiring careful execution of modern organic chemistry techniques, is reliable and scalable. The strategic placement of its functional groups—a protected amine, a reactive carboxylic acid, and a sterically defined quaternary center—provides medicinal chemists with a powerful platform for the design and synthesis of next-generation therapeutics. Understanding the principles behind its synthesis and application is key to unlocking its full potential in the development of novel medicines.

References

  • Google Patents. (n.d.). Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Ilaš, J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2530. Available from: [Link]

  • Aapptec Peptides. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Ali, A., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • Hubei Ipure Biology Co., Ltd. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives scope of this review. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth, scientifically grounded methodology for the synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The presented synthetic strategy is a robust three-step process commencing with commercially available starting materials. Each step is detailed with theoretical justification, procedural specifics, and key experimental considerations to ensure reproducibility and high yield. This document is intended to serve as a practical laboratory resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

Substituted piperidine scaffolds are privileged structures in modern drug discovery, appearing in a vast array of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with a multitude of biological targets. The specific compound, 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, incorporates a lipophilic propyl group at the C4 position, a feature that can be exploited to modulate a compound's potency, selectivity, and pharmacokinetic profile. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential chemical transformations, making this a versatile intermediate for further elaboration in complex molecule synthesis. This guide delineates a reliable and efficient synthetic route to this important compound.

Synthetic Strategy Overview

The synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is strategically designed in three main stages, starting from readily available 4-piperidinecarboxylic acid. The overall workflow is depicted below:

Synthesis_Workflow Start 4-Piperidinecarboxylic Acid Step1 Step 1: N-Boc Protection Start->Step1 Intermediate1 1-(Tert-butoxycarbonyl) piperidine-4-carboxylic acid Step1->Intermediate1 Step2_ester Step 2a: Esterification Intermediate1->Step2_ester Intermediate2 Ethyl 1-(Tert-butoxycarbonyl) piperidine-4-carboxylate Step2_ester->Intermediate2 Step2_alkyl Step 2b: α-Alkylation Intermediate2->Step2_alkyl Intermediate3 Ethyl 1-(Tert-butoxycarbonyl) -4-propylpiperidine-4-carboxylate Step2_alkyl->Intermediate3 Step3 Step 3: Hydrolysis Intermediate3->Step3 FinalProduct 1-(Tert-butoxycarbonyl)-4-propyl piperidine-4-carboxylic acid Step3->FinalProduct

Figure 1: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid (Intermediate 1)

Principle: The secondary amine of 4-piperidinecarboxylic acid is protected with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy that prevents the nitrogen from participating in subsequent reactions and increases the solubility of the molecule in organic solvents. The reaction is typically carried out in a basic aqueous/organic biphasic system to facilitate the reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride).[1][2]

Procedure:

  • To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a 1:1 mixture of 1N aqueous sodium hydroxide and tert-butanol at 0 °C, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.[1]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

  • Acidify the remaining aqueous solution to approximately pH 2 with 2N hydrochloric acid.

  • The resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid.

ReagentMolar Eq.Purpose
4-Piperidinecarboxylic acid1.0Starting Material
Di-tert-butyl dicarbonate1.1Boc Protecting Agent
Sodium Hydroxide (1N)-Base to deprotonate the carboxylic acid and facilitate amine reactivity
tert-Butanol-Co-solvent
Hydrochloric Acid (2N)-Acidification for product precipitation

Table 1: Reagents for N-Boc Protection.

Part 2: Synthesis of Ethyl 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate (Intermediate 3)

This part involves a two-step sequence: esterification of the carboxylic acid followed by α-alkylation.

Step 2a: Esterification to Ethyl 1-(Tert-butoxycarbonyl)piperidine-4-carboxylate (Intermediate 2)

Principle: The carboxylic acid is converted to its ethyl ester to protect the acidic proton and to activate the α-carbon for the subsequent deprotonation and alkylation step. A standard Fischer esterification using ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) is a common method.

Procedure:

  • Suspend 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl ester, which can be purified by column chromatography.

Step 2b: α-Alkylation with Propyl Iodide

Principle: The crucial C-C bond formation is achieved by deprotonating the α-carbon of the ester with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), to form a lithium enolate. This enolate then acts as a nucleophile, attacking an electrophilic propyl source, such as propyl iodide, in an SN2 reaction.[3][4] The use of a strong, sterically hindered base like LDA at low temperatures is critical to ensure complete and irreversible enolate formation and to minimize side reactions.[1][3]

Procedure:

  • Prepare a solution of LDA (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this, add a solution of Ethyl 1-(Tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add propyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Ethyl 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate.

ReagentMolar Eq.Purpose
Ethyl 1-(Tert-butoxycarbonyl)piperidine-4-carboxylate1.0Substrate for alkylation
Lithium Diisopropylamide (LDA)1.1Strong base for enolate formation
Propyl Iodide1.2Alkylating agent
Anhydrous Tetrahydrofuran (THF)-Anhydrous solvent
Saturated Ammonium Chloride-Quenching agent

Table 2: Reagents for α-Alkylation.

Part 3: Synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid (Final Product)

Principle: The final step is the hydrolysis of the ethyl ester back to the carboxylic acid. This is typically achieved via saponification using a strong base like lithium hydroxide or sodium hydroxide in a mixed aqueous/organic solvent system.[1] The reaction is irreversible as the carboxylate salt formed is deprotonated under the basic conditions. Subsequent acidification protonates the carboxylate to yield the final product.

Procedure:

  • Dissolve Ethyl 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate (1 equivalent) in a mixture of THF, methanol, and water.[1]

  • Add an excess of lithium hydroxide monohydrate (e.g., 3 equivalents) and stir the mixture at room temperature overnight.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

  • Acidify the aqueous layer to approximately pH 2 with 2N hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid.

Mechanistic Insights

The key transformation in this synthesis is the α-alkylation of the ester. The mechanism proceeds as follows:

Alkylation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Attack Ester Intermediate 2 Enolate Lithium Enolate Ester->Enolate + LDA - Diisopropylamine LDA LDA AlkylatedEster Intermediate 3 Enolate->AlkylatedEster + Propyl Iodide PropylIodide Propyl Iodide

Figure 2: Mechanism of α-Alkylation.

The strong base, LDA, deprotonates the acidic α-hydrogen of the ester, forming a planar lithium enolate intermediate. This enolate is a potent nucleophile that readily attacks the electrophilic carbon of propyl iodide in a classic SN2 fashion, resulting in the formation of the new carbon-carbon bond at the 4-position of the piperidine ring.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. By employing well-established and understood chemical transformations, this protocol offers a high degree of control and reproducibility. The strategic use of the Boc protecting group and the efficient α-alkylation of the corresponding ethyl ester are key to the success of this synthesis. This guide serves as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the synthesis of this and other similarly substituted piperidine building blocks for the development of novel molecular entities.

References

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]

  • PubMed. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
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  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]

  • Reddit. (2023). Iterative alkylation of an ester with LDA. Retrieved from [Link]

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Exploratory

The Strategic Importance of Substituted Piperidines in Drug Discovery

An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid Executive Summary: This guide provides a comprehensive technical overview of 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Executive Summary: This guide provides a comprehensive technical overview of 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its precise chemical nomenclature, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its applications in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the utility of this important synthetic intermediate.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized as one of the most important synthetic fragments for drug design.[1][2] Its derivatives are present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[3] The prevalence of this motif stems from its ability to exist in a stable chair conformation, allowing for precise three-dimensional orientation of substituents that can interact with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, which significantly influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.[]

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen yields N-Boc-piperidine derivatives. This strategic protection is crucial in multi-step syntheses, as it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions and enabling selective functionalization at other positions of the ring.[5] The compound of focus, with both a propyl and a carboxylic acid group at the C-4 position, represents a highly versatile intermediate. The quaternary center introduces conformational rigidity, while the carboxylic acid provides a handle for further chemical elaboration, such as amide bond formation, a cornerstone of peptide and small molecule synthesis.[6][7]

Nomenclature and Structural Elucidation

The formal name of a chemical compound is critical for unambiguous communication in scientific literature and patent applications. The process for naming N-Boc-4-propyl-4-carboxypiperidine follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name Derivation

The correct IUPAC name for the topic compound is 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid .

This name is systematically constructed as follows:

  • Parent Heterocycle: The core structure is a six-membered saturated ring containing one nitrogen atom, which is named piperidine .

  • Principal Functional Group: The highest priority functional group is the carboxylic acid (-COOH), leading to the suffix "-carboxylic acid".

  • Position of Principal Group: The carboxylic acid is located at the 4th position of the piperidine ring, hence "piperidine-4-carboxylic acid ".

  • Substituents:

    • A propyl group (-CH₂CH₂CH₃) is also attached to the 4th position, designated as "4-propyl ".

    • The nitrogen atom of the piperidine ring is at position 1 and is substituted with a tert-butoxycarbonyl group. This is formally named "1-(tert-butoxycarbonyl) ".

  • Assembly: Combining these elements in the correct order gives the full IUPAC name.

IUPAC_Naming cluster_0 IUPAC Naming Logic A Parent Heterocycle Piperidine C Locant Position 4 A:f1->C:f0 Core Ring B Principal Functional Group -COOH Suffix: -carboxylic acid B:f1->C:f0 Highest Priority D Substituents 4-propyl 1-(tert-butoxycarbonyl) C->D:f0 Base Name: piperidine-4-carboxylic acid E Final IUPAC Name 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid D->E:f0 Assemble

Caption: Logical flow for deriving the IUPAC name.

Physicochemical and Safety Data

A summary of the key properties for 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is provided below. This data is essential for experimental planning, including solvent selection, reaction monitoring, and safety assessments.

PropertyValueSource
IUPAC Name 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid-
Molecular Formula C₁₄H₂₅NO₄[8]
Molecular Weight 271.35 g/mol [8][9]
Appearance Solid (typically white to off-white)[8][9]
Solubility Low solubility in water; Soluble in organic solvents (e.g., DCM, MeOH)[9]
SMILES CCCC1(C(O)=O)CCN(C(OC(C)(C)C)=O)CC1[8]
InChI Key XGKHJZQIVNPLSM-UHFFFAOYSA-N[8]
Safety and Handling

While specific GHS data for this exact compound is not published, data from structurally similar compounds provides guidance. The parent compound, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is classified as causing skin and serious eye irritation.[10] The target compound is classified as Acute Oral Toxicity Category 3.[8]

  • Hazard Statements: H301 (Toxic if swallowed).[8]

  • Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor).[8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

Synthesis and Purification Protocol

The synthesis of 4,4-disubstituted piperidines often begins with a suitable piperidine precursor. A robust and scalable approach to synthesize 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid involves the α-alkylation of an N-Boc piperidine-4-carboxylate ester. This methodology is reliable because the α-proton of the ester is readily deprotonated by a strong, non-nucleophilic base, and the resulting enolate can be trapped by an alkyl halide.

Retrosynthetic Analysis & Workflow

The synthesis begins with the commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid methyl ester. The key transformation is the selective alkylation at the C-4 position with a propyl group, followed by saponification of the ester to yield the final carboxylic acid.

Synthesis_Workflow Start N-Boc-piperidine-4-carboxylic acid methyl ester Step1 Deprotonation (LDA, THF, -78 °C) Start->Step1 Intermediate Lithium Enolate Intermediate Step1->Intermediate Step2 Alkylation (1-Iodopropane) Intermediate->Step2 Product_Ester N-Boc-4-propylpiperidine-4-carboxylic acid methyl ester Step2->Product_Ester Step3 Saponification (LiOH, THF/H₂O) Product_Ester->Step3 Workup Acidic Workup (e.g., 1M HCl) Step3->Workup Final_Product 1-(tert-Butoxycarbonyl)-4-propylpiperidine- 4-carboxylic acid Workup->Final_Product

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is based on established methods for the α-alkylation of esters.[11]

Materials:

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid methyl ester

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 1-Iodopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Hydroxide (LiOH)

  • Hydrochloric Acid (HCl), 1 M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: In situ Generation of Lithium Diisopropylamide (LDA) and Deprotonation

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using an acetone/dry ice bath.

  • Add diisopropylamine (1.1 equivalents) via syringe.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Maintain the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to form LDA.

  • Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid methyl ester (1.0 equivalent) in anhydrous THF.

  • Add the ester solution dropwise to the LDA solution at -78 °C. Stir for 1 hour. The formation of the lithium enolate is critical for the subsequent alkylation.

Step 2: C-4 Alkylation

  • To the enolate solution at -78 °C, add 1-iodopropane (1.2 equivalents) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester product.

Step 3: Saponification

  • Dissolve the crude ester from Step 2 in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH, ~3.0 equivalents) and stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester (typically 4-12 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid.

Step 4: Purification

  • The final product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required.

Applications in Medicinal Chemistry

1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is not typically a final drug product but rather a valuable building block. Its structure is designed for incorporation into larger, more complex molecules. The piperidine core provides a robust, three-dimensional scaffold, while the two functional groups offer orthogonal chemical handles for further synthesis.

Applications cluster_0 Chemical Transformations cluster_1 Resulting Scaffolds A 1-(tert-Butoxycarbonyl)-4-propyl- piperidine-4-carboxylic acid B Amide Coupling (via -COOH group) A->B Reacts with Amines C Boc Deprotection (e.g., TFA, HCl) A->C Acid-labile D Complex Amides & Peptidomimetics B->D E Secondary Piperidine (for N-functionalization) C->E F Bioactive Molecules (e.g., GPCR Ligands, Enzyme Inhibitors) D->F E->F

Caption: Role as a versatile synthetic building block.

  • Peptidomimetics and Constrained Scaffolds: The carboxylic acid moiety is readily activated for amide bond formation with amines or amino acids. This allows the molecule to be incorporated into peptide sequences, where the rigid 4,4-disubstituted piperidine ring acts as a constrained dipeptide isostere, forcing the resulting molecule into a specific conformation. This is a powerful strategy for improving the metabolic stability and cell permeability of peptide-based drugs.[7][12]

  • Fragment-Based Drug Discovery (FBDD): As a "fragment," this compound can be used in screening campaigns to identify initial low-affinity hits against a protein target. The propyl group provides lipophilic character to explore hydrophobic pockets, while the carboxylic acid offers a polar interaction point. Hits can then be "grown" by elaborating from either the acid or, after Boc deprotection, the piperidine nitrogen.

  • Synthesis of Novel Heterocycles: After Boc deprotection using an acid like trifluoroacetic acid (TFA), the exposed secondary amine can participate in a wide range of reactions, including reductive amination, acylation, or sulfonation, allowing for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.[5]

Conclusion

1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure, featuring a conformationally restricted core and orthogonal functional groups, provides medicinal chemists with a versatile platform for creating novel molecular architectures. The synthetic route presented herein is robust and scalable, enabling access to this key building block for research and development programs targeting a wide array of diseases.

References

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents.
  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Aapptec Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available at: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. National Institutes of Health. Available at: [Link]

  • ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. Available at: [Link]

  • ResearchGate. Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Available at: [Link]

  • DTIC. Piperidine Synthesis. Available at: [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Available at: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

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Foundational

An In-depth Technical Guide to 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Significance of the 4,4-Disubstituted Piperidine Scaffold The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4,4-Disubstituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. Among the various substitution patterns, the 4,4-disubstituted piperidine motif has garnered significant attention. This arrangement allows for the creation of a quaternary carbon center, providing a strategic anchor point for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.[2][3]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and potential applications of this valuable chemical entity. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the therapeutic contexts where this scaffold holds promise.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid can be predicted based on its constituent parts and data from analogous compounds.

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₁₅H₂₇NO₄-
Molecular Weight 285.38 g/mol -
Appearance White to off-white solidBased on analogous compounds like N-Boc-piperidine-4-carboxylic acid.[4]
Solubility Soluble in organic solvents (e.g., DCM, THF, MeOH); sparingly soluble in water.The Boc group and propyl chain increase lipophilicity, while the carboxylic acid provides some polarity.
Melting Point Not determined; likely >100 °CThe parent compound, N-Boc-piperidine-4-carboxylic acid, has a melting point of 148-153 °C.[4] Alkylation at C-4 may alter this.
pKa ~4-5 for the carboxylic acidTypical range for a carboxylic acid.
CAS Number Not assigned or readily available-

The Boc-protected nitrogen atom significantly influences the conformation of the piperidine ring, generally favoring a chair conformation. This rigidified structure is crucial for presenting the C-4 substituents in a predictable orientation for molecular recognition by enzymes or receptors.

Synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic Acid: A Self-Validating Protocol

The synthesis of the title compound can be approached through a logical, multi-step sequence starting from commercially available materials. The strategy hinges on the alkylation of the α-carbon to the carboxyl group at the C-4 position of the piperidine ring. A plausible and efficient synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification cluster_2 Step 3: C-4 Propylation cluster_3 Step 4: Saponification A Isonipecotic Acid B N-Boc-piperidine-4-carboxylic Acid A->B (Boc)₂O, NaOH, H₂O/Dioxane C Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate B->C MeOH, H₂SO₄ (cat.) or TMSCHN₂ D Methyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate C->D 1. LDA, THF, -78 °C 2. Propyl iodide E 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic Acid (Target) D->E LiOH, THF/H₂O

Caption: Synthetic workflow for 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid

  • Rationale: The initial step involves the protection of the secondary amine of isonipecotic acid with a Boc group. This is crucial to prevent side reactions at the nitrogen atom in subsequent steps and to increase the solubility of the starting material in organic solvents. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O).

  • Procedure:

    • Dissolve isonipecotic acid (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with diethyl ether to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid, resulting in the precipitation of a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.[4]

Step 2: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • Rationale: The alkylation of the α-carbon to a carboxylic acid is challenging. Therefore, the carboxylic acid is first converted to its methyl ester. This transformation increases the acidity of the α-proton, making it more amenable to deprotonation by a strong base in the subsequent step.

  • Procedure:

    • Suspend 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

Step 3: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate

  • Rationale: This is the key step where the propyl group is introduced at the C-4 position. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is required to deprotonate the α-carbon, generating a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic propyl iodide in an Sₙ2 reaction. The reaction is performed at low temperature (-78 °C) to prevent side reactions and ensure kinetic control.

  • Procedure:

    • Prepare a solution of LDA (1.2 equivalents) in anhydrous tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere (e.g., argon).

    • Dissolve methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add propyl iodide (1.5 equivalents) dropwise to the reaction mixture.

    • Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic Acid

  • Rationale: The final step is the saponification (hydrolysis) of the methyl ester to the desired carboxylic acid. Lithium hydroxide (LiOH) is a commonly used reagent for this transformation as it efficiently hydrolyzes the ester under mild conditions, minimizing the risk of cleaving the Boc protecting group.

  • Procedure:

    • Dissolve the purified methyl ester (1 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide monohydrate (2-3 equivalents) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture to remove the THF.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Spectroscopic Characterization

The structural elucidation of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid would rely on a combination of spectroscopic techniques. Below are the predicted key signals based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • δ 0.9-1.0 ppm (t, 3H): Terminal methyl group of the propyl chain.

  • δ 1.2-1.4 ppm (m, 4H): Methylene groups of the propyl chain.

  • δ 1.45 (s, 9H): Nine equivalent protons of the tert-butyl group of the Boc protector.[5]

  • δ 1.5-2.0 ppm (m, 4H): Piperidine ring protons at C-3 and C-5.

  • δ 3.0-3.8 ppm (m, 4H): Piperidine ring protons at C-2 and C-6, adjacent to the nitrogen atom.

  • δ 10-12 ppm (br s, 1H): Acidic proton of the carboxylic acid group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • δ ~14 ppm: Terminal methyl carbon of the propyl chain.

  • δ ~17-40 ppm: Methylene carbons of the propyl chain and piperidine ring (C-3, C-5).

  • δ ~28.5 ppm: Methyl carbons of the Boc group.[4]

  • δ ~40-45 ppm: Piperidine ring carbons adjacent to the nitrogen (C-2, C-6).

  • δ ~45-50 ppm: Quaternary carbon at C-4.

  • δ ~80 ppm: Quaternary carbon of the Boc group (O-C(CH₃)₃).[4]

  • δ ~155 ppm: Carbonyl carbon of the Boc group.[4]

  • δ ~175-180 ppm: Carbonyl carbon of the carboxylic acid.

IR (Infrared) Spectroscopy

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~2950-2850 cm⁻¹: C-H stretches of the alkyl groups.

  • ~1700-1720 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1680-1700 cm⁻¹: C=O stretch of the Boc carbamate.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-): Expected [M-H]⁻ ion at m/z 284.18.

  • ESI+: Expected [M+H]⁺ ion at m/z 286.20 and/or [M+Na]⁺ at m/z 308.18. A characteristic fragment corresponding to the loss of the Boc group ([M-Boc+H]⁺) at m/z 186.12 may also be observed.

Applications in Drug Discovery and Development

The 4,4-disubstituted piperidine scaffold is a cornerstone in the design of therapeutics targeting a range of diseases. The specific substitution pattern of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid makes it a valuable intermediate for creating molecules that can modulate the activity of various receptors and enzymes.

Opioid Receptor Modulation

A significant application of 4,4-disubstituted piperidines is in the development of potent and selective opioid receptor modulators for the treatment of pain.[6] The piperidine core often serves as a scaffold to mimic the tyramine moiety of endogenous opioid peptides. The substituents at the C-4 position can be tailored to fine-tune the affinity and efficacy at mu (µ), delta (δ), and kappa (κ) opioid receptors. For instance, analogues of the title compound could be elaborated to generate novel analgesics with improved side-effect profiles compared to traditional opioids.[4]

CCR5 Antagonism for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells.[7] Small molecules that block this receptor can effectively prevent viral entry and replication. Several potent CCR5 antagonists feature a 4,4-disubstituted piperidine core. This scaffold serves to position key pharmacophoric elements into the binding pocket of the receptor. The carboxylic acid group of the title compound could be converted into various amides, which is a common feature in many CCR5 antagonists, to explore structure-activity relationships and develop novel anti-HIV agents.

CCR5_Signaling cluster_0 HIV Entry Mechanism cluster_1 Inhibition by 4,4-Disubstituted Piperidine Antagonist HIV HIV Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding Blocked_CCR5 Blocked CCR5 gp120->Blocked_CCR5 Binding Prevented CD4->CCR5 2. Conformational Change Fusion Fusion CCR5->Fusion 4. Membrane Fusion & Viral Entry Membrane Host Cell Membrane Antagonist Piperidine-based CCR5 Antagonist Antagonist->CCR5 Binds to CCR5 No_Fusion No_Fusion Blocked_CCR5->No_Fusion Viral Entry Inhibited

Sources

Exploratory

An In-depth Technical Guide to N-Boc-piperidine-4-carboxylic acid: Physicochemical Properties, Synthesis, and Applications

Introduction N-Boc-piperidine-4-carboxylic acid, also known as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a pivotal building block in modern organic and medicinal chemistry. Its structure combines a piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Boc-piperidine-4-carboxylic acid, also known as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a pivotal building block in modern organic and medicinal chemistry. Its structure combines a piperidine scaffold, a common motif in pharmaceuticals, with a carboxylic acid functionality and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This strategic combination allows for its versatile use in the synthesis of complex molecules, particularly in drug discovery and development. This guide provides a comprehensive overview of its core properties, a detailed synthetic protocol, and its significant applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The fundamental properties of N-Boc-piperidine-4-carboxylic acid are crucial for its handling, reactivity, and application in various synthetic contexts. It typically appears as a white to off-white crystalline powder.[1]

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₄[1][2][3][4][5]
Molecular Weight 229.27 g/mol [1][2][3][4]
CAS Number 84358-13-4[2][3][5]
Melting Point 148-153 °C[1][3]
Solubility Insoluble in water; soluble in organic solvents like DMSO and methanol.[1][6]
Appearance White to off-white crystalline powder[1][3]

The Boc protecting group is a key feature, rendering the piperidine nitrogen nucleophilic only after a deprotection step, thus enabling chemists to selectively perform reactions at other sites of the molecule.

Molecular Structure

The chemical structure of N-Boc-piperidine-4-carboxylic acid is fundamental to its function in chemical synthesis.

Caption: 2D structure of N-Boc-piperidine-4-carboxylic acid.

Synthesis of N-Boc-piperidine-4-carboxylic acid

The most common and well-established method for the synthesis of N-Boc-piperidine-4-carboxylic acid involves the protection of isonipecotic acid (piperidine-4-carboxylic acid) with di-tert-butyl dicarbonate (Boc anhydride).[1] This reaction is a cornerstone of amine protection chemistry.

Synthetic Workflow

G start Start: Isonipecotic Acid + Di-tert-butyl dicarbonate reaction Reaction in suitable solvent (e.g., dioxane, water) start->reaction workup Acidic Workup (e.g., with HCl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., crystallization) extraction->purification product Final Product: N-Boc-piperidine-4-carboxylic acid purification->product

Caption: General workflow for the synthesis of N-Boc-piperidine-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis.

Materials:

  • Isonipecotic acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Methylene chloride (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve isonipecotic acid in a mixture of dioxane and 1 M NaOH solution. Stir the mixture vigorously to ensure complete dissolution.

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate portion-wise. The reaction is typically carried out at room temperature and stirred for several hours (e.g., 18 hours) to ensure complete reaction.

  • Solvent Removal: After the reaction is complete, remove the volatile organic solvent (dioxane) under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Cool the remaining aqueous residue in an ice bath and acidify it with 1 M HCl to a pH of approximately 2-3. This will precipitate the product. Extract the product into an organic solvent such as methylene chloride.

  • Drying and Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a white solid.[3]

Applications in Research and Drug Development

N-Boc-piperidine-4-carboxylic acid is a versatile intermediate with broad applications in the pharmaceutical industry.[1][2] Its utility stems from the presence of the piperidine ring, a common structural motif in many bioactive molecules, and the Boc protecting group, which allows for controlled, stepwise synthesis.

Key Application Areas:
  • Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1][7][8] The piperidine scaffold is present in drugs targeting various conditions, including neurological disorders, cardiovascular diseases, and viral infections.[7]

  • Peptide Synthesis: The carboxylic acid and the protected amine functionalities make it a valuable component in the synthesis of peptidomimetics and peptide-based drugs.[6] It can be incorporated into peptide chains to introduce conformational constraints or to act as a non-natural amino acid surrogate.

  • Scaffold for Combinatorial Chemistry: Due to its functional handles, it is an ideal scaffold for the generation of compound libraries in combinatorial chemistry, facilitating the discovery of new drug candidates.

  • Development of Novel Therapeutics: It is used in the synthesis of molecules for emerging therapeutic areas, such as PROTACs (Proteolysis Targeting Chimeras) and inhibitors of various enzymes.[1]

Conclusion

N-Boc-piperidine-4-carboxylic acid is a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists. While direct information on its 4-propyl derivative is scarce, the principles and applications outlined in this guide for the parent compound provide a robust framework for understanding and utilizing this important class of molecules.

References

  • Ningbo Inno Pharmchem Co., Ltd. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. [Link]

  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

  • Synthonix. N-Boc-Piperidine-4-carboxylic Acid. [Link]

  • Aapptec Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. [Link]

Sources

Foundational

Spectroscopic Characterization of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic Acid: A Technical Guide

For Immediate Release This technical guide provides a detailed analysis of the spectroscopic data for 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, a key building block in contemporary drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a detailed analysis of the spectroscopic data for 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, with a molecular formula of C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol , is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled, sequential chemical transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures. The carboxylic acid and propyl functionalities at the 4-position provide key points for molecular diversity and interaction with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the Boc group, the piperidine ring, and the propyl chain.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~12.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which can be exchanged with D₂O.
~3.8 - 3.2Multiplet4H-CH₂-N-CH₂- (piperidine)Protons on the carbons adjacent to the nitrogen atom of the piperidine ring are deshielded by the electron-withdrawing nature of the nitrogen and the Boc group. The restricted rotation due to the Boc group may lead to complex splitting patterns.
~2.0 - 1.5Multiplet4H-CH₂-C-CH₂- (piperidine)The remaining methylene protons on the piperidine ring.
~1.8 - 1.6Multiplet2H-CH₂- (propyl)The methylene group of the propyl chain attached to the quaternary carbon.
1.45Singlet9H-C(CH₃)₃ (Boc)The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet.
~1.4 - 1.2Multiplet2H-CH₂- (propyl)The central methylene group of the propyl chain.
~0.9Triplet3H-CH₃ (propyl)The terminal methyl group of the propyl chain will appear as a triplet due to coupling with the adjacent methylene group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~178-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~155-C=O (Boc)The carbonyl carbon of the Boc protecting group.
~80-C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
~45C4 (piperidine)The quaternary carbon of the piperidine ring bearing the propyl and carboxylic acid groups.
~42-CH₂-N-CH₂- (piperidine)The carbons of the piperidine ring adjacent to the nitrogen.
~35-CH₂- (propyl)The methylene group of the propyl chain attached to the piperidine ring.
~28.5-C(CH₃)₃ (Boc)The methyl carbons of the tert-butyl group.
~28-CH₂-C-CH₂- (piperidine)The other methylene carbons of the piperidine ring.
~17-CH₂- (propyl)The central methylene carbon of the propyl chain.
~14-CH₃ (propyl)The terminal methyl carbon of the propyl chain.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential technique for the identification of functional groups within a molecule. The IR spectrum of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is predicted to show characteristic absorption bands for the carboxylic acid and carbamate moieties.

Predicted Frequency (cm⁻¹) Vibrational Mode Functional Group Expected Appearance
3300 - 2500O-H stretchCarboxylic AcidVery broad band, often obscuring C-H stretches.
2975 - 2850C-H stretchAliphatic (piperidine, propyl, Boc)Sharp to medium intensity bands.
~1740C=O stretchCarbamate (Boc)Strong, sharp absorption.
~1700C=O stretchCarboxylic AcidStrong, sharp absorption, often slightly broadened by hydrogen bonding.
~1400 - 1200C-O stretch & O-H bendCarboxylic AcidMedium to strong bands.
~1160C-O stretchCarbamate (Boc)Strong band.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

  • Predicted Molecular Ion Peak [M+H]⁺: m/z = 272.1805 (for C₁₄H₂₅NO₄)

  • Predicted Sodium Adduct [M+Na]⁺: m/z = 294.1624

Expected Fragmentation Pattern:

The molecule is expected to undergo characteristic fragmentation patterns under mass spectrometric analysis. Key fragmentation pathways would likely involve:

  • Loss of the Boc group: A prominent fragment would be observed at [M - 100]⁺, corresponding to the loss of the tert-butoxycarbonyl group.

  • Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) from the molecular ion or other fragments.

  • Cleavage of the propyl chain: Fragmentation of the propyl group would lead to a series of smaller fragments.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then scanned to obtain the IR spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is well-suited for this type of molecule, as it is a soft ionization technique that typically keeps the molecular ion intact.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured. Both positive and negative ion modes can be used.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions to confirm the structure of the compound.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the characterization of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and orthogonal set of analytical techniques to confirm the identity, purity, and structure of this important synthetic intermediate. This information is critical for ensuring the quality and consistency of this building block in the development of novel therapeutics.

References

  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link][1]

  • National Center for Biotechnology Information. "1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid" PubChem Compound Summary for CID 392871. [Link].

  • Fun, H.-K., et al. "1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid." Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 9, 2011, pp. o2215. [Link][2]

  • Pavia, D. L., et al. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.

Visualizations

Molecular Structure of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Caption: 2D structure of the target molecule.

Experimental Workflow for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

Caption: Generalized workflow for spectroscopic analysis.

Sources

Exploratory

1H NMR of N-Boc-4-propylpiperidine-4-carboxylic acid

An In-depth Technical Guide to the ¹H NMR of N-Boc-4-propylpiperidine-4-carboxylic acid Introduction N-Boc-4-propylpiperidine-4-carboxylic acid is a valuable synthetic intermediate in medicinal chemistry, often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR of N-Boc-4-propylpiperidine-4-carboxylic acid

Introduction

N-Boc-4-propylpiperidine-4-carboxylic acid is a valuable synthetic intermediate in medicinal chemistry, often utilized as a scaffold in the design of novel therapeutics. Its rigid piperidine core, combined with the lipophilic propyl group and the versatile carboxylic acid handle, makes it a key building block for creating complex molecules with specific pharmacological profiles. Accurate structural elucidation is paramount for its use in multi-step syntheses, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose.

This guide provides a detailed analysis of the ¹H NMR spectrum of N-Boc-4-propylpiperidine-4-carboxylic acid. We will dissect the molecular structure to predict the chemical shift, multiplicity, and integration of each proton environment. This predictive analysis is grounded in fundamental NMR principles and supported by data from analogous structures. Furthermore, this document outlines a robust experimental protocol for acquiring high-quality data and offers insights into the interpretation of the resulting spectrum, ensuring confidence in structural verification for researchers in the field.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule.[1] The structure of N-Boc-4-propylpiperidine-4-carboxylic acid possesses several distinct proton environments influenced by factors such as electronegativity of adjacent atoms (O, N), anisotropic effects of the carbonyl groups, and the conformational rigidity of the piperidine ring.[2][3]

The key structural components are:

  • The tert-Butoxycarbonyl (Boc) protecting group : Contains nine chemically equivalent protons.

  • The Piperidine Ring : A six-membered heterocycle that adopts a chair conformation. This conformational locking results in chemically distinct axial and equatorial protons at the C-2/C-6 and C-3/C-5 positions.

  • The Propyl Group : An alkyl chain with three distinct methylene and methyl proton sets.

  • The Carboxylic Acid : A highly deshielded acidic proton.

Below is a diagram illustrating the molecule and the labeling for each unique proton environment.

Caption: Molecular structure of N-Boc-4-propylpiperidine-4-carboxylic acid with unique proton environments labeled (a-i).

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical environment of each proton dictates its resonance frequency (chemical shift).[4] The following is a detailed prediction of the ¹H NMR spectrum, assuming analysis in DMSO-d₆. This solvent is chosen for its ability to solubilize the carboxylic acid and for the availability of comparative literature data.[5]

Boc Group (a)
  • Predicted Chemical Shift (δ): ~1.40 ppm

  • Integration: 9H

  • Multiplicity: Singlet (s)

  • Rationale: The nine protons of the three methyl groups on the tert-butyl moiety are chemically equivalent due to rapid bond rotation.[1] Lacking any adjacent protons for coupling, they appear as a sharp, strong singlet. This signal is typically found in the shielded aliphatic region of the spectrum.

Piperidine Ring Protons (b, c, d, e)

The piperidine ring protons are the most complex region of the spectrum due to the ring's chair conformation and the influence of the bulky, electron-withdrawing N-Boc group.

  • Protons α to Nitrogen (H-2/H-6; b, c):

    • Predicted Chemical Shift (δ): ~2.8-3.0 ppm (axial, b ) and ~3.8-4.0 ppm (equatorial, c )

    • Integration: 2H each, for a total of 4H

    • Multiplicity: Broad multiplets (br m)

    • Rationale: These protons are adjacent to the electronegative nitrogen atom, causing a significant downfield shift.[3] The N-Boc group introduces two key effects: 1) The electron-withdrawing nature of the carbamate further deshields these protons. 2) Restricted rotation around the N-C(O) bond can lead to two distinct rotamers, causing significant broadening of the signals. The equatorial protons (c ) often experience greater deshielding from the carbonyl's anisotropic field, pushing them further downfield compared to the axial protons (b ). Data for the analogous N-Boc-piperidine-4-carboxylic acid in DMSO-d₆ shows signals at approximately 2.8 ppm and 3.85 ppm, supporting this assignment.[5]

  • Protons β to Nitrogen (H-3/H-5; d, e):

    • Predicted Chemical Shift (δ): ~1.6-1.9 ppm

    • Integration: 4H (total for both environments)

    • Multiplicity: Overlapping multiplets (m)

    • Rationale: These protons are standard aliphatic protons and are expected to appear in the 1.5-2.0 ppm range. The axial (d ) and equatorial (e ) protons are non-equivalent and will couple with the H-2/H-6 protons. However, their signals are often complex and may overlap with the α-methylene protons of the propyl group, making distinct assignment challenging without 2D NMR techniques.

Propyl Group Protons (f, g, h)
  • Methyl Protons (H-γ; h):

    • Predicted Chemical Shift (δ): ~0.85-0.95 ppm

    • Integration: 3H

    • Multiplicity: Triplet (t)

    • Rationale: This is a typical terminal methyl group. It is split by the two adjacent H-β protons, resulting in a triplet (n+1 = 2+1 = 3) with a coupling constant (³JHH) of approximately 7-8 Hz.[6]

  • α-Methylene Protons (H-α; f):

    • Predicted Chemical Shift (δ): ~1.5-1.7 ppm

    • Integration: 2H

    • Multiplicity: Multiplet (m) or Triplet (t)

    • Rationale: These protons are adjacent to the quaternary C4 carbon and the H-β methylene group. They will be split by the H-β protons. Their chemical shift places them in a region that may overlap with the H-3/H-5 piperidine protons.

  • β-Methylene Protons (H-β; g):

    • Predicted Chemical Shift (δ): ~1.2-1.4 ppm

    • Integration: 2H

    • Multiplicity: Sextet or multiplet (m)

    • Rationale: These protons are coupled to both the H-α (2 protons) and H-γ (3 protons) groups. According to the n+1 rule, this would ideally result in a (2+1) x (3+1) = 12-line multiplet, but in practice, it resolves into a complex multiplet or an approximate sextet. Its signal may overlap with the upfield piperidine protons and the large Boc singlet.

Carboxylic Acid Proton (i)
  • Predicted Chemical Shift (δ): ~12.0-12.5 ppm

  • Integration: 1H

  • Multiplicity: Broad singlet (br s)

  • Rationale: The acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding.[7] It appears as a characteristic broad singlet very far downfield. This signal's identity can be unequivocally confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide will cause the proton to exchange with deuterium, leading to the disappearance of the signal from the spectrum.[7] Literature data for the parent compound in DMSO-d₆ places this peak at 12.3 ppm.[5]

Data Summary

The predicted ¹H NMR data is summarized in the table below for quick reference.

LabelAssigned ProtonsPredicted δ (ppm)IntegrationMultiplicity
a Boc -C(CH ₃)₃~1.409Hs
b Piperidine H-2/6 (axial)~2.8-3.02Hbr m
c Piperidine H-2/6 (equatorial)~3.8-4.02Hbr m
d, e Piperidine H-3/5 (axial/equatorial)~1.6-1.94Hm
f Propyl -CH ₂-~1.5-1.72Hm
g Propyl -CH₂-CH ₂-CH₃~1.2-1.42Hm
h Propyl -CH~0.85-0.953Ht
i COOH ~12.0-12.51Hbr s

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a standardized protocol is crucial for obtaining a reproducible and high-resolution ¹H NMR spectrum.

Materials and Equipment
  • Analyte: N-Boc-4-propylpiperidine-4-carboxylic acid (5-10 mg for ¹H NMR).[8]

  • NMR Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide), ~0.6 mL.

  • Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm (often pre-added to the solvent).[9]

  • Equipment: High-quality 5 mm NMR tube, Pasteur pipette, vortex mixer, NMR spectrometer (e.g., 400 MHz or higher).

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh 5-10 mg of Analyte dissolve 2. Dissolve in ~0.6 mL DMSO-d₆ weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer mix 4. Vortex to Homogenize transfer->mix insert 5. Insert Sample into Spectrometer mix->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire Spectrum (e.g., 16 scans) shim->acquire process 9. Fourier Transform & Phase Correction acquire->process calibrate 10. Calibrate to TMS (0 ppm) process->calibrate integrate 11. Integrate Peaks calibrate->integrate analyze 12. Assign Signals & Verify Structure integrate->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of N-Boc-4-propylpiperidine-4-carboxylic acid directly into a small, clean vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ (containing TMS) to the vial.

  • Homogenization: Gently vortex the vial until the solid is completely dissolved. Ensure no particulate matter remains, as this can degrade spectral resolution.[10]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.[8]

  • Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

  • Experiment: Acquire the ¹H NMR spectrum. Typically, 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

  • D₂O Exchange (Optional but Recommended): After acquiring the initial spectrum, remove the NMR tube, add one drop of D₂O, shake gently to mix, and re-acquire the spectrum. The disappearance of the signal around 12 ppm will confirm the carboxylic acid proton.[4]

Conclusion

The ¹H NMR spectrum of N-Boc-4-propylpiperidine-4-carboxylic acid provides a wealth of structural information. The key identifying features are the intense singlet for the Boc group at ~1.4 ppm, the characteristic downfield broad singlet for the carboxylic acid proton above 12 ppm, and the distinct deshielded multiplets for the piperidine protons adjacent to the nitrogen atom. While some overlap in the aliphatic region is expected, the combination of chemical shift, integration, and multiplicity for all signals allows for unambiguous confirmation of the molecular structure. This guide serves as a comprehensive resource for researchers, enabling confident and accurate interpretation of their NMR data for this important synthetic building block.

References

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link][2]

  • Sathiyendiran, V., et al. (2007). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][11]

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link][12]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link][4]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][7]

  • eCampusOntario Pressbooks. 29.9 ¹H NMR Spectroscopy. [Link][3]

  • University College London. Chemical shifts. [Link][13]

  • Iowa State University. NMR Sample Preparation. [Link][14]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link][9]

  • Master Organic Chemistry. (2022). ¹H NMR: How Many Signals?. [Link][1]

  • University of Regensburg. Coupling constants for ¹H and ¹³C NMR. [Link][15]

  • Western University. NMR Sample Preparation. [Link][10]

  • University of Ottawa. How to make an NMR sample. [Link][8]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link][6]

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Foundational

The Multifaceted Biological Landscape of 4-Propyl-Piperidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in modern drug discovery. Its prevalence in over twenty classes of pharmaceuticals, from blockbuster drugs to natural alkaloids, underscores its significance.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined three-dimensional orientations, allows for precise and potent interactions with a diverse array of biological targets. This guide delves into the nuanced biological activities of a specific subclass: 4-propyl-piperidine derivatives. By exploring their anticancer, central nervous system (CNS), and enzyme-inhibitory properties, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the therapeutic potential of this promising chemical space.

Anticancer Activity: Targeting Leukemia through Apoptosis Induction

Recent investigations into the anticancer potential of the piperidine framework have identified novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives with significant antileukemic properties.[3] This line of inquiry is predicated on the established role of the piperidine moiety in numerous anticancer agents and its ability to serve as a scaffold for dual-acting inhibitors targeting critical cell signaling pathways.[3][4]

Structure-Activity Relationship (SAR) and Lead Compound Identification

A series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized and evaluated for their antiproliferative activity against human leukemia cell lines.[3] The key structural features influencing activity are:

  • The Bis-piperidine Core: The 4-(3-propyl)piperidine linker provides a specific spatial orientation for the terminal pharmacophores.

  • N-Acyl Substitution: The nature of the substituent on the terminal piperidine nitrogen is a critical determinant of potency. An aryl carboxamide moiety was found to be a favorable substitution.[3]

  • Aryl Ring Substitution: Electron-withdrawing groups on the phenyl ring of the aryl carboxamide moiety significantly enhance antiproliferative activity. The lead compound, 3a , featuring nitro and fluoro substitutions, demonstrated the most potent activity against K562 and Reh leukemia cells.[3]

CompoundAryl SubstituentCell LineGI50 (µM)
3a 4-Fluoro, 3-NitroK562< 10
3a 4-Fluoro, 3-NitroReh< 10
3d 4-ChloroK562> 50
3e 4-MethylK562> 50

Table 1: Antiproliferative activity of key 4-(3-(piperidin-4-yl)propyl)piperidine derivatives against human leukemia cell lines.[3]

Mechanism of Action: Induction of Apoptosis

The lead compound 3a was shown to induce apoptosis in leukemia cells, a key mechanism for eliminating cancerous cells.[3] This was confirmed through a battery of cellular assays, including:

  • Lactate Dehydrogenase (LDH) Assay: Increased LDH release, indicative of compromised cell membrane integrity, was observed in cells treated with 3a .

  • Cell Cycle Analysis: Treatment with 3a led to an accumulation of cells in the sub-G1 phase, a hallmark of apoptotic cell death.

  • DNA Fragmentation Assay: A characteristic "laddering" pattern of DNA was observed upon agarose gel electrophoresis of DNA from 3a -treated cells, confirming internucleosomal DNA cleavage by endonucleases activated during apoptosis.[3]

Potential Signaling Pathways

While the precise signaling pathways modulated by these specific 4-propyl-piperidine derivatives are yet to be fully elucidated, the induction of apoptosis suggests potential interaction with key regulatory networks often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.[3][4] Piperidine derivatives have been shown to modulate these pathways in other contexts.[3]

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, proliferation, and apoptosis.[5] Its constitutive activation is a hallmark of many cancers. Inhibition of Akt phosphorylation is a key therapeutic strategy.

  • NF-κB Pathway: This transcription factor plays a pivotal role in inflammation, immunity, and cell survival.[6][7] Its aberrant activation in cancer cells often confers resistance to apoptosis. Inhibition of NF-κB signaling can re-sensitize cancer cells to apoptotic stimuli.

PI3K_Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR IKK IKK Akt->IKK GeneTranscription Gene Transcription mTOR->GeneTranscription Protein Synthesis IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB->GeneTranscription Translocation PropylPiperidine 4-Propyl-Piperidine Derivative (e.g., 3a) PropylPiperidine->Akt Inhibition? PropylPiperidine->IKK Inhibition? PropylPiperidine->NFkB Inhibition? CellSurvival CellSurvival GeneTranscription->CellSurvival Cell Survival & Proliferation ApoptosisInhibition ApoptosisInhibition GeneTranscription->ApoptosisInhibition Inhibition of Apoptosis

A potential mechanism of action for 4-propyl-piperidine derivatives in cancer.

Central Nervous System (CNS) Activity: Modulating Key Neurotransmitter Receptors

The piperidine scaffold is a cornerstone in the development of CNS-active drugs, owing to its ability to impart favorable pharmacokinetic properties, including blood-brain barrier penetration.[8] 4-substituted piperidine derivatives have shown significant promise as modulators of key neurotransmitter receptors implicated in a range of neurological and psychiatric disorders.

Sigma-1 (σ1) Receptor Antagonism

The sigma-1 receptor is a unique intracellular chaperone protein involved in the regulation of various cellular processes, and its modulation has therapeutic potential in neuropathic pain, neurodegenerative diseases, and addiction.[9][10] Piperidine propionamide derivatives with a 4-substituted piperidine ring have been identified as potent sigma-1 receptor antagonists.[9][10]

  • Structure-Activity Relationship (SAR):

    • The 4-substituted piperidine ring is a crucial element for high affinity to the sigma-1 receptor.[9]

    • The nature of the N-aryl propionamide moiety significantly influences potency and selectivity.

    • Compound 44 , with a 4-(4-fluorobenzyl) substituent on the piperidine ring, exhibits high affinity for both the sigma-1 and µ-opioid receptors.[10]

CompoundR-group on Piperidine-4σ1 Receptor Ki (nM)µ-Opioid Receptor Ki (nM)
44 4-Fluorobenzyl1.862.1

Table 2: Binding affinities of a lead 4-substituted piperidine propionamide derivative.[10]

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters in the CNS.[11] Antagonists of the H3 receptor have shown potential in the treatment of cognitive disorders, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[11] While specific 4-propyl-piperidine derivatives as H3 antagonists are not extensively documented, the broader class of 4-substituted piperidines has been explored for this target. The piperidine ring is a key structural feature for dual H3/σ1 receptor activity.[12]

Enzyme Inhibition: A Potential Avenue for Metabolic Disease Therapy

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[13][14] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. While the direct investigation of 4-propyl-piperidine derivatives as DPP-IV inhibitors is limited, the broader class of piperidine-containing compounds has been explored. For instance, certain thiosemicarbazone derivatives have shown potent DPP-IV inhibition with IC50 values in the nanomolar range.[13] The exploration of 4-propyl-piperidine scaffolds in this context could yield novel DPP-IV inhibitors.

Compound ClassExample CompoundDPP-IV IC50 (nM)
Thiosemicarbazones2f (4-bromobenzylidene)1.266
Sitagliptin (Reference)-4.380

Table 3: DPP-IV inhibitory activity of a potent thiosemicarbazone derivative compared to a standard drug.[13]

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate the investigation of 4-propyl-piperidine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of (Substituted Phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone Derivatives

A general synthetic route involves a multi-step process starting from commercially available materials. The following is a representative, conceptual workflow.

Synthesis_Workflow Start 4-Hydroxypiperidine & 3-Chloropropylamine Step1 N-Alkylation Start->Step1 Intermediate1 4-Hydroxy-1-(3-aminopropyl)piperidine Step1->Intermediate1 Step2 Boc Protection Intermediate1->Step2 Intermediate2 Boc-protected Intermediate Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Intermediate3 Piperidin-4-one Intermediate Step3->Intermediate3 Step4 Wittig Reaction Intermediate3->Step4 Intermediate4 Alkene Intermediate Step4->Intermediate4 Step5 Hydrogenation Intermediate4->Step5 Intermediate5 4-Propylpiperidine Intermediate Step5->Intermediate5 Step6 Coupling with Substituted Benzoic Acid Intermediate5->Step6 FinalProduct Final Product Step6->FinalProduct

Conceptual synthetic workflow for 4-propyl-piperidine derivatives.

Antiproliferative Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 4-propyl-piperidine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of cell growth).

Cytotoxicity Evaluation: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium.

  • Cell Culture and Treatment: Culture cells and treat with test compounds as described for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH).

Apoptosis Detection: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Harvesting and Fixation: Harvest treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: The DNA content is proportional to the fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Confirmation of Apoptosis: DNA Fragmentation Assay

This assay visualizes the characteristic ladder pattern of DNA fragments produced during apoptosis.

  • DNA Extraction: Isolate genomic DNA from treated and untreated cells.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).

  • Visualization: Run the gel and visualize the DNA fragments under UV light. A "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is a hallmark of apoptosis.

Conclusion and Future Directions

4-Propyl-piperidine derivatives represent a promising and versatile scaffold for the development of novel therapeutics. The demonstrated antileukemic activity, coupled with the potential for CNS modulation and enzyme inhibition, highlights the rich biological landscape of this chemical class. Future research should focus on:

  • Lead Optimization: Systematic modification of the lead antileukemic compound 3a to improve its potency, selectivity, and pharmacokinetic profile.

  • Target Deconvolution: Elucidating the specific molecular targets and signaling pathways responsible for the observed biological activities.

  • Expansion of Therapeutic Applications: Screening libraries of 4-propyl-piperidine derivatives against a broader range of biological targets to uncover new therapeutic opportunities.

  • In Vivo Evaluation: Progressing the most promising compounds into preclinical animal models to assess their efficacy and safety.

This in-depth technical guide provides a solid foundation for researchers to explore and exploit the therapeutic potential of 4-propyl-piperidine derivatives, ultimately contributing to the discovery of new and effective medicines.

References

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Exploratory

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of 4-Alkylpiperidine-4-carboxylic Acids

Introduction: The Privileged Piperidine Scaffold and the Significance of C4-Substitution The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold and the Significance of C4-Substitution

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. Within this framework, the 4-substituted piperidine-4-carboxylic acid motif has emerged as a particularly fruitful area of investigation, offering a versatile platform for the development of agents targeting a range of biological systems, most notably within the central nervous system (CNS).

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-alkylpiperidine-4-carboxylic acids. We will dissect the synthetic strategies that allow for systematic modification of the 4-alkyl substituent, analyze the impact of these modifications on biological activity at key targets, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutics.

Synthetic Strategies: Mastering the C4-Alkylation

The ability to systematically vary the alkyl group at the C4 position is fundamental to any SAR study of this compound class. The choice of synthetic route is dictated by the desired complexity of the alkyl group and the need for stereochemical control. A prevalent and effective strategy involves the alkylation of a piperidine-4-carboxylate enolate.[2][3]

Experimental Protocol: Synthesis of 4-Alkylpiperidine-4-carboxylic Acids via Enolate Alkylation

Objective: To synthesize a series of 4-alkylpiperidine-4-carboxylic acid derivatives with varying alkyl substituents at the C4 position.

Methodology:

  • N-Protection: Begin with a commercially available piperidine-4-carboxylic acid ester (e.g., ethyl isonipecotate). The piperidine nitrogen must be protected to prevent N-alkylation. A common choice is the tert-butoxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions. This is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

  • Enolate Formation: The C4 proton, alpha to the ester carbonyl, is acidic and can be deprotonated to form a nucleophilic enolate. This is achieved by treating the N-protected piperidine-4-carboxylate with a strong, non-nucleophilic base at low temperature. Lithium diisopropylamide (LDA) is the base of choice for this transformation, typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C to prevent side reactions.[3]

  • Alkylation: The generated enolate is then quenched with an electrophilic alkyl halide (R-X, where R is the desired alkyl group and X is a halide, typically bromide or iodide).[2] This SN2 reaction is sensitive to steric hindrance, favoring the use of primary and methyl halides.[2]

  • Ester Hydrolysis: The resulting 4-alkyl-piperidine-4-carboxylate ester is then hydrolyzed to the corresponding carboxylic acid. This is commonly achieved through saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol or THF.

  • Deprotection (Optional): If the final compound requires a free piperidine nitrogen, the Boc protecting group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Structure-Activity Relationships at Key Biological Targets

The 4-alkylpiperidine-4-carboxylic acid scaffold has been explored for its activity at several important biological targets. The nature of the 4-alkyl substituent plays a critical role in modulating potency and selectivity.

GABA Uptake Inhibitors: Modulating Synaptic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its reuptake from the synaptic cleft is mediated by GABA transporters (GATs).[4] Inhibition of GATs can prolong the action of GABA, representing a therapeutic strategy for conditions like epilepsy.[5][6] Derivatives of nipecotic acid (piperidine-3-carboxylic acid) and guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) are well-known GABA uptake inhibitors.[6] The 4-alkylpiperidine-4-carboxylic acid scaffold can be viewed as a constrained analog of GABA, and modifications at the C4 position significantly influence GAT inhibitory activity.

SAR Insights:

  • Lipophilicity is Key: The introduction of a lipophilic alkyl group at the C4 position generally enhances potency. This is exemplified by the development of potent GAT inhibitors where the piperidine nitrogen is substituted with lipophilic moieties.[6] While not directly at the 4-position, this highlights the importance of lipophilicity in the overall pharmacophore.

  • Chain Length and Branching: The optimal length and branching of the 4-alkyl chain are target-specific. Shorter to medium-length, unbranched alkyl chains often provide a good balance of potency and favorable physicochemical properties.

NMDA Receptor Antagonists: Neuroprotection and Pain Management

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[7] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[8] Competitive NMDA receptor antagonists often feature an acidic group and an amino group, mimicking the endogenous ligand glutamate. The 4-alkylpiperidine-4-carboxylic acid scaffold can serve as a rigid backbone to present these pharmacophoric elements.

SAR Insights:

  • Constraining the Pharmacophore: Incorporating the key pharmacophoric elements into a piperidine ring, as seen in compounds like CGS 19755 (4-(phosphonomethyl)piperidine-2-carboxylic acid), leads to potent and selective NMDA receptor antagonists.[7]

  • Impact of 4-Alkyl Substitution: In a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids, the nature of the alkyl linker between the piperidine ring and the tetrazole (a carboxylic acid bioisostere) is critical for activity.[1] While not a simple alkyl group, this demonstrates that the substitution at the 4-position dictates the optimal positioning of the acidic moiety for interaction with the receptor. A methyl linker was found to be optimal in this series.[1]

Compound/SeriesTargetKey SAR Findings for C4-Alkyl/SubstituentReference(s)
cis-4-(Tetrazolylmethyl )piperidine-2-carboxylic acidNMDA ReceptorThe methyl linker between the piperidine and tetrazole was found to be optimal for antagonist activity.[1]
(R)-1-(2-(3,3-diphenyl-1-propyloxy)ethyl)-3-piperidinecarboxylic acidGABA UptakeWhile a 3-substituted derivative, the highly lipophilic N-substituent underscores the importance of lipophilicity for potent inhibition.[6]

Experimental Protocols for Biological Evaluation

A robust biological evaluation is critical to understanding the SAR of 4-alkylpiperidine-4-carboxylic acids. The following are representative protocols for assessing activity at GABA transporters and NMDA receptors.

Protocol 1: In Vitro GABA Uptake Inhibition Assay

Objective: To determine the potency of test compounds in inhibiting GABA uptake by specific GABA transporters (GATs).[5]

Materials:

  • HEK293 cells stably expressing the desired human GAT subtype (e.g., hGAT1).

  • [³H]-GABA (radiolabeled GABA).

  • Uptake buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5).[5]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Cell Plating: Plate the GAT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer. Then, pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]-GABA and unlabeled GABA to each well to initiate the uptake reaction.

  • Termination of Uptake: After a specific incubation time (e.g., 10-30 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.[5]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the specific GABA uptake.

Protocol 2: Competitive Radioligand Binding Assay for NMDA Receptors

Objective: To determine the affinity of test compounds for the NMDA receptor by measuring their ability to displace a known radiolabeled antagonist.[1][9]

Materials:

  • Rat cortical membranes (a source of NMDA receptors).

  • A specific NMDA receptor antagonist radioligand (e.g., [³H]-CGS 19755).[1]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds.

  • Non-specific binding control (a high concentration of a known NMDA receptor ligand, e.g., L-glutamate).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, combine the rat cortical membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester. The receptors and bound radioligand will be trapped on the filter.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding. Determine the IC₅₀ value, and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Visualization and Logical Relationships

To better understand the workflow and the relationships between different stages of a drug discovery campaign centered on 4-alkylpiperidine-4-carboxylic acids, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_bio_eval Biological Evaluation start Piperidine-4-carboxylic acid ester protect N-Protection (e.g., Boc) start->protect enolate Enolate Formation (LDA, -78°C) protect->enolate alkylate Alkylation (R-X) enolate->alkylate hydrolyze Ester Hydrolysis alkylate->hydrolyze deprotect Deprotection (optional) hydrolyze->deprotect final_compounds Library of 4-Alkylpiperidine-4-carboxylic acids deprotect->final_compounds primary_screen Primary Screening (e.g., Binding Assay) final_compounds->primary_screen Test Compounds secondary_screen Secondary Screening (e.g., Functional Assay) primary_screen->secondary_screen selectivity Selectivity Profiling secondary_screen->selectivity adme_tox ADME/Tox Profiling selectivity->adme_tox hit_to_lead Hit-to-Lead Optimization adme_tox->hit_to_lead hit_to_lead->enolate Iterative Design

Caption: A generalized workflow for the synthesis and biological evaluation of 4-alkylpiperidine-4-carboxylic acids.

gaba_uptake_pathway cluster_synapse GABAergic Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft GABA Release postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic GABA Binds to Receptors gat GABA Transporter (GAT) synaptic_cleft->gat GABA Reuptake gat->presynaptic inhibitor 4-Alkylpiperidine-4-carboxylic acid Derivative inhibitor->gat Inhibition

Sources

Foundational

The Strategic Modulation of Lipophilicity in 4-Propylpiperidine Derivatives: A Guide to Optimizing Drug-Like Properties

An In-Depth Technical Guide for Drug Development Professionals Introduction: Beyond Potency – The Criticality of Physicochemical Properties In the landscape of modern drug discovery, the pursuit of high target potency is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: Beyond Potency – The Criticality of Physicochemical Properties

In the landscape of modern drug discovery, the pursuit of high target potency is often the primary focus. However, a singular obsession with potency frequently leads to candidates with suboptimal physicochemical properties, resulting in high attrition rates during later-stage development.[1] Lipophilicity, a measure of a compound's affinity for a lipid-rich environment versus an aqueous one, stands as a cornerstone property that profoundly influences a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2][3] This guide provides a detailed exploration of lipophilicity within the context of a specific, yet broadly relevant, chemical class: 4-propylpiperidine derivatives. As a privileged scaffold in medicinal chemistry, the piperidine ring offers a versatile platform for building drug candidates, and understanding how to strategically modulate its lipophilicity is paramount for success.[4][5][6]

This document is designed for researchers and drug development professionals, offering not just theoretical knowledge but also practical, field-proven insights and detailed experimental protocols. We will dissect the causal relationships between chemical structure, lipophilicity, and the resulting pharmacological profile, empowering you to make more informed decisions in your drug design campaigns.

Section 1: The Piperidine Scaffold and the Influence of the 4-Propyl Group

The piperidine heterocycle is one of the most ubiquitous scaffolds in approved pharmaceuticals, valued for its favorable physicochemical properties.[4][7][8] Its saturated, three-dimensional nature allows it to "escape flatland," often leading to better interactions with protein binding sites compared to purely aromatic systems.[9][10] The basic nitrogen atom (typical pKa ~8-11) is a key feature, serving as a hydrogen bond acceptor and providing a handle for salt formation to improve aqueous solubility.

The introduction of a propyl group at the 4-position establishes a foundational level of lipophilicity. This non-polar alkyl chain inherently increases the molecule's affinity for lipid environments. The core challenge and opportunity in drug design lie in modifying other positions of the 4-propylpiperidine scaffold to fine-tune this lipophilicity, balancing it against other critical properties like potency, solubility, and metabolic stability.

The diagram below illustrates the fundamental relationship between a drug's lipophilicity and its journey through the body, a crucial consideration for any medicinal chemist.

ADME_Lipophilicity cluster_0 Lipophilicity (LogP / LogD) cluster_1 ADME Properties Low Low (Hydrophilic) Absorption GI Absorption Low->Absorption Decreases BBB_Penetration BBB Penetration Low->BBB_Penetration Decreases Solubility Aqueous Solubility Low->Solubility Increases Optimal Optimal Window Optimal->Absorption Good Balance Optimal->BBB_Penetration Potential for CNS Uptake Optimal->Solubility Sufficient High High (Lipophilic) High->Absorption Increases (to a point), then decreases due to low solubility High->BBB_Penetration Increases Metabolism Metabolic Clearance High->Metabolism Increases (CYP450 Substrate) High->Solubility Decreases PPB Plasma Protein Binding High->PPB Increases (Reduced Free Drug)

Caption: The relationship between lipophilicity and key ADME properties.

Section 2: Quantifying Lipophilicity – A Dual-Pronged Approach

To strategically optimize lipophilicity, one must first be able to measure it accurately. A robust drug design campaign leverages both predictive computational models for rapid initial assessment and rigorous experimental methods for definitive characterization.

Computational Prediction (In Silico)

Computational models provide instantaneous lipophilicity predictions (e.g., cLogP, AlogP), which are invaluable for virtual screening and initial library design.[11][12] These algorithms work by summing the contributions of individual atoms or fragments to the overall lipophilicity.

  • Causality: The choice to use computational methods first is driven by efficiency. It allows for the rapid evaluation of thousands of virtual compounds, filtering out those with predicted properties far outside the desired range before committing resources to chemical synthesis.

  • Trustworthiness: While powerful, these methods are predictive and can be less accurate for novel or complex scaffolds not well-represented in their training datasets.[12] Therefore, they should be used for prioritization and trend analysis, not as a substitute for experimental data.

Experimental Determination (In Vitro)

Experimental measurement provides the ground truth for a compound's lipophilicity. While the traditional shake-flask method is the "gold standard," it is labor-intensive.[13] For the medium-to-high throughput needs of modern drug discovery, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[14][15]

The principle is straightforward: a compound's retention time on a non-polar stationary phase (like C18) is correlated with its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus elute later. The resulting value, often expressed as log k' (capacity factor) or extrapolated to 100% aqueous mobile phase (log kw), provides a reliable index of lipophilicity.[16]

The workflow below outlines a self-validating system for determining lipophilicity using RP-HPLC.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_standards Prepare Standards (Known LogP Values) inject_standards 1. Inject Standards prep_standards->inject_standards prep_samples Prepare Test Compounds (e.g., 4-propylpiperidine derivatives) inject_samples 3. Inject Test Compounds prep_samples->inject_samples prep_mobile Prepare Mobile Phases (e.g., Acetonitrile/Buffer gradients) prep_mobile->inject_standards prep_mobile->inject_samples get_rt_standards 2. Measure Retention Times (tR) inject_standards->get_rt_standards calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 get_rt_standards->calc_k get_rt_samples 4. Measure Retention Times (tR) inject_samples->get_rt_samples get_rt_samples->calc_k build_curve Build Calibration Curve (log k' vs. Known LogP) calc_k->build_curve For Standards calc_logp Calculate LogP of Test Compounds from the regression equation calc_k->calc_logp For Test Compounds validate_curve Validate Curve (R² > 0.95) build_curve->validate_curve validate_curve->calc_logp If Valid

Caption: Experimental workflow for lipophilicity determination by RP-HPLC.

Section 3: Detailed Experimental Protocol: LogD7.4 Determination by RP-HPLC

This protocol describes a validated method for determining the distribution coefficient at pH 7.4 (LogD7.4), which is more physiologically relevant for ionizable compounds like piperidines than LogP.[17]

Rationale for Key Choices:

  • pH 7.4 Buffer: This mimics the pH of blood plasma, ensuring the measured lipophilicity reflects the ionization state of the compound in the body. For basic piperidines, this is critical as the ratio of neutral to protonated species directly impacts lipophilicity.[18]

  • C18 Column: This is a robust, general-purpose non-polar stationary phase that effectively separates compounds based on hydrophobicity.

  • Acetonitrile/Methanol: These are common organic modifiers. Acetonitrile often provides sharper peaks, but methanol can sometimes yield better linear correlations between retention and LogP.[16] The choice depends on the specific compound series.

  • Calibration Standards: Using a set of commercially available compounds with well-documented LogP/LogD values ensures the system is calibrated and the resulting data is accurate and reproducible.

Protocol Steps:

  • Preparation of Reagents and Standards: 1.1. Mobile Phase A: Prepare a 25 mM ammonium acetate buffer and adjust the pH to 7.4 with acetic acid or ammonium hydroxide. Filter through a 0.45 µm membrane. 1.2. Mobile Phase B: HPLC-grade acetonitrile. 1.3. Compound Stock Solutions: Prepare 10 mM stock solutions of test compounds and 5-7 calibration standards (e.g., Acetaminophen, Propranolol, Verapamil, Testosterone) in DMSO. 1.4. Working Solutions: Dilute the stock solutions to 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.[19]

  • Instrumentation and Conditions: 2.1. HPLC System: A standard HPLC system with a UV detector. 2.2. Stationary Phase: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). 2.3. Flow Rate: 1.0 mL/min. 2.4. Column Temperature: 30 °C. 2.5. Detection: UV wavelength at which the compounds have maximum absorbance (e.g., 254 nm, or determined by a PDA detector). 2.6. Injection Volume: 10 µL. 2.7. Dead Time (t0) Marker: Inject a solution of sodium nitrate or uracil to determine the column void volume time.[19]

  • Data Acquisition: 3.1. Isocratic Elution: Perform a series of isocratic runs for each compound (standards and test articles) using different percentages of Mobile Phase B (e.g., 30%, 40%, 50%, 60%, 70% Acetonitrile). 3.2. Record Retention Times: For each run, accurately record the retention time (tR) of the compound peak.

  • Data Analysis and Validation: 4.1. Calculate Capacity Factor (k'): For each compound at each mobile phase composition, calculate k' using the formula: k' = (t_R - t_0) / t_0. 4.2. Calculate log k': Take the logarithm of each k' value. 4.3. Extrapolate to log kw: For each compound, plot log k' versus the percentage of organic modifier (%). Perform a linear regression and extrapolate the line to 0% organic modifier (100% aqueous). The y-intercept is the log kw. 4.4. Build Calibration Curve: Plot the calculated log kw values of the calibration standards against their known literature LogD7.4 values. 4.5. System Validation: Perform a linear regression on the calibration plot. The system is considered valid if the coefficient of determination (R²) is > 0.95. 4.6. Determine LogD7.4 of Test Compounds: Using the linear equation from the validated calibration curve (y = mx + c, where y = log kw and x = LogD7.4), calculate the LogD7.4 for your 4-propylpiperidine derivatives from their experimentally determined log kw values.

Section 4: Case Study – Balancing Lipophilicity, Potency, and CNS Penetration

Consider a hypothetical series of 4-propylpiperidine derivatives designed as antagonists for a central nervous system (CNS) target. The goal is to optimize potency while achieving sufficient blood-brain barrier (BBB) penetration, which is heavily influenced by lipophilicity.[20][21][22]

Compound IDR-Group (on Piperidine N)cLogP (Calculated)LogD7.4 (Experimental)Target Affinity IC50 (nM)BBB Permeability (Brain/Plasma Ratio)
Lead-01 -H1.850.905200.1
PD-02 -CH32.201.352500.3
PD-03 -CH2CH2OH1.981.103100.2
PD-04 -C(O)CH3 (Acetyl)2.051.651100.8
PD-05 -CH2-Ph3.953.10152.5
PD-06 -CH2-(4-F-Ph)4.103.2581.2 (Efflux)
PD-07 -CH2-(4-OMe-Ph)3.802.90122.1

Analysis and Causality:

  • From Lead-01 to PD-05: We observe a general trend where increasing lipophilicity (higher LogD7.4) correlates with improved target affinity (lower IC50). This is a classic hydrophobic effect, where the lipophilic R-group makes favorable interactions with a hydrophobic pocket in the target protein.[23]

  • The "Optimal Window" for BBB Penetration: While the highly lipophilic PD-05 shows excellent potency and BBB penetration, a further increase in lipophilicity with PD-06 (by adding fluorine) leads to a decrease in the brain/plasma ratio. This illustrates a well-known parabolic relationship.[20] The increased lipophilicity makes PD-06 a better substrate for efflux pumps like P-glycoprotein (P-gp) at the BBB, which actively remove it from the brain.[22][24]

  • Strategic Modification: The addition of a polar hydroxyl group in PD-03 slightly decreases lipophilicity compared to the methyl group in PD-02 , resulting in lower potency and BBB permeability. However, the acetyl group in PD-04 provides a sweet spot: it increases LogD7.4 over the simple methyl derivative, significantly improves potency, and enhances BBB penetration without yet triggering significant efflux.

Conclusion

The lipophilicity of 4-propylpiperidine derivatives is not a static parameter but a dynamic property that must be meticulously engineered. A successful drug design strategy involves a cycle of computational prediction, chemical synthesis, and precise experimental measurement. By understanding the causal links between structural modifications and their impact on LogP/LogD, researchers can navigate the complex interplay between potency, solubility, and ADME properties. The RP-HPLC method detailed here provides a robust, reliable, and efficient tool to generate the critical data needed to guide these decisions. Ultimately, controlling lipophilicity within an optimal window is a key determinant in transforming a potent compound into a successful drug candidate.

References

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  • Various Authors. (n.d.). Structure–activity relationship of piperidine derivatives with.... ResearchGate. [Link]

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  • Tosh, D. K., et al. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central. [Link]

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  • Shchekotikhin, A. E., & Preobrazhenskaya, M. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

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  • Hou, C., et al. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PubMed Central. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. MDPI. [Link]

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  • Vitaku, E., et al. (2014). Application of Chiral Piperidine Scaffolds in Drug Design. ACS Publications. [Link]

  • Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

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  • Ciba-Geigy AG. (n.d.). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
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Exploratory

A Technical Guide to the Stability, Storage, and Handling of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic Acid

Introduction: The Role of a Bifunctional Building Block in Modern Synthesis 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is a specialized heterocyclic building block of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of a Bifunctional Building Block in Modern Synthesis

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure is characterized by a stable piperidine core, a common and valuable scaffold in pharmaceuticals, functionalized with two key moieties: a carboxylic acid and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.[1][2] This bifunctional nature allows for selective chemical transformations, making it a versatile intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[3][4]

The integrity of such a crucial starting material is paramount to the success of multi-step synthetic campaigns. Degradation of the molecule, particularly the premature loss of the acid-labile Boc protecting group, can lead to unintended side reactions, compromised yields, and purification challenges. This guide provides a comprehensive, field-proven framework for understanding and managing the stability of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. We will delve into the underlying chemical principles governing its stability, outline rigorous storage and handling protocols, and provide methodologies for quality assessment, ensuring the compound's reliability from vial to reaction vessel.

Core Physicochemical Properties

While specific experimental data for the 4-propyl derivative is not widely published, its properties can be reliably extrapolated from its close and well-documented analog, 1-(tert-Butoxycarbonyl)-piperidine-4-carboxylic acid (CAS 84358-13-4). These properties are foundational to its handling and storage requirements.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₄H₂₅NO₄(Derived)
Molecular Weight 271.35 g/mol (Calculated)
Appearance Typically a white to off-white crystalline solid or powder.
Melting Point ~149.0 to 153.0 °C (for analog CAS 84358-13-4)
Key Functional Groups Carboxylic Acid (-COOH), N-Boc Protected Amine (-N-Boc)[5]
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. Low water solubility is expected.[6]

The Chemical Stability Profile: A Tale of Two Moieties

The stability of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is overwhelmingly dictated by the robustness of its N-Boc protecting group. The piperidine ring and the carboxylic acid are, under normal laboratory conditions, highly stable.

The N-Boc Group: The Point of Vulnerability

The tert-butoxycarbonyl (Boc) group is an indispensable tool in organic synthesis precisely because it is reliably stable under a wide range of conditions (including basic, nucleophilic, and reductive environments) yet can be removed cleanly under specific, acidic conditions.[7][] This acid lability is the principal consideration for the stability of the title compound.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant risk to the integrity of the molecule is inadvertent exposure to acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. This process, known as acidolysis, irreversibly cleaves the Boc group, liberating the secondary amine of the piperidine ring.

Consequences of Degradation:

  • Formation of Impurities: The resulting free amine is a distinct chemical entity that can complicate subsequent reactions.

  • Reduced Purity: The purity of the starting material is compromised, affecting reaction stoichiometry and potentially inhibiting desired transformations.

  • Analytical Complications: The presence of the deprotected species will interfere with the analysis of reaction progress and final product purity.

Even seemingly mild acidic environments can initiate degradation. For instance, prolonged storage in non-anhydrous solvents, exposure to acidic gases in the atmosphere, or the use of acidic mobile phases (like those containing trifluoroacetic acid, TFA) in chromatography can lead to measurable deprotection over time.[9]

Secondary Degradation Pathway: Thermal Stress

While less common under standard storage conditions, the N-Boc group can also be cleaved thermally. Studies have shown that thermolytic deprotection can occur at elevated temperatures, for example, at 150 °C in specific solvents.[10] This underscores the importance of avoiding exposure to high heat during storage and handling.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, a multi-faceted approach to storage and handling is essential. The core principle is the strict exclusion of factors that promote degradation: acid, moisture, and high heat.

Optimal Long-Term Storage Conditions

The following conditions are recommended to ensure maximum shelf-life and prevent degradation.

ParameterRecommended ConditionRationale and Expert InsightSource(s)
Temperature 2–8°C (Refrigerated) Lower temperatures significantly reduce the rate of any potential degradation reactions. This is the gold standard for long-term storage of sensitive reagents.[11]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas prevents exposure to atmospheric moisture and acidic gases (e.g., CO₂, NOx), which can contribute to slow acid-catalyzed degradation over time.[12][13]
Container Tightly Sealed, Amber Glass Vial A tight seal is critical to maintain the inert atmosphere and prevent moisture ingress.[14] Amber glass protects the compound from potential photolytic degradation, which is a good general practice for complex organic molecules.[11][12]
Environment Dry, Well-Ventilated Area The compound should be stored in a dedicated, dry, and cool location, away from incompatible materials, especially acids and strong oxidizing agents.[6]
Daily Handling and Use

Proper technique during handling is as crucial as long-term storage.

  • Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which would introduce water and potential acidic contaminants.

  • Inert Atmosphere Handling: Whenever possible, handle the solid material in a glove box or under a positive pressure stream of an inert gas (e.g., argon).

  • Solvent Selection: For preparing stock solutions, use high-purity, anhydrous solvents. Avoid using acidic solvents unless the intention is to perform a deprotection reaction.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[13][15]

Experimental Protocols for Quality and Stability Assessment

A self-validating workflow requires periodic assessment of the material's purity, especially for lots that have been in storage for an extended period or if there is any suspicion of improper handling.

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol is designed to assess purity while minimizing the risk of on-column degradation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A neutral pH buffered system is chosen to prevent the acid-catalyzed cleavage of the Boc group during analysis, a known risk with TFA-containing mobile phases.[9]

  • Gradient Elution:

    • Start at 20% B, hold for 1 minute.

    • Linear gradient from 20% to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 20% B and re-equilibrate for 3 minutes.

  • Detection: UV detector at 210 nm.

  • Analysis: Integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. Look for early-eluting peaks corresponding to the more polar, deprotected amine impurity.

Protocol 2: Structural Integrity Confirmation via ¹H NMR Spectroscopy

NMR provides an unambiguous confirmation of the compound's structure, particularly the presence of the critical N-Boc group.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis of Key Signals:

    • N-Boc Group Signal: Look for a sharp, characteristic singlet at approximately 1.4 ppm, integrating to 9 protons. The presence and correct integration of this peak are primary indicators of the Boc group's integrity.

    • Piperidine and Propyl Protons: Observe the complex multiplets in the aliphatic region (typically 1.0-3.5 ppm).

    • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), may be visible depending on the solvent and concentration.

  • Interpretation: The absence or diminished integration of the ~1.4 ppm singlet is a definitive sign of N-Boc group cleavage.

Visualization of Stability Influences

The following diagram illustrates the key factors influencing the stability of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid.

Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Recommended Storage Conditions Molecule 1-(Tert-butoxycarbonyl)-4-propyl- piperidine-4-carboxylic acid Refrigeration Refrigeration (2-8°C) Molecule->Refrigeration Slows Kinetics Inert_Gas Inert Atmosphere (Argon, N2) Molecule->Inert_Gas Excludes H2O/Acidic Gases Dryness Anhydrous Environment (Tightly Sealed) Molecule->Dryness Prevents Hydrolysis Darkness Protection from Light Molecule->Darkness Prevents Photolysis Acid Acidic Conditions (e.g., H+, TFA, acidic gases) Acid->Molecule Promotes Boc Cleavage Heat High Temperature (> 40°C) Heat->Molecule Thermolysis Moisture Atmospheric Moisture Moisture->Molecule Facilitates Hydrolysis

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Introduction 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is a valuable substituted piperidine derivative. Piperidine scaffolds are core components in a vast array of pharmaceuticals and bioactive molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is a valuable substituted piperidine derivative. Piperidine scaffolds are core components in a vast array of pharmaceuticals and bioactive molecules due to their ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability. The specific substitution pattern of this molecule, featuring a quaternary carbon at the 4-position with both a propyl and a carboxylic acid group, makes it a key building block for complex molecular architectures in drug discovery, particularly in the development of receptor antagonists and enzyme inhibitors.[1][2] This document provides a detailed, three-step protocol for the synthesis of this compound, starting from the commercially available ethyl 4-piperidinecarboxylate. The protocol is designed for robustness and scalability, with in-depth explanations of the rationale behind each procedural step.

Synthetic Strategy Overview

The synthesis is accomplished via a three-step sequence, beginning with the protection of the piperidine nitrogen, followed by the crucial α-alkylation to create the quaternary center, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Overview Start Ethyl 4-piperidinecarboxylate Inter1 Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate Start->Inter1 Step 1: N-Boc Protection Inter2 Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate Inter1->Inter2 Step 2: α-Alkylation Final 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid Inter2->Final Step 3: Ester Hydrolysis

Caption: Overall synthetic workflow.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Mechanism and Rationale: The first step involves the protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is essential for two primary reasons: 1) it prevents the piperidine nitrogen, a nucleophile, from undergoing undesired side reactions in the subsequent alkylation step, and 2) the electron-withdrawing nature of the Boc group increases the acidity of the α-proton at the C4 position, facilitating its removal in the next step.[3] Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). A mild base like triethylamine (TEA) is used to neutralize the H⁺ produced during the reaction, driving the equilibrium towards the product.

Procedure:

  • To a solution of ethyl 4-piperidinecarboxylate (1 equivalent) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, typically a clear oil or a low-melting solid, can be purified by flash column chromatography on silica gel if necessary, although it is often of sufficient purity for the next step.

Quantitative Data:

ReagentM.W. ( g/mol )Equiv.MolesMass/Volume
Ethyl 4-piperidinecarboxylate157.211.0XY
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.11.1X1.1Y
Triethylamine (TEA)101.191.21.2X1.2Y
Dichloromethane (DCM)84.93--Z
Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate

Mechanism and Rationale: This step is the cornerstone of the synthesis, creating the C4 quaternary center via α-alkylation. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without attacking the carbonyl group. Lithium diisopropylamide (LDA) is ideal for this purpose; it is a very strong base (pKa of diisopropylamine is ~36) but is sterically hindered, which minimizes nucleophilic addition.[4] The reaction is performed at low temperature (-78 °C) to ensure kinetic control, prevent side reactions like self-condensation, and maintain the stability of the LDA and the resulting enolate. The generated lithium enolate then acts as a nucleophile, attacking the electrophilic propyl iodide in an Sₙ2 reaction to form the new carbon-carbon bond.

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) and equip it with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Add anhydrous tetrahydrofuran (THF, approx. 0.4 M) to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF at -78 °C to generate LDA in situ. Stir for 30 minutes at this temperature.

  • To this freshly prepared LDA solution, add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add propyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Let the reaction proceed at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the pure product.

Quantitative Data:

ReagentM.W. ( g/mol )Equiv.MolesMass/Volume
Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate257.331.0XY
Diisopropylamine101.191.21.2X1.2Y
n-Butyllithium (n-BuLi)64.061.11.1X1.1Y
Propyl Iodide169.991.51.5X1.5Y
Anhydrous Tetrahydrofuran (THF)72.11--Z
Step 3: Synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Mechanism and Rationale: The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Due to the steric hindrance around the carbonyl group from the quaternary C4 center, this hydrolysis can be sluggish.[5] Therefore, more forcing conditions than a simple room temperature hydrolysis are often required. Using lithium hydroxide (LiOH) in a mixture of solvents like THF, methanol, and water at elevated temperatures ensures both the solubility of the substrate and a sufficient rate of reaction.[3] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol byproduct. A final acidic workup is necessary to protonate the carboxylate salt and yield the desired carboxylic acid.

Procedure:

  • Dissolve the ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate (1 equivalent) in a mixture of THF and methanol (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide (LiOH, 3-5 equivalents).

  • Heat the mixture to reflux (approx. 60-70 °C) and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH ~3-4 with 1M HCl or citric acid. A white precipitate should form.

  • Extract the product from the acidified aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, typically as a white solid.

Quantitative Data:

ReagentM.W. ( g/mol )Equiv.MolesMass/Volume
Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate299.411.0XY
Lithium Hydroxide (LiOH)23.953.03.0X3.0Y
Tetrahydrofuran (THF)72.11--Z₁
Methanol (MeOH)32.04--Z₂
Water18.02--Z₃

Part 2: Visualization of Workflow

G Experimental Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Hydrolysis s1_react Reactants Ethyl 4-piperidinecarboxylate, (Boc)₂O, TEA in DCM s1_stir Reaction Stir at 0°C to RT for 12-16h s1_react->s1_stir s1_workup Workup Aqueous wash, dry, concentrate s1_stir->s1_workup s1_product Product 1 Ethyl 1-(tert-butoxycarbonyl) piperidine-4-carboxylate s1_workup->s1_product s2_enolate Enolate Formation Add Product 1 to LDA at -78°C s1_product->s2_enolate Use in next step s2_lda Base Prep LDA from n-BuLi & Diisopropylamine in THF at -78°C s2_lda->s2_enolate s2_alkylate Alkylation Add Propyl Iodide at -78°C, warm to RT s2_enolate->s2_alkylate s2_workup Workup Quench, extract, purify via chromatography s2_alkylate->s2_workup s2_product Product 2 Ethyl 1-(tert-butoxycarbonyl) -4-propylpiperidine-4-carboxylate s2_workup->s2_product s3_react Reactants Product 2, LiOH in THF/MeOH/H₂O s2_product->s3_react Use in next step s3_reflux Reaction Reflux for 12-24h s3_react->s3_reflux s3_workup Workup Solvent removal, acidification, extraction s3_reflux->s3_workup s3_product Final Product 1-(Tert-butoxycarbonyl)-4-propyl piperidine-4-carboxylic acid s3_workup->s3_product

Caption: Step-by-step experimental workflow diagram.

Part 3: Characterization

  • Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (Intermediate 1):

    • Appearance: Colorless oil or white solid.[6]

    • ¹H NMR (CDCl₃): δ 4.15 (q, 2H), 3.90 (m, 2H), 2.80 (m, 2H), 2.45 (m, 1H), 1.85 (m, 2H), 1.65 (m, 2H), 1.45 (s, 9H), 1.25 (t, 3H).[6][7]

    • MS (ESI): m/z 258.17 [M+H]⁺.

  • Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate (Intermediate 2):

    • Appearance: Expected to be a colorless to pale yellow oil.

    • ¹H NMR (CDCl₃, predicted): δ 4.12 (q, 2H), 3.7-3.9 (m, 2H), 2.9-3.1 (m, 2H), 1.8-2.0 (m, 4H), 1.44 (s, 9H), 1.2-1.4 (m, 4H), 1.23 (t, 3H), 0.88 (t, 3H).

    • MS (ESI): m/z 300.22 [M+H]⁺.

  • 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid (Final Product):

    • Appearance: Expected to be a white to off-white solid.

    • ¹H NMR (CDCl₃, predicted): δ 10-12 (br s, 1H, COOH), 3.7-3.9 (m, 2H), 2.9-3.1 (m, 2H), 1.8-2.0 (m, 4H), 1.45 (s, 9H), 1.2-1.4 (m, 4H), 0.90 (t, 3H).

    • MS (ESI): m/z 272.19 [M+H]⁺.

References

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 51063818, 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758812, 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. [Link]

  • Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., & Leander, J. D. (1985). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 28(3), 297–301. [Link]

  • GSRS. ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim., 039, 31-40. [Link]

  • Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR. [Link]

  • Stead, D., O'Brien, P., & Campos, K. R. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(50), 15794–15800. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 392871, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Propyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Abstract This document provides a comprehensive guide for the synthesis of propyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol details...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of propyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol details the O-alkylation of N-Boc-piperidine-4-carboxylic acid with propyl bromide, utilizing cesium carbonate as a mild and efficient base. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical, field-proven protocols.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring is a cornerstone of modern drug design, allowing for the fine-tuning of physicochemical properties and pharmacological activity. N-Boc-piperidine-4-carboxylic acid is a versatile starting material, and its ester derivatives serve as key intermediates in the synthesis of more complex molecules. The alkylation of the carboxylic acid moiety to form esters is a fundamental transformation in organic synthesis. This application note focuses on the specific synthesis of the propyl ester of N-Boc-piperidine-4-carboxylic acid, a compound that can be utilized in the development of novel therapeutics.

Reaction Scheme and Mechanism

The synthesis of propyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate is achieved through a nucleophilic substitution reaction (SN2) at the primary carbon of propyl bromide. The carboxylic acid is first deprotonated by a suitable base to form a carboxylate anion, which then acts as the nucleophile.

Reaction Scheme:

Mechanism:

The reaction proceeds in two main steps:

  • Deprotonation: The carboxylic acid proton of N-Boc-piperidine-4-carboxylic acid is abstracted by a base, in this case, cesium carbonate (Cs₂CO₃), to form the corresponding cesium carboxylate. Cesium carbonate is particularly effective in this role due to the high solubility of its carboxylate salts in organic solvents and the "cesium effect," which enhances the nucleophilicity of the carboxylate anion.

  • Nucleophilic Attack (SN2): The resulting carboxylate anion, a potent nucleophile, attacks the electrophilic primary carbon of propyl bromide in a concerted SN2 fashion. This leads to the formation of the desired propyl ester and bromide as the leaving group.

Potential Side Reactions:

While the SN2 reaction at a primary alkyl halide is generally efficient, potential side reactions to consider include:

  • Elimination (E2): Under strongly basic conditions or at elevated temperatures, some elimination of HBr from propyl bromide to form propene may occur. The use of a mild base like cesium carbonate minimizes this side reaction.

  • Competing N-alkylation: Although the nitrogen atom of the piperidine is protected by the Boc group, extremely harsh conditions could potentially lead to side reactions involving the nitrogen. However, under the recommended conditions, this is highly unlikely.

Below is a diagram illustrating the reaction mechanism.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products N-Boc-piperidine-4-carboxylic_acid N-Boc-piperidine-4-carboxylic acid Carboxylate_anion Carboxylate anion N-Boc-piperidine-4-carboxylic_acid->Carboxylate_anion Deprotonation by Cs₂CO₃ Propyl_bromide Propyl bromide Propyl_ester Propyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate Propyl_bromide->Propyl_ester Cesium_bromide Cesium bromide Cesium_carbonate Cesium carbonate (Base) Cesium_carbonate->Carboxylate_anion Cesium_bicarbonate Cesium bicarbonate Carboxylate_anion->Propyl_ester SN2 Attack

Caption: Reaction mechanism for the alkylation of N-Boc-piperidine-4-carboxylic acid.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of propyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

Materials and Equipment:

Reagent/MaterialGradeSupplier
N-Boc-piperidine-4-carboxylic acid≥98%Commercially available
Propyl bromide≥99%Commercially available
Cesium carbonate (Cs₂CO₃)≥99%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially available
Round-bottom flask (100 mL)Standard laboratory glassware
Magnetic stirrer and stir barStandard laboratory equipment
Heating mantle with temperature controlStandard laboratory equipment
CondenserStandard laboratory glassware
Separatory funnel (250 mL)Standard laboratory glassware
Rotary evaporatorStandard laboratory equipment
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)Commercially available
Flash chromatography system with silica gel cartridgesStandard laboratory equipment

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperidine-4-carboxylic acid (2.29 g, 10.0 mmol, 1.0 equiv.).

    • Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to dissolve the starting material.

    • Add cesium carbonate (4.89 g, 15.0 mmol, 1.5 equiv.) to the solution.

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the cesium carboxylate salt.

  • Alkylation:

    • To the stirring suspension, add propyl bromide (1.35 mL, 15.0 mmol, 1.5 equiv.) dropwise via syringe.

    • Attach a condenser to the flask and heat the reaction mixture to 60 °C using a heating mantle.

    • Maintain the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC). A suitable eluent system is 30% ethyl acetate in hexanes. The product spot should have a higher Rf value than the starting carboxylic acid. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL), followed by saturated aqueous sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, typically a colorless to pale yellow oil, can be purified by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.

    • Collect the fractions containing the desired product (as determined by TLC analysis) and concentrate them under reduced pressure to yield the pure propyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

Below is a diagram illustrating the experimental workflow.

experimental_workflow cluster_setup Reaction Setup cluster_alkylation Alkylation cluster_workup Work-up cluster_purification Purification Dissolve Dissolve N-Boc-piperidine-4-carboxylic acid in DMF Add_Base Add Cesium Carbonate Dissolve->Add_Base Stir Stir for 15 min at RT Add_Base->Stir Add_Propyl_Bromide Add Propyl Bromide Stir->Add_Propyl_Bromide Heat Heat to 60 °C Add_Propyl_Bromide->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Chromatography Flash Column Chromatography Dry_Concentrate->Chromatography Isolate Isolate Pure Product Chromatography->Isolate

Caption: Step-by-step experimental workflow for the synthesis.

Results and Discussion

Expected Yield and Purity:

Following this protocol, the expected yield of propyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate is typically in the range of 80-90%. The purity of the final product, as determined by ¹H NMR and LC-MS, should be greater than 95%.

Characterization Data (Predicted):

Parameter Predicted Value
Appearance Colorless to pale yellow oil
Molecular Formula C₁₄H₂₅NO₄
Molecular Weight 271.35 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~4.05 (t, 2H), ~3.85 (m, 2H), ~2.80 (t, 2H), ~2.45 (m, 1H), ~1.85 (m, 2H), ~1.65 (m, 4H), 1.45 (s, 9H), ~0.95 (t, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~175.0, 154.8, 79.5, 66.0, 43.5, 41.0, 28.4, 28.2, 22.0, 10.5
Mass Spectrometry (ESI+) m/z 272.18 (M+H)⁺, 294.16 (M+Na)⁺

Troubleshooting:

Problem Possible Cause Solution
Low or no product formation Incomplete deprotonationEnsure the cesium carbonate is of high purity and the DMF is anhydrous. Increase the initial stirring time before adding propyl bromide.
Inactive propyl bromideUse a fresh bottle of propyl bromide.
Presence of starting material after prolonged reaction time Insufficient temperature or reaction timeIncrease the reaction temperature to 70-80 °C or extend the reaction time, continuing to monitor by TLC.
Formation of side products Presence of waterEnsure all glassware is dry and use anhydrous DMF.
Reaction temperature too highMaintain the reaction temperature at the recommended 60 °C to minimize elimination.
Difficulty in purification Co-elution of impuritiesOptimize the solvent system for flash chromatography. A shallower gradient may be necessary for better separation.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Boc-piperidine-4-carboxylic acid: May cause skin, eye, and respiratory irritation.[1] Avoid inhalation of dust and contact with skin and eyes.

  • Propyl bromide: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer and of damaging fertility or the unborn child. Handle with extreme care and avoid all routes of exposure.

  • Cesium carbonate: Causes serious eye damage. May cause respiratory irritation. Handle in a way that avoids dust generation.

  • N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.

For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

Sources

Method

Application of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid in Peptide Synthesis

An Application Note and Protocol Guide for Researchers Abstract The design of novel peptides with enhanced therapeutic potential often requires the incorporation of non-natural building blocks to confer specific structur...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The design of novel peptides with enhanced therapeutic potential often requires the incorporation of non-natural building blocks to confer specific structural and functional properties. 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is a valuable synthetic intermediate used to introduce a constrained, lipophilic scaffold into a peptide sequence. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this unique building block. It details the rationale for its use, provides step-by-step protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and outlines methods for the characterization of the resulting modified peptides.

Introduction: A Rationale for Structural Constraint

The therapeutic efficacy of native peptides is often limited by poor metabolic stability and lack of defined secondary structure in solution. The introduction of non-proteinogenic amino acids and building blocks is a powerful strategy to overcome these limitations[1]. 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, hereafter referred to as Boc-4-propyl-Pip-OH, is an α,α-disubstituted cyclic scaffold. Its incorporation into a peptide chain serves several critical functions:

  • Conformational Rigidity: The inherent cyclic nature of the piperidine ring restricts the rotational freedom of the peptide backbone, forcing it to adopt a more defined conformation.[2] This pre-organization can enhance binding affinity to biological targets.

  • Enhanced Proteolytic Stability: The non-natural structure of the piperidine ring is not recognized by common proteases, thus protecting the adjacent peptide bonds from enzymatic cleavage and increasing the peptide's in-vivo half-life.[3][4]

  • Increased Lipophilicity: The 4-propyl substituent adds a significant hydrophobic character, which can be leveraged to improve membrane permeability or modulate interactions within hydrophobic binding pockets.

  • Peptidomimetic Design: As a structural mimic of a dipeptide or a turn structure, it serves as a key component in the design of peptidomimetics—compounds that imitate the biological activity of peptides but with improved pharmacological properties.[5][6]

This guide provides the technical details necessary to successfully utilize this versatile building block in a standard peptide synthesis workflow.

Compound Profile and Handling

A thorough understanding of the building block's properties is essential for its effective use.

PropertyValueSource
Chemical Name 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid-
Molecular Formula C₁₄H₂₅NO₄[7]
Molecular Weight 271.35 g/mol [7]
Appearance Solid[7]
MDL Number MFCD15146524[7]
Primary Functional Groups Carboxylic Acid, N-Boc protected tertiary amine-
Solubility Good solubility in common organic solvents such as DMF and DCM.[5]

Safety and Storage: Store the compound in a cool, dry place, tightly sealed to prevent moisture absorption. Refer to the supplier's Safety Data Sheet (SDS) for complete handling information. Based on similar compounds, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following protocol is designed for a standard Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-Butyl) solid-phase synthesis strategy.[8] Boc-4-propyl-Pip-OH is coupled as a carboxylic acid building block onto the free N-terminal amine of the growing peptide chain.

Workflow for SPPS Incorporation

The diagram below illustrates the key steps in a single cycle for incorporating Boc-4-propyl-Pip-OH into a peptide chain anchored to a solid support resin.

SPPS_Workflow Start Peptide-Resin with free N-terminus Activate Activate Boc-4-propyl-Pip-OH (e.g., with HCTU/DIPEA) Start->Activate 1. Prepare Building Block Couple Couple to Peptide-Resin Activate->Couple 2. Add to Resin Wash Wash Resin (e.g., with DMF) Couple->Wash 3. Reaction Next_Cycle Continue to next Fmoc-amino acid cycle or final cleavage Wash->Next_Cycle 4. Purify

Caption: SPPS cycle for coupling Boc-4-propyl-Pip-OH.

Materials and Reagents
  • Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide for C-terminal amide, 2-Chlorotrityl for C-terminal acid).[8]

  • Fmoc-protected amino acids

  • Boc-4-propyl-Pip-OH

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% piperidine in DMF.[9]

  • Coupling Reagents:

    • Activator: HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is particularly recommended for sterically hindered couplings.[8]

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail (example): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Protocol

This protocol assumes the synthesis has already proceeded and the resin-bound peptide has a free N-terminal amine ready for coupling.

1. Resin Preparation:

  • If continuing a synthesis, perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF to expose the free amine.[8]

  • Wash the resin thoroughly with DMF (5x) to remove all residual piperidine.

2. Activation of Boc-4-propyl-Pip-OH:

  • Rationale: The carboxylic acid must be activated to a highly reactive ester to facilitate efficient amide bond formation.[10] Due to the steric bulk of this α,α-disubstituted building block, a potent activator is crucial.

  • In a separate vessel, dissolve Boc-4-propyl-Pip-OH (3 equivalents relative to resin loading), HCTU or HATU (2.95 eq.), in DMF.

  • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes. The solution may change color.

3. Coupling Reaction:

  • Add the activated Boc-4-propyl-Pip-OH solution to the reaction vessel containing the washed resin.

  • Agitate the mixture using nitrogen bubbling or mechanical shaking for 2-4 hours at room temperature. A longer coupling time is recommended due to steric hindrance.

4. Monitoring and Quality Control:

  • Rationale: Ensuring the coupling reaction has gone to completion is critical for the purity of the final product. The Kaiser test, which detects free primary amines, is a reliable method.

  • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

  • A negative Kaiser test (beads remain yellow) indicates a complete reaction.

  • A positive Kaiser test (beads turn blue) indicates incomplete coupling. If positive, repeat the coupling step with a freshly prepared solution of activated Boc-4-propyl-Pip-OH.

5. Washing:

  • Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[11]

6. Continuation of Synthesis:

  • The peptide-resin is now ready for the next standard Fmoc-amino acid coupling cycle (deprotection, activation, coupling). Note that the N-Boc group on the piperidine ring is stable to the piperidine treatment used for Fmoc removal.[12]

7. Final Cleavage and Deprotection:

  • Once the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Boc group from the piperidine nitrogen and other acid-labile side-chain protecting groups.[13]

  • Filter to separate the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Characterization of the Modified Peptide

Proper characterization is essential to confirm the identity, purity, and structural integrity of the final product.[14]

Post-Synthesis Workflow

Post_Synthesis_Workflow Cleavage Crude Peptide (Post-Cleavage & Precipitation) Purification Purification by RP-HPLC Cleavage->Purification Analysis Purity & Identity Analysis Purification->Analysis MassSpec LC-MS: Verify Mass (Confirms Incorporation) Analysis->MassSpec Identity HPLCPurity Analytical HPLC: Determine Purity (%) Analysis->HPLCPurity Purity Lyophilization Lyophilization MassSpec->Lyophilization HPLCPurity->Lyophilization Final Pure, Characterized Peptide Lyophilization->Final

Caption: Workflow for peptide purification and characterization.

Purification and Analysis Protocols
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify using a preparative reverse-phase HPLC system with a C18 column.

    • Employ a water/acetonitrile gradient containing 0.1% TFA to elute the peptide.

    • Collect fractions and analyze them using analytical HPLC or LC-MS to identify those containing the pure product.

  • Identity Confirmation by Mass Spectrometry (MS):

    • Rationale: MS provides the molecular weight of the peptide, which is the definitive confirmation that the Boc-4-propyl-Pip-OH building block has been successfully incorporated.[15][16]

    • Analyze the purified fraction(s) by LC-MS (e.g., ESI-MS).

    • Compare the observed mass with the calculated theoretical mass of the desired peptide. The mass of the incorporated residue (after cleavage of the Boc group and formation of two amide bonds) is C₉H₁₅NO (153.22 g/mol ).

  • Purity Assessment:

    • Inject a small amount of the purified, lyophilized peptide onto an analytical RP-HPLC system.

    • Integrate the peak area of the product peak and express it as a percentage of the total peak area at a specific wavelength (typically 214 or 280 nm) to determine the final purity.

Expected Data: A Case Study

To illustrate, consider the synthesis of a hypothetical peptide, Ac-Tyr-Gly-[4-propyl-Pip]-Phe-NH₂ .

ParameterExpected Value
Peptide Sequence Acetyl-Tyrosine-Glycine-(4-propyl-piperidine-4-carbonyl)-Phenylalanine-Amide
Molecular Formula C₃₂H₄₃N₅O₅
Theoretical Monoisotopic Mass 577.3264 g/mol
Observed Mass (ESI-MS) [M+H]⁺ = 578.33 Da (Expected)
Final Purity (HPLC) >95%

The successful incorporation would be confirmed by finding a mass peak at m/z 578.33 in the mass spectrum of the purified product.

Conclusion

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is a highly effective building block for introducing conformational constraints and enhancing the drug-like properties of synthetic peptides. Its sterically hindered nature requires optimized coupling conditions, such as the use of HATU and extended reaction times. However, by following the robust protocols for synthesis and characterization outlined in this guide, researchers can reliably incorporate this scaffold to advance the development of novel, high-performance peptidomimetics for therapeutic and research applications.

References

  • PubChem. (n.d.). 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Retrieved from [Link]

  • Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Fun, H. K., et al. (2009). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2469. Retrieved from [Link]

  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]

  • Åkerblad, C., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(7), 3078–3087. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • Kellner, R., & Lottspeich, F. (1999). Structural characterization of proteins and peptides. In H. Tschesche (Ed.), Modern methods in protein- and nucleic acid research. Walter de Gruyter. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Fancelli, D., et al. (2016). Peptides and Peptidomimetics in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Han, S., & Viola, R. E. (2004). Splicing of unnatural amino acids into proteins: a peptide model study. Protein and Peptide Letters, 11(2), 107-114. Retrieved from [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Yoo, B., et al. (2010). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. ACS Combinatorial Science, 12(4), 384–388. Retrieved from [Link]

  • MDPI. (2023). Molecular Modelling in Bioactive Peptide Discovery and Characterisation. Retrieved from [Link]

  • Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(2), 149. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: N-Boc-4-propylpiperidine-4-carboxylic acid for the Synthesis of Advanced Peptide Mimetics

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of N-Boc-4-propylpiperidine-4-carboxylic acid, a sterically hinde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of N-Boc-4-propylpiperidine-4-carboxylic acid, a sterically hindered α,α-disubstituted cyclic amino acid, in the synthesis of sophisticated peptide mimetics. We will explore the strategic rationale for its use, its impact on peptide conformation and properties, and detailed, field-tested protocols for its efficient incorporation into peptide sequences using modern solid-phase peptide synthesis (SPPS) methodologies.

Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Design

Native peptides, while exhibiting high potency and selectivity, are often limited as therapeutic agents by their poor metabolic stability and low bioavailability. Peptide mimetics aim to overcome these limitations by introducing non-natural amino acid residues that retain the key pharmacophoric elements while imparting improved drug-like properties.[1]

N-Boc-4-propylpiperidine-4-carboxylic acid is a key building block in this endeavor. As a cyclic, α,α-disubstituted glycine analog, its incorporation into a peptide backbone serves several critical functions:

  • Conformational Rigidity: The piperidine ring structure dramatically reduces the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization can enhance binding affinity to biological targets, such as G-protein coupled receptors (GPCRs), by reducing the entropic penalty of binding.[2]

  • Proteolytic Stability: The absence of an α-hydrogen and the steric bulk of the quaternary carbon render the adjacent peptide bonds highly resistant to cleavage by endogenous proteases.

  • Modulation of Physicochemical Properties: The piperidine scaffold, a privileged structure in medicinal chemistry, can improve pharmacokinetic properties.[3] The 4-propyl substituent enhances lipophilicity, which can be strategically employed to improve membrane permeability.

This guide will provide the necessary technical foundation and practical protocols to leverage these advantages in your research.

Physicochemical Properties & Synthesis Overview

N-Boc-4-propylpiperidine-4-carboxylic acid is a non-standard amino acid derivative requiring multi-step synthesis. While not detailed here, a general and plausible synthetic approach involves the α,α-dialkylation of a suitable glycine equivalent. A more common route for analogous structures involves the dialkylation of precursors like ethyl nitroacetate.[4] The key challenge lies in the introduction of two different substituents at the α-carbon.

Table 1: Key Properties of N-Boc-4-propylpiperidine-4-carboxylic acid

PropertyValueNotes
Molecular Formula C₁₄H₂₅NO₄
Molecular Weight 271.35 g/mol
Appearance White to off-white solidTypical for Boc-protected amino acids.
Solubility Soluble in DMF, DCM, NMPStandard solvents used in solid-phase peptide synthesis.
Key Structural Feature α,α-disubstituted (quaternary α-C)This imparts steric hindrance, which is a critical factor during peptide coupling.[5][6]

Core Application: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-Boc-4-propylpiperidine-4-carboxylic acid into a growing peptide chain is the primary application of this reagent. Due to its significant steric hindrance, specialized protocols are required to ensure efficient and complete coupling. The following sections detail a robust protocol based on Boc-chemistry SPPS.

The Challenge of Steric Hindrance

The quaternary α-carbon of the title compound presents a significant steric shield to the carboxyl group. Standard peptide coupling conditions may result in low yields or incomplete reactions.[7]

Causality: The nucleophilic attack by the free N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming amino acid is sterically impeded. Therefore, the choice of coupling reagent is paramount. Reagents that form highly reactive activated esters are necessary to overcome this energy barrier.[5][6]

Recommended SPPS Protocol (Boc/Bzl Strategy)

This protocol outlines the manual synthesis cycle for coupling N-Boc-4-propylpiperidine-4-carboxylic acid onto a resin-bound peptide with a free N-terminal amine. This procedure is designed for a standard 0.1 mmol scale synthesis.

Materials & Reagents:

  • Peptide-resin with a free N-terminal amine

  • N-Boc-4-propylpiperidine-4-carboxylic acid

  • Coupling Reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Dichloromethane (DCM, peptide grade), N,N-Dimethylformamide (DMF, peptide grade)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM with 0.5% Dithiothreitol (DTE) if Trp, Met, or Cys are present.[8]

  • Neutralization Solution: 10% DIPEA in DCM

  • Washing Solvents: Isopropanol (IPA)

Workflow Diagram:

SPPS_Cycle cluster_deprotection Step 1: N-terminal Boc Deprotection cluster_neutralization Step 2: Neutralization cluster_coupling Step 3: Coupling of Hindered Residue cluster_monitoring Step 4: Monitoring Deprotection Treat resin with 50% TFA in DCM (20 min) Wash_1 Wash with DCM, IPA, and then DCM again Deprotection->Wash_1 Removes TFA Neutralization Treat resin with 10% DIPEA in DCM (2 x 1 min) Wash_1->Neutralization Prepares for neutralization Wash_2 Wash with DCM Neutralization->Wash_2 Removes excess base Activation Pre-activate: N-Boc-4-propylpiperidine-4-carboxylic acid + HBTU/HATU + DIPEA in DMF (5 min) Coupling Add activated mixture to resin. Couple for 2-4 hours. Activation->Coupling Transfer activated solution Wash_3 Wash with DMF, DCM, IPA Coupling->Wash_3 Removes excess reagents Kaiser_Test Perform Kaiser Test on resin sample. (Negative = Blue Beads) Wash_3->Kaiser_Test Prepare for next cycle

Caption: Boc-SPPS cycle for incorporating a hindered amino acid.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (0.1 mmol) in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 2 mL of 50% TFA/DCM. Agitate for 2 minutes.

    • Drain and add a fresh 2 mL of 50% TFA/DCM. Agitate for 20 minutes.[8]

    • Drain the deprotection solution.

    • Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add 2 mL of 10% DIPEA/DCM. Agitate for 1 minute and drain. Repeat once.

    • Wash the resin with DCM (5x) to thoroughly remove excess base.[9]

  • Coupling of N-Boc-4-propylpiperidine-4-carboxylic acid:

    • Activation: In a separate vial, dissolve the reagents as described in Table 2 in 1 mL of DMF. Allow to pre-activate for 5 minutes.

    • Coupling: Add the activated amino acid solution to the drained, neutralized resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Note: The extended coupling time is critical for sterically hindered residues.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x).

  • Monitoring (Kaiser Test):

    • Take a small sample of the resin beads (5-10 beads).

    • Perform a standard Kaiser test. A negative result (beads remain blue/purple) indicates complete coupling.

    • Troubleshooting: If the test is positive (yellow beads), the coupling is incomplete. Recouple by repeating steps 4 and 5. A double coupling is often necessary for such residues.

Table 2: Reagent Stoichiometry for Coupling (0.1 mmol scale)

ReagentEquivalents (vs. Resin)Amount (for 0.1 mmol)Purpose
N-Boc-4-propylpiperidine-4-carboxylic acid4 eq108.5 mg (0.4 mmol)The amino acid building block. A significant excess is used to drive the reaction.
HBTU or HATU3.9 eq~148 mg / ~148 mgHighly efficient coupling reagent for forming the activated ester.[7]
DIPEA8 eq139 µL (0.8 mmol)Acts as an organic base to activate the coupling reagent and neutralize the protonated amine.
DMF (Solvent)-~1-2 mLAprotic polar solvent to dissolve reagents.
Final Cleavage and Purification

Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously.

  • Cleavage: For standard Boc-SPPS on a PAM or MBHA resin, cleavage is performed with anhydrous Hydrogen Fluoride (HF).[10] This is a hazardous procedure requiring specialized equipment. A typical HF cleavage cocktail is HF:anisole (9:1) at 0°C for 1 hour.

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in an aqueous buffer (e.g., water/acetonitrile with 0.1% TFA), and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in GPCR Ligand Design: A Structural Perspective

G-protein coupled receptors (GPCRs) are a major class of drug targets.[11] Many endogenous GPCR ligands are peptides that adopt specific secondary structures (e.g., β-turns) upon binding. The rigidifying effect of N-Boc-4-propylpiperidine-4-carboxylic acid can be used to mimic these turns.

GPCR_Binding cluster_peptide cluster_mimetic cluster_receptor Peptide Flexible Peptide Conformationally Unstable High Entropic Penalty GPCR {GPCR Binding Pocket | Specific Pharmacophore Sites} Peptide->GPCR Binds with conformational change Mimetic Peptidomimetic with 4,4-disubstituted piperidine Pre-organized Conformation Lower Entropic Penalty Mimetic->GPCR Binds with higher affinity

Caption: Constraining a peptide improves binding affinity to a GPCR.

By replacing a key residue in a peptide ligand sequence with 4-propylpiperidine-4-carboxylic acid, medicinal chemists can probe the structure-activity relationship (SAR). The propyl group can be oriented to interact with a hydrophobic pocket in the receptor, while the constrained backbone orients other pharmacophoric side chains for optimal interaction, potentially leading to highly potent and selective agonists or antagonists.[2][12]

Conclusion and Future Outlook

N-Boc-4-propylpiperidine-4-carboxylic acid is a powerful tool for the modern medicinal chemist. Its ability to impart conformational rigidity and proteolytic resistance makes it an ideal building block for creating the next generation of peptide mimetic therapeutics. The primary challenge in its use—steric hindrance during coupling—is readily overcome with optimized protocols utilizing highly active coupling reagents and extended reaction times. As the demand for more stable and potent peptide drugs grows, the strategic incorporation of such constrained, unnatural amino acids will continue to be a cornerstone of innovative drug design.

References

  • Syryamina, V. N., Afanasyeva, E. F., Dzuba, S. A., Formaggio, F., & De Zotti, M. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Hayashi, Y., & Toda, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Angewandte Chemie International Edition, 61(33), e202205565. [Link]

  • de Costa, B. R., Radesca, L., Di Raddo, P., & Bowen, W. D. (1992). GPCR Structures in Drug Design, Emerging Opportunities with New Structures. Journal of Medicinal Chemistry, 35(23), 4344-4353. [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press. [Link]

  • Katritzky, A. R., Rogovoy, B. V., & Vvedensky, V. Y. (2001). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 66(21), 7118-7124. [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Cambridge Healthtech Institute. (n.d.). GPCR-Targeted Drug Design. Retrieved from [Link]

  • Yokum, T. S., Alsina, J., Barany, G., & Albericio, F. (2001). Sterically hindered Cα,α-disubstituted α-amino acids: synthesis from α-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 66(21), 7118-7124. [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) Piperidine/DMF (1/4); (b) 7a, HOBt, DIC,.... Retrieved from [Link]

  • Kulkarni, S. (2005). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Structure, function and drug discovery of GPCR signaling. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]

  • Fauchère, J. L. (1986). Peptides and Peptidomimetics for Antimicrobial Drug Design. Advances in Drug Research, 15, 29-69. [Link]

  • Wessig, P., & Klier, L. (2023). New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 14, 1269433. [Link]

  • Henninot, A., Collins, J. C., & Nuss, J. M. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 1466-1481. [Link]

  • Mondal, M. S., & Singh, V. K. (2022). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. Chemical Science, 13(10), 2915-2921. [Link]

  • Agamennone, M., & Brogi, S. (2022). Special Issue “GPCRs: Ligands and beyond 2022”. International Journal of Molecular Sciences, 23(11), 5923. [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic Acid

Introduction: The Significance of Rigorous Analysis 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is a key building block in contemporary drug discovery, frequently utilized in the synthesis of novel thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Rigorous Analysis

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is a key building block in contemporary drug discovery, frequently utilized in the synthesis of novel therapeutic agents. The piperidine scaffold is a prevalent motif in many pharmaceuticals, and the specific substitution at the 4-position, along with the N-Boc protecting group, imparts unique physicochemical properties that are leveraged in medicinal chemistry. The purity, identity, and stability of this intermediate are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This comprehensive guide provides a suite of detailed analytical methods for the robust characterization of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and biotechnology industries. The protocols herein are grounded in established analytical principles and draw from methodologies applied to analogous structures, ensuring a high degree of scientific validity.

Strategic Approach to Analysis: A Multi-Modal Framework

A comprehensive analytical strategy for this compound relies on the orthogonal application of several techniques, each providing a unique and complementary piece of information. This multi-modal approach ensures an in-depth understanding of the material's identity, purity, and potential impurity profile.

cluster_Analysis Analytical Workflow cluster_Techniques Analytical Techniques A Identity Confirmation D Structural Elucidation A->D Primary LCMS LC-MS A->LCMS Mass Confirmation B Purity & Impurity Profiling B->A Confirms Main Component B->LCMS Impurity ID HPLC HPLC-UV/CAD B->HPLC Quantitative Assay C Residual Solvent Analysis GCMS GC-MS C->GCMS Volatiles D->A Definitive NMR NMR Spectroscopy D->NMR Primary Tool

Caption: Orthogonal analytical workflow for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. The carboxylic acid moiety imparts significant polarity, while the N-Boc and propyl groups add lipophilicity. This amphiphilic nature allows for excellent retention and separation on C18 stationary phases. Due to the lack of a strong chromophore, UV detection at low wavelengths (200-210 nm) is suitable, though Charged Aerosol Detection (CAD) can offer more uniform response for non-chromophoric impurities. The use of an acidic mobile phase is critical to suppress the ionization of the carboxylic acid, ensuring a consistent retention time and sharp peak shape.

Protocol 1: RP-HPLC Purity Method

Objective: To determine the purity of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid and quantify related substances.

Instrumentation & Consumables:

  • HPLC system with UV or CAD detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Standard Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample and prepare as described for the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 210 nm (or CAD)

    • Gradient Program:

Time (min)% Mobile Phase B
0.030
20.095
25.095
25.130
30.030
  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis & Calculation: Inject the blank (diluent), standard, and sample solutions. Calculate the percentage purity or impurity levels using area normalization.

Trustworthiness: This protocol incorporates system suitability checks to ensure the chromatographic system is performing adequately before sample analysis. The method's performance should be formally validated according to ICH Q2(R1) guidelines.[1][2]

Method Validation Summary (ICH Q2(R1))
ParameterAcceptance Criteria
Specificity The peak for the main component is free from interference from placebo, related substances, and degradation products. Peak purity should be evaluated using a diode array detector.
Linearity A minimum of 5 concentration levels ranging from the reporting limit to 120% of the assay concentration. The correlation coefficient (r²) should be ≥ 0.99.[1]
Accuracy Recovery of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) should be within 98.0% to 102.0%.
Precision Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: RSD between two analysts, on two different days, should be ≤ 2.0%.
LOD & LOQ Determined by signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness Insensitive to small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification

Expertise & Experience: LC-MS is an indispensable tool for confirming the molecular weight of the target compound and for identifying unknown impurities.[3] The combination of chromatographic separation with mass analysis provides a high degree of specificity. For this N-Boc protected carboxylic acid, electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated molecule [M-H]⁻. Positive ion mode can also be useful, often showing the protonated molecule [M+H]⁺ and adducts such as [M+Na]⁺. A key fragmentation pathway for N-Boc protected piperidines involves the loss of the tert-butyl group or the entire Boc group, which can be diagnostic in structural confirmation.

Protocol 2: LC-MS for Identity Confirmation and Impurity Profiling

Objective: To confirm the molecular weight of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid and to identify potential process-related impurities and degradation products.

Instrumentation & Consumables:

  • LC-MS system with ESI source (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry)

  • The same column and mobile phases as the HPLC method can be used.

Procedure:

  • Sample Preparation (approx. 100 µg/mL): Prepare a solution of the sample in the diluent.

  • LC Conditions: Use the same gradient program as the HPLC method.

  • MS Parameters (Negative Ion Mode - Example):

    • Ion Source: ESI (-)

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Scan Range: m/z 50 - 500

  • MS Parameters (Positive Ion Mode - Example):

    • Ion Source: ESI (+)

    • Capillary Voltage: 4.0 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Scan Range: m/z 50 - 500

  • Data Analysis:

    • Extract the ion chromatogram for the expected deprotonated molecule [M-H]⁻ (m/z 270.17) and protonated molecule [M+H]⁺ (m/z 272.18).

    • Analyze the mass spectra of any impurity peaks to propose their structures based on their mass-to-charge ratios and fragmentation patterns.

Trustworthiness: High-resolution mass spectrometry allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification of the compound and its impurities.

cluster_LCMS LC-MS Workflow SamplePrep Sample Preparation (100 µg/mL in ACN:H2O) LC_Separation RP-HPLC Separation (C18, Acidic Mobile Phase) SamplePrep->LC_Separation Ionization Electrospray Ionization (ESI+ and ESI-) LC_Separation->Ionization MS_Analysis Mass Analysis (Full Scan & MS/MS) Ionization->MS_Analysis Data_Processing Data Processing (Identify [M+H]+, [M-H]-, Fragments) MS_Analysis->Data_Processing

Caption: A typical workflow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid.[4] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, confirming the complete structure. The characteristic signals for the Boc group (a singlet around 1.4 ppm in ¹H NMR and resonances around 28 and 80 ppm in ¹³C NMR) and the propyl group are key diagnostic features.

Protocol 3: NMR for Structural Confirmation

Objective: To confirm the chemical structure of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid.

Instrumentation & Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra (COSY, HSQC) as needed for full assignment.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign signals to the different protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum.

    • Use the 2D NMR data to confirm the connectivity between atoms.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted, based on similar structures):

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc Group
-C(CH₃)₃~1.4 (s, 9H)~28.5 (3C)
-C(CH₃)₃~80.0
Piperidine Ring
-CH₂ (axial, equatorial)~2.8 - 4.2 (m, 4H)~40-45 (2C)
-CH₂ (axial, equatorial)~1.5 - 2.2 (m, 4H)~30-35 (2C)
Propyl Group
-CH₂CH₂CH₃~1.8 (t, 2H)~40-45
-CH₂CH₂CH₃~1.3 (m, 2H)~17-20
-CH₂CH₂CH₃~0.9 (t, 3H)~14.0
Quaternary Carbon ~45-50
Carboxylic Acid
-COOH>10 (br s, 1H)~178-182

Note: Chemical shifts are highly dependent on the solvent and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Expertise & Experience: During the synthesis and purification of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, various organic solvents may be used. It is a regulatory requirement to control the levels of these residual solvents in the final product, as outlined in the ICH Q3C guidelines.[5] GC-MS with headspace sampling is the standard technique for this analysis. The high volatility of common organic solvents makes them amenable to GC, and the mass spectrometer provides positive identification.

Protocol 4: Headspace GC-MS for Residual Solvents

Objective: To identify and quantify residual solvents in a sample of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid.

Instrumentation & Consumables:

  • GC-MS system with a headspace autosampler

  • Diluent (e.g., DMSO, DMF, or NMP, depending on sample solubility and solvent boiling points)

  • Certified standards of expected residual solvents

Procedure:

  • Standard Preparation: Prepare a stock solution containing all potential residual solvents at a known concentration in the chosen diluent. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a known volume of diluent (e.g., 1 mL).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 min

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • GC-MS Parameters:

    • Column: e.g., DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)

    • Carrier Gas: Helium

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Scan Range: m/z 35 - 350

  • Analysis & Calculation: Analyze the standards and sample. Identify solvents by their retention times and mass spectra. Quantify by comparing the peak areas in the sample to the calibration curve generated from the standards.

Trustworthiness: This method is based on the principles outlined in pharmacopeial methods (e.g., USP <467>) for residual solvent analysis, providing a high level of confidence in the results. Validation should be performed according to ICH Q2(R1).[1][2]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. By employing a combination of HPLC for purity, LC-MS for identity and impurity profiling, NMR for definitive structural elucidation, and GC-MS for residual solvent analysis, researchers and quality control scientists can ensure the quality and consistency of this critical synthetic intermediate. Adherence to these protocols, coupled with proper method validation, will generate reliable data to support drug discovery and development programs.

References

  • BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ACS Publications. (n.d.). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides.
  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • KTH Diva. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
  • ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • Hindawi. (n.d.). Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog.
  • ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ChemScene. (n.d.). 789471-15-4 | 1-Propylpiperidine-4-carboxylic acid.
  • Aapptec Peptides. (n.d.). 4-Amino-1-Boc-piperidine-4-carboxylic acid [183673-71-4].
  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
  • Benchchem. (n.d.). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
  • PubMed Central. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our aim is to provide you with field-proven insights and robust protocols to ensure the highest purity and yield of your target compound.

Synthetic Overview

The synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid typically proceeds through a two-step sequence starting from a commercially available precursor, ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate. The process involves an α-alkylation followed by ester hydrolysis.

Synthetic_Pathway Start Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate Intermediate Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate Start->Intermediate 1. LDA, THF, -78 °C 2. Propyl bromide Product 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid Intermediate->Product LiOH, THF/H₂O

Caption: General synthetic route for 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Step 1: α-Alkylation of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

The critical step of introducing the propyl group at the C4 position is often accompanied by challenges related to dialkylation and incomplete reactions.

FAQ 1: I am observing a significant amount of a dialkylated byproduct. How can I minimize its formation?

Answer:

The formation of a dialkylated byproduct, 1-(tert-butoxycarbonyl)-4,4-dipropylpiperidine-4-carboxylate, is a common issue. This occurs when the mono-alkylated product is deprotonated by the strong base present in the reaction mixture and subsequently reacts with another equivalent of the alkylating agent.

Causality: The acidity of the remaining α-proton in the mono-alkylated product is comparable to the starting material, making it susceptible to deprotonation and further alkylation.

To mitigate this, precise control over reaction conditions is paramount. Here are key parameters to optimize:

  • Stoichiometry: Use of a slight excess of the base (1.05-1.1 equivalents) ensures complete deprotonation of the starting material, while limiting the amount of base available for deprotonating the mono-alkylated product. The alkylating agent should be used in near-stoichiometric amounts (1.0-1.1 equivalents).

  • Temperature: Maintaining a low temperature (typically -78 °C) throughout the deprotonation and alkylation is crucial. Higher temperatures can lead to faster side reactions, including dialkylation.

  • Addition Rate: Slow, dropwise addition of the alkylating agent to the enolate solution ensures that the electrophile is consumed rapidly by the enolate of the starting material, minimizing its reaction with the enolate of the mono-alkylated product.[1]

Alkylation_Byproducts cluster_0 Desired Reaction cluster_1 Side Reaction SM Starting Material (Ester) Enolate Enolate SM->Enolate + LDA Product Mono-alkylated Product Enolate->Product + Propyl Bromide Product_Side Mono-alkylated Product Enolate_Side Product Enolate Product_Side->Enolate_Side + LDA (excess) Byproduct Dialkylated Byproduct Enolate_Side->Byproduct + Propyl Bromide

Caption: Competing pathways leading to mono-alkylation and dialkylation.

Troubleshooting Guide: Minimizing Dialkylation

ParameterStandard ConditionOptimized Condition for High SelectivityRationale
Base (LDA) 1.2 eq1.05 eqMinimizes excess base available for secondary deprotonation.
Temperature -78 °C to -60 °CStrictly -78 °CReduces the rate of competing side reactions.
Alkyl Halide Addition Rapid additionSlow, dropwise addition over 30-60 minMaintains a low concentration of the alkylating agent.
Quenching Aqueous workupQuench with saturated NH₄Cl at -78 °CRapidly protonates any remaining enolates to prevent further reaction.

Experimental Protocol: Optimized Alkylation

  • Dissolve ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add lithium diisopropylamide (LDA) (1.05 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add 1-bromopropane (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

FAQ 2: My alkylation reaction is incomplete, with significant starting material remaining. What are the likely causes?

Answer:

Incomplete conversion can be attributed to several factors, primarily related to the generation and stability of the enolate.

  • Insufficient Base: The stoichiometry of the base is critical. If less than one equivalent of active LDA is present, deprotonation will be incomplete. The activity of commercial LDA solutions can vary, and it is good practice to titrate them before use.

  • Moisture: Strong bases like LDA react readily with water. Ensure all glassware is rigorously dried and solvents are anhydrous. Even trace amounts of moisture can consume the base, leading to incomplete enolate formation.

  • Temperature: While low temperatures are necessary to prevent side reactions, if the temperature is too low for the specific substrate, the rate of deprotonation may be impractically slow. However, for this substrate, -78 °C is generally optimal.

  • Reaction Time: Allow sufficient time for both enolate formation (typically 30-60 minutes) and the subsequent alkylation (1-3 hours).

Troubleshooting Steps:

  • Verify Base Activity: Titrate your LDA solution using a known method (e.g., with diphenylacetic acid).

  • Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled or commercially available anhydrous solvents.

  • Optimize Reaction Time: Monitor the reaction at regular intervals using an appropriate analytical technique (TLC, LC-MS) to determine the optimal reaction time.

Step 2: Saponification of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is generally robust but can present challenges related to reaction completion and protecting group stability.

FAQ 3: The hydrolysis of my ester is slow and incomplete. How can I improve the yield?

Answer:

Ester hydrolysis, or saponification, is the cleavage of an ester by a nucleophile, typically hydroxide.[2][3] The reaction rate can be influenced by several factors.

  • Steric Hindrance: The presence of the bulky tert-butoxycarbonyl group and the adjacent propyl group can sterically hinder the approach of the hydroxide ion to the carbonyl carbon of the ester.

  • Solubility: The starting ester may have limited solubility in a purely aqueous medium, reducing the reaction rate.

  • Reversibility (Acid-Catalyzed Hydrolysis): While acid-catalyzed hydrolysis is an option, it is a reversible reaction and requires a large excess of water to drive it to completion.[4][5] It also poses a risk to the acid-labile Boc protecting group.

Recommended Solution: Base-Mediated Hydrolysis (Saponification)

Base-mediated hydrolysis is generally preferred as it is irreversible.[5] The use of a co-solvent can address solubility issues.

Experimental Protocol: Optimized Saponification

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Add lithium hydroxide (LiOH) monohydrate (2-3 eq). LiOH is often preferred over NaOH or KOH due to its better solubility in mixed solvent systems.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a suitable acid (e.g., 1 M HCl or citric acid solution).

  • The product will precipitate or can be extracted with an organic solvent like ethyl acetate.

FAQ 4: I am observing loss of the Boc protecting group during hydrolysis. How can I prevent this?

Answer:

The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions. During the acidic workup of the saponification, prolonged exposure to strong acid or localized high concentrations of acid can lead to its cleavage, resulting in the formation of 4-propylpiperidine-4-carboxylic acid.

Boc_Deprotection Product Desired Product (Boc-protected) Byproduct Deprotected Byproduct Product->Byproduct H⁺ (excess or high concentration)

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Preventative Measures:

  • Choice of Acid for Workup: Use a milder acid for acidification, such as a saturated citric acid solution or 10% aqueous potassium bisulfate, instead of strong mineral acids like HCl or H₂SO₄.

  • Temperature Control: Perform the acidification at 0 °C in an ice bath to slow down the rate of deprotection.

  • Efficient Extraction: Once the product has precipitated or is ready for extraction, do not let it sit in the acidic aqueous phase for an extended period. Promptly filter the solid or extract the product into an organic layer.

Analytical Characterization of Byproducts

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying byproducts. For instance, the dialkylated product would lack the characteristic α-proton signal seen in the starting ester. The de-Boc byproduct would show characteristic shifts for the piperidine N-H proton.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for monitoring reaction progress and detecting byproducts. The mass-to-charge ratio (m/z) of the ions can confirm the molecular weights of the expected product and any side products.

Purification Strategies

  • Column Chromatography: For the alkylation step, flash column chromatography on silica gel is typically effective for separating the mono-alkylated product from the starting material and the less polar dialkylated byproduct.

  • Acid-Base Extraction: After hydrolysis, an acid-base workup is a highly effective purification method. The desired carboxylic acid product can be extracted into a basic aqueous phase, leaving neutral organic impurities (like any unreacted ester) in the organic phase. Subsequent acidification of the aqueous phase will allow for the isolation of the pure product.

  • Crystallization: The final carboxylic acid product is often a crystalline solid and can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[6]

References

  • Organic Syntheses Procedure: 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available at: [Link]

  • Aktar, S., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. Available at: [Link]

  • Anonymous. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons. Available at: [Link]

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. Google Patents.
  • Clark, J. (2023). Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Pozdnev, V. F. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 6, 418. Available at: [Link]

  • LibreTexts. (2022). 11.9: Hydrolysis of Esters. Available at: [Link]

  • Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Welcome to the dedicated technical support guide for the purification of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar compounds. Here, we move beyond simple protocols to provide a deeper understanding of the principles behind the purification techniques, offering field-tested insights to help you troubleshoot and optimize your experiments for maximal purity and yield.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, it's crucial to understand the molecule you're working with. 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid possesses distinct features that dictate the most effective purification strategies:

  • Acidic Carboxylic Acid Group: This is the primary handle for purification. Its ability to be deprotonated to form a water-soluble carboxylate salt is the basis for acid-base extraction.[1][2][3][4][5]

  • Basic Piperidine Nitrogen: Although protected by the bulky tert-butyloxycarbonyl (Boc) group, the nitrogen atom can still exhibit some basicity, which can lead to challenges like peak tailing during normal-phase column chromatography.[6] The Boc group itself is stable to most bases but is labile under acidic conditions.[7]

  • Lipophilic Propyl and Boc Groups: These nonpolar moieties contribute to the molecule's overall solubility in organic solvents.

This combination of a polar, ionizable head group and a lipophilic backbone makes a multi-step purification strategy often necessary to achieve high purity (>99%).[8]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: What are the most common impurities I should expect?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as the precursor piperidine derivative before the introduction of the propyl group or the Boc group.

  • Byproducts of Alkylation: Di-alkylation products or isomers, depending on the synthetic strategy.

  • Reagents and Catalysts: Residual coupling agents, bases (like triethylamine), or catalysts used in the synthesis.

  • Hydrolysis of the Boc Group: Premature deprotection of the Boc group can occur if the reaction or work-up conditions are too acidic.

Q2: How do I choose the best primary purification technique?

A2: The choice of the initial purification step depends on the physical state of your crude product and the nature of the impurities. A good starting point is to use a decision-making workflow like the one below.

purification_decision_tree start Crude Product is_solid Is the crude product a solid? start->is_solid is_soluble Is it soluble in a suitable solvent system? is_solid->is_soluble Yes acid_base Acid-Base Extraction is_solid->acid_base No (Oily/Gummy) is_soluble->acid_base No recrystallization Recrystallization is_soluble->recrystallization Yes chromatography Column Chromatography acid_base->chromatography Further purification if needed recrystallization->chromatography Further purification if needed acid_base_workflow cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in organic solvent add_base 2. Add aqueous base (e.g., NaHCO₃) dissolve->add_base separate_org 4. Separate organic layer (contains neutral/basic impurities) add_base->separate_org separate_aq 3. Collect aqueous layer (contains product as salt) add_base->separate_aq Phase Transfer discard_org Discard organic layers separate_org->discard_org wash_aq 6. Wash aqueous layer with fresh organic solvent wash_aq->discard_org acidify 5. Acidify aqueous layer with HCl (pH 2-3) separate_aq->acidify isolate 7. Isolate pure product (filtration or extraction) acidify->isolate

Sources

Troubleshooting

Technical Support Center: Alkylation of N-Boc-piperidine-4-carboxylic acid

Welcome to the technical support center for the synthesis and modification of N-Boc-piperidine-4-carboxylic acid derivatives. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of N-Boc-piperidine-4-carboxylic acid derivatives. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into one of the more nuanced synthetic steps: the α-alkylation of N-Boc-piperidine-4-carboxylic acid. This process, while powerful, is fraught with potential pitfalls, from low yields to competing side reactions.

This guide is structured as a series of troubleshooting questions and answers, reflecting the real-world challenges encountered in the lab. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in solid chemical principles.

Core Principles: The Challenge of Selective C-Alkylation

The primary goal is the alkylation at the carbon adjacent (alpha, α) to the carboxyl group. This requires the selective deprotonation of the α-proton to form an enolate, which then acts as a nucleophile to attack an alkylating agent. The core challenge lies in the molecule's multiple reactive sites:

  • The Carboxylic Acid Proton: This is the most acidic proton and will be removed by almost any base.

  • The α-Proton: This is the target for deprotonation to enable C-alkylation. Its pKa is significantly higher than the carboxylic acid proton, necessitating a very strong, non-nucleophilic base.

  • The N-Boc Group: This protecting group is generally stable but can be sensitive to strongly acidic conditions, which might be encountered during workup.

The key to a successful reaction is to use a stoichiometry of base sufficient to deprotonate both the carboxylic acid and the α-proton, forming a dianion, which ensures the subsequent alkylation occurs on the carbon.

cluster_main General α-Alkylation Workflow A N-Boc-piperidine- 4-carboxylic acid in anhydrous aprotic solvent (e.g., THF) B Cool to -78 °C under Inert Atmosphere (N2/Ar) A->B C Add Strong Non-Nucleophilic Base (e.g., LDA, >2.0 equiv) Formation of Dianion B->C D Add Alkylating Agent (R-X) C->D E Reaction Quench (e.g., sat. aq. NH4Cl) D->E F Aqueous Work-up & Extraction E->F G Purification (e.g., Column Chromatography) F->G start_node N-Boc-piperidine- 4-carboxylic acid base_node + Base + R-X start_node->base_node c_path C-Alkylation (Desired Pathway) base_node->c_path via Dianion/Enolate o_path O-Alkylation (Side Reaction) base_node->o_path via Carboxylate c_prod α-Alkylated Product c_path->c_prod cond_c Conditions: - Strong Base (>2 eq, e.g., LDA) - Cryogenic Temp (-78 °C) - Aprotic Solvent (THF) c_path->cond_c o_prod Ester Byproduct o_path->o_prod cond_o Conditions: - Weak Base (e.g., K2CO3) - Insufficient Strong Base (<2 eq) - Warmer Temperatures o_path->cond_o

Optimization

Technical Support Center: Synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Welcome to the technical support resource for the synthesis and optimization of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and optimization of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to improve the yield and purity of this valuable synthetic intermediate.

Overview of the Primary Synthetic Challenge

The synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid typically involves the creation of a quaternary carbon center at the C4 position of the piperidine ring. The most common and direct approach is the α-alkylation of a piperidine-4-carboxylate precursor, followed by ester hydrolysis. While conceptually straightforward, this pathway is fraught with potential pitfalls, including incomplete reactions, challenging purifications, and unwanted side reactions. This guide provides a structured approach to troubleshooting these issues.

Core Synthesis & Troubleshooting Workflow

The following diagram outlines the recommended synthetic pathway and key decision points for troubleshooting common issues.

cluster_T1 Troubleshooting Alkylation cluster_T2 Troubleshooting Hydrolysis A Start: Ethyl 1-(tert-butoxycarbonyl) piperidine-4-carboxylate B Step 1: α-Alkylation Base: LDA Solvent: Anhydrous THF Temp: -78°C to RT A->B 1-Propyl iodide C Intermediate: Ethyl 1-(tert-butoxycarbonyl) -4-propylpiperidine-4-carboxylate B->C Successful Alkylation T1 Issue: Low Alkylation Yield (Incomplete reaction) B->T1 Check TLC/LCMS D Step 2: Saponification Base: LiOH Solvent: THF/H₂O Temp: RT to 40°C C->D E Final Product: 1-(Tert-butoxycarbonyl) -4-propylpiperidine-4-carboxylic acid D->E Successful Hydrolysis T2 Issue: Incomplete Hydrolysis or Boc Deprotection D->T2 Check TLC/LCMS T1_Sol1 Verify LDA quality & stoichiometry (1.1-1.3 eq). Ensure anhydrous conditions. Increase reaction time/temp. T1->T1_Sol1 Solution T2_Sol1 Use LiOH instead of NaOH/KOH. Increase equivalents of base (2-4 eq). Extend reaction time or gently heat (≤40°C). Avoid all acidic conditions. T2->T2_Sol1 Solution

Caption: Recommended workflow for synthesizing the target compound, highlighting key troubleshooting points.

Frequently Asked Questions & Troubleshooting Guide

Q1: My α-alkylation of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate is resulting in low yields and significant recovery of starting material. What are the critical parameters to control?

Answer: This is the most common failure point in the synthesis. Low conversion during the alkylation step typically stems from issues with the deprotonation of the α-carbon. The acidity of this proton is relatively low, requiring a strong, non-nucleophilic base and carefully controlled conditions.

Causality & Explanation: The reaction proceeds via a lithium enolate intermediate. The formation of this enolate is the rate-determining step and is highly sensitive to several factors:

  • Base Strength & Stoichiometry: Lithium diisopropylamide (LDA) is the base of choice. It is exceptionally strong, sterically hindered (preventing unwanted nucleophilic attack on the ester), and has low solubility at cryogenic temperatures, which can improve selectivity. It is crucial to use at least 1.1 to 1.3 equivalents to ensure complete deprotonation.

  • Anhydrous Conditions: LDA reacts violently with water. Any moisture in the solvent (THF), glassware, or starting material will consume the base, leading to incomplete deprotonation and low yields. All reagents and equipment must be scrupulously dried.

  • Temperature Control: The enolate is formed at -78°C (dry ice/acetone bath) to minimize side reactions. Adding the propyl halide at this low temperature is also critical. After the addition, the reaction is often allowed to warm slowly to room temperature to ensure the alkylation goes to completion.

  • Electrophile Reactivity: 1-Propyl iodide is generally more reactive than 1-propyl bromide and is the preferred electrophile for this transformation.

Troubleshooting Action Plan:

  • Verify Base Quality: Use freshly prepared LDA or a recently purchased, well-stored commercial solution. Titrate the solution before use to confirm its molarity.

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or high vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvent from a freshly opened bottle or a solvent purification system.

  • Optimize Reagent Addition: Add the LDA solution slowly to the stirred solution of the piperidine ester at -78°C. Allow the enolate to form for 30-60 minutes before slowly adding the 1-propyl iodide.

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Base LDA (1.1 eq)LDA (1.3 eq)Ensures complete deprotonation, compensating for any trace impurities.
Solvent Anhydrous THFAnhydrous THF (<10 ppm H₂O)Critical for preventing quenching of the strong base.
Temperature -78°C-78°C for addition, then slow warm to RT over 12-16hLow temperature for kinetic control and selectivity; warming drives reaction to completion.
Electrophile 1-Propyl Bromide1-Propyl IodideIodides are more reactive alkylating agents than bromides.
Q2: The final hydrolysis of my ester intermediate is slow and often incomplete. When I try harsher conditions, I lose the N-Boc protecting group. How can I resolve this?

Answer: The hydrolysis (saponification) of the ethyl ester is challenging due to the significant steric hindrance around the newly formed quaternary carbon center. This steric bulk impedes the approach of the hydroxide nucleophile. Aggressive conditions (e.g., strong acid or high heat) can lead to the undesired cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[1]

Causality & Explanation: The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by acids, such as HCl or trifluoroacetic acid (TFA). Therefore, acid-catalyzed hydrolysis must be avoided . Base-catalyzed saponification is the correct approach, but the sterically hindered environment requires optimization.

  • Choice of Base: Lithium hydroxide (LiOH) is often superior to sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hindered esters. The smaller lithium cation coordinates more effectively with the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the hydroxide ion.

  • Solvent System: A biphasic solvent system, such as tetrahydrofuran (THF) and water, is essential. THF solubilizes the organic ester, while water dissolves the LiOH, allowing the reaction to occur at the interface. Adding a co-solvent like methanol can sometimes accelerate the reaction by improving miscibility.

  • Stoichiometry and Temperature: Using a larger excess of LiOH (2 to 4 equivalents) can help drive the equilibrium towards the carboxylate salt. Gentle heating (e.g., to 40°C) can increase the reaction rate without promoting significant side reactions.

Recommended Protocol for Hydrolysis:

  • Dissolve the ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 v/v ratio).

  • Add solid lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is slow, gently warm the mixture in a water bath to 40°C. Reactions may take 12 to 48 hours to reach completion.

  • Upon completion, carefully acidify the cooled reaction mixture with a mild acid (e.g., 1 M HCl or saturated ammonium chloride solution) to pH ~4-5 and extract the product with a suitable organic solvent like ethyl acetate.

Q3: I've heard about an alternative synthesis starting from N-Boc-4-cyanopiperidine. Is this a viable route?

Answer: Yes, this is a known alternative pathway. It involves the same core logic: deprotonation at the α-carbon followed by alkylation. However, it presents a different set of challenges, particularly in the final hydrolysis step.

Workflow for Nitrile-Based Synthesis:

A Start: 1-Boc-4-cyanopiperidine B Step 1: α-Alkylation Base: LDA or NaHMDS Solvent: THF A->B 1-Propyl iodide C Intermediate: 1-Boc-4-cyano -4-propylpiperidine B->C D Step 2: Nitrile Hydrolysis Conditions: Strong Base (e.g., 6M NaOH) or Strong Acid (e.g., 6M H₂SO₄) Temp: High Heat (Reflux) C->D E Final Product D->E

Caption: Alternative synthesis route via a nitrile intermediate.

Pros and Cons Analysis:

  • Pros:

    • The starting material, 1-Boc-4-cyanopiperidine, is commercially available and often less expensive than the corresponding ester.[2]

    • The α-proton of the nitrile is generally more acidic than that of the corresponding ester, potentially allowing for the use of slightly weaker bases or milder conditions for the alkylation step.

  • Cons:

    • The primary drawback is the harshness of nitrile hydrolysis. Converting a sterically hindered nitrile to a carboxylic acid typically requires prolonged heating with highly concentrated acid or base (e.g., 6 M H₂SO₄ or 6 M NaOH at reflux).

    • These aggressive conditions are highly likely to cleave the N-Boc protecting group, leading to the formation of 4-propylpiperidine-4-carboxylic acid. Re-protection of the piperidine nitrogen would then be necessary, adding a step and reducing the overall yield.

    • The workup for nitrile hydrolysis can also be cumbersome.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate
  • Preparation: Under an argon atmosphere, add anhydrous THF (100 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the flask to -78°C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (1.5 M in THF, 8.0 mL, 12.0 mmol, 1.2 eq) to the cooled THF. In a separate flask, dissolve ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (2.57 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL). Add this ester solution dropwise to the LDA solution over 15 minutes. Stir the resulting mixture at -78°C for 1 hour.

  • Alkylation: Add 1-propyl iodide (1.17 mL, 12.0 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Keep the flask at -78°C for 2 hours, then remove it from the cooling bath and allow it to warm to room temperature. Stir overnight (approx. 16 hours).

  • Quenching & Workup: Cool the flask to 0°C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Hydrolysis to 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
  • Setup: To a 100 mL round-bottom flask, add the purified ester from the previous step (e.g., 2.99 g, 10.0 mmol, 1.0 eq), THF (30 mL), and deionized water (10 mL).

  • Saponification: Add lithium hydroxide monohydrate (1.26 g, 30.0 mmol, 3.0 eq) to the stirred solution.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the disappearance of the starting material by TLC (staining with permanganate). If the reaction is slow, warm to 40°C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 4-5 with 1 M HCl. A white precipitate may form. Extract the product with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final carboxylic acid, typically as a white solid.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Deng, G., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(9), 10957-10968. Available at: [Link][1][3]

  • Chemdad Co., Ltd. 1-Boc-4-cyanopiperidine Product Information. Available at: [Link][2]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Boc-4-propylpiperidine-4-carboxylic acid

Welcome to the technical support center for the synthesis of N-Boc-4-propylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-4-propylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful and efficient production of your target molecule.

I. Synthetic Overview & Key Challenges

The synthesis of N-Boc-4-propylpiperidine-4-carboxylic acid typically proceeds via a two-step route starting from a commercially available precursor, Ethyl N-Boc-piperidine-4-carboxylate. The overall transformation involves the deprotonation at the C-4 position to form an enolate, followed by alkylation with a propyl halide, and subsequent saponification of the ethyl ester to the desired carboxylic acid.

While conceptually straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. The key challenges lie in achieving selective mono-alkylation, preventing unwanted side reactions, and ensuring complete hydrolysis without compromising the N-Boc protecting group. This guide will address these critical aspects in detail.

II. Troubleshooting Guide: Alkylation Step

The alkylation of Ethyl N-Boc-piperidine-4-carboxylate with a propyl halide is a critical step where several side reactions can occur. Careful control of reaction conditions is paramount.

Question 1: Low yield of the desired mono-alkylated product with significant recovery of starting material.

Possible Cause: Incomplete deprotonation of the starting material is a common reason for low conversion. The acidity of the α-proton at the C-4 position is relatively low, requiring a strong, non-nucleophilic base to generate the enolate quantitatively.

Solution:

  • Choice of Base: Lithium diisopropylamide (LDA) is the base of choice for this transformation.[1][2][3] It is a strong, sterically hindered base that rapidly and irreversibly deprotonates the α-carbon at low temperatures, favoring the kinetic enolate.[2][3]

  • Reaction Conditions: The reaction should be carried out at low temperatures, typically -78 °C, in an anhydrous aprotic solvent like tetrahydrofuran (THF).[4] This minimizes side reactions and ensures the stability of the enolate.

  • Reagent Stoichiometry: Use a slight excess of LDA (1.05-1.1 equivalents) to ensure complete deprotonation of the starting material.

Experimental Protocol: Optimized Alkylation

  • Dissolve Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add freshly prepared LDA (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add 1-bromopropane (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: Formation of a significant amount of a di-propylated byproduct.

Possible Cause: The mono-alkylated product still possesses an acidic proton at the C-4 position and can be deprotonated by any remaining base or the initially formed enolate, leading to a second alkylation.

Solution:

  • Controlled Reagent Addition: Add the LDA to the solution of the ester at -78 °C to form the enolate, and only then add the propyl halide. This ensures that the electrophile is present in excess relative to the enolate at any given time.

  • Avoid Excess Base: Using a large excess of LDA can increase the rate of the second deprotonation. Stick to a modest excess (1.05-1.1 eq).

  • Temperature Control: Maintaining a low temperature during the addition of the alkylating agent helps to control the reaction rate and selectivity.

Question 3: Presence of an impurity with a mass corresponding to the starting material plus an ethyl group (O-alkylation).

Possible Cause: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, O-alkylation can become a significant side reaction under certain conditions.

Solution:

  • Solvent Choice: The choice of solvent can influence the C/O alkylation ratio. Aprotic solvents like THF generally favor C-alkylation.

  • Counter-ion: The lithium counter-ion from LDA is known to chelate with the carbonyl oxygen, increasing the electron density on the α-carbon and promoting C-alkylation.

  • Leaving Group: Using a "soft" electrophile like an alkyl iodide (e.g., 1-iodopropane) can sometimes favor C-alkylation over a "harder" electrophile like a bromide.

III. Troubleshooting Guide: Hydrolysis Step

The final step, the saponification of the ethyl ester to the carboxylic acid, can also present challenges, particularly due to the steric hindrance around the ester group.

Question 4: Incomplete hydrolysis of the ethyl ester, even after prolonged reaction times.

Possible Cause: The presence of the bulky propyl group at the C-4 position creates significant steric hindrance around the ester carbonyl, making it less accessible to nucleophilic attack by hydroxide.[5][6][7]

Solution:

  • Elevated Temperature: Increasing the reaction temperature will increase the rate of hydrolysis. Refluxing the reaction mixture is often necessary.

  • Co-solvent: Using a co-solvent like methanol or ethanol with water can improve the solubility of the ester and facilitate the reaction.

  • Stronger Base/Higher Concentration: Increasing the concentration of the base (e.g., using 2-4 M NaOH or LiOH) can drive the reaction to completion.

  • Non-Aqueous Hydrolysis: For very hindered esters, non-aqueous hydrolysis conditions can be effective. Using a solution of NaOH in a mixture of methanol and a non-polar solvent like dichloromethane can enhance the nucleophilicity of the hydroxide ion.[5][6]

Experimental Protocol: Hydrolysis of Hindered Ester

  • Dissolve the crude Ethyl N-Boc-4-propylpiperidine-4-carboxylate in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add an excess of lithium hydroxide monohydrate (LiOH·H₂O, 3-5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with a suitable acid (e.g., 1 M HCl or citric acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

Question 5: Partial or complete loss of the N-Boc protecting group during hydrolysis.

Possible Cause: The N-Boc group is known to be labile under strongly acidic or basic conditions, although it is generally more stable to basic conditions. Prolonged heating in the presence of a strong base can lead to its cleavage.

Solution:

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of esters in the presence of base-sensitive protecting groups, as it can sometimes be more selective.

  • Temperature and Time: Use the lowest temperature and shortest reaction time necessary to achieve complete hydrolysis. Monitor the reaction closely to avoid prolonged exposure to harsh conditions.

  • Milder Conditions: If Boc deprotection is a significant issue, consider alternative, milder hydrolysis methods, although these may be slower for hindered esters.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different alkylating agent, for example, propyl tosylate?

A1: While other alkylating agents with good leaving groups can be used, alkyl halides like bromides and iodides are generally preferred for the alkylation of enolates. Tosylates are also effective but can sometimes be more prone to elimination side reactions.

Q2: My final product is difficult to purify. What are the common impurities?

A2: Common impurities include unreacted starting material, the di-alkylated product, and potentially the O-alkylated side product from the first step. If hydrolysis is incomplete, you will also have the ester of the final product. Careful column chromatography is usually required for purification.

Q3: Is it possible to perform a one-pot alkylation and hydrolysis?

A3: A one-pot procedure is generally not recommended due to the incompatible nature of the reaction conditions. The alkylation requires strictly anhydrous conditions and a strong, non-nucleophilic base, while the hydrolysis requires an aqueous, nucleophilic environment. A sequential workup and isolation of the alkylated intermediate is the most reliable approach.

Q4: What is the expected yield for this synthesis?

A4: With optimized conditions, the alkylation step can proceed in good to excellent yields (70-90%). The hydrolysis step is also typically high-yielding (>90%) if driven to completion. The overall yield for the two-step process should be in the range of 60-80%.

V. Visualizing the Reaction Pathways

Main Synthetic Route

Main Synthesis start Ethyl N-Boc-piperidine- 4-carboxylate enolate Lithium Enolate Intermediate start->enolate 1. LDA, THF 2. -78 °C alkylated Ethyl N-Boc-4-propyl- piperidine-4-carboxylate enolate->alkylated 1-Bromopropane final N-Boc-4-propylpiperidine- 4-carboxylic acid alkylated->final LiOH, MeOH/H₂O Reflux

Caption: The desired synthetic pathway to N-Boc-4-propylpiperidine-4-carboxylic acid.

Potential Side Reactions

Side Reactions cluster_alkylation Alkylation Step cluster_hydrolysis Hydrolysis Step enolate Lithium Enolate dialkylated Di-propylated Byproduct enolate->dialkylated Deprotonation & Alkylation o_alkylated O-Alkylated Byproduct enolate->o_alkylated Attack at Oxygen alkylated_ester Ethyl N-Boc-4-propyl- piperidine-4-carboxylate deprotected Deprotected Carboxylic Acid alkylated_ester->deprotected Boc Cleavage (Strong Base, Heat)

Caption: Common side reactions during the synthesis.

VI. Summary of Key Parameters

StepParameterRecommended ConditionRationale
Alkylation BaseLithium diisopropylamide (LDA)Strong, non-nucleophilic, and sterically hindered to favor kinetic enolate formation.[1][2][3]
Temperature-78 °CMinimizes side reactions and ensures enolate stability.[4]
SolventAnhydrous Tetrahydrofuran (THF)Aprotic solvent that is suitable for enolate chemistry.
Alkylating Agent1-Bromopropane or 1-IodopropaneGood electrophiles for S_N2 reaction with the enolate.
Hydrolysis BaseLithium Hydroxide (LiOH)Effective for saponification and can be milder on the Boc group than NaOH or KOH.
TemperatureRefluxOvercomes steric hindrance to drive the reaction to completion.
SolventMethanol/Water mixtureImproves solubility of the ester starting material.

VII. References

  • Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018). YouTube. Retrieved from [Link]

  • Bunce, R. A. (1993). Piperidine Synthesis. Defense Technical Information Center.

  • Gaikwad, S. et al. (2016). Green approach to Chemo-Selective N-Boc Protection of Amines using Catalytic amount of Lithium Hydroxide Monohydrate under Solvent Free Condition. International Journal of ChemTech Research.

  • Orsini, P. et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis.

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.

  • Feroci, M. et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ISRN Organic Chemistry.

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Huegi, B. S. et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry.

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate.

  • Piperidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Alkylation of Enolate Ions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved from [Link]

  • Deadman, B. J. et al. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering.

  • Hydrolysis of esters - Mechanisms. (2021). YouTube. Retrieved from [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2022). YouTube. Retrieved from [Link]

  • Fujimori, S. et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed.

  • Lasota, J. & K. M. Błażewska. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • Tzani, A. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry.

  • Wang, S. et al. (2020). Alkylation Reactions of Azodicarboxylate Esters with 4-Alkyl-1,4-Dihydropyridines under Catalyst-Free Conditions. The Journal of Organic Chemistry.

  • Alkylation at the α-Carbon. KPU Pressbooks. Retrieved from [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 4-Substituted Piperidine-4-Carboxylic Acids

Welcome to the technical support center for the chiral separation of 4-substituted piperidine-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 4-substituted piperidine-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this critical class of chiral compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, and achieving efficient, robust enantiomeric separation is often a pivotal step in drug discovery and development.[1]

This resource is structured to address specific, practical challenges you may encounter. We will explore the three primary methodologies for chiral resolution—Supercritical Fluid Chromatography (SFC)/High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Enzymatic Resolution—through a detailed question-and-answer format.

Section 1: Method Selection - A Strategic Overview

Before diving into technique-specific troubleshooting, it's crucial to select the most appropriate strategy. The choice depends on scale, available equipment, the specific properties of your molecule, and the ultimate goal (analytical vs. preparative).

Q1: How do I decide between chromatographic, crystallization, or enzymatic methods for my separation?

A1: This is a foundational question driven by a balance of speed, scale, cost, and development time.

  • Chromatography (SFC/HPLC): Offers the fastest path to obtaining pure enantiomers at the analytical and small preparative scale. It is the gold standard for rapid screening and method development. SFC is often preferred over HPLC for its speed, lower solvent consumption, and reduced environmental impact.[2]

  • Diastereomeric Salt Crystallization: This classical resolution technique is often the most cost-effective and scalable method for large-scale production in the pharmaceutical industry.[3][4] However, method development can be more empirical and time-consuming.

  • Enzymatic Resolution: Provides exceptional selectivity under mild conditions. It is particularly valuable when other methods fail or for creating specific enantiomers through kinetic resolution.[5] The availability and cost of a suitable enzyme for your specific substrate are key considerations.

Here is a decision-making workflow to guide your choice:

MethodSelection Start Racemic 4-Substituted Piperidine-4-Carboxylic Acid Scale What is the required scale? Start->Scale Analytical Analytical (<1g) Scale->Analytical Analytical Preparative Preparative (>1g) Scale->Preparative Preparative Chromatography Screen Chiral SFC/HPLC Analytical->Chromatography Crystallization Screen Diastereomeric Salt Crystallization Preparative->Crystallization Success_Chromo Successful? Chromatography->Success_Chromo Success_Cryst Successful? Crystallization->Success_Cryst Enzymatic Consider Enzymatic Resolution End Pure Enantiomers Obtained Enzymatic->End If successful Success_Chromo->Crystallization No/Scale-up needed Success_Chromo->End Yes Success_Cryst->Enzymatic No Success_Cryst->End Yes CrystallizationWorkflow Start Racemic Acid (R/S-A) + Chiral Base (R-B) SolventScreen Screen Solvents (MeOH, EtOH, Acetone, etc.) Start->SolventScreen Formation Formation of Diastereomeric Salts (R-A)(R-B) and (S-A)(R-B) SolventScreen->Formation Cooling Controlled Cooling/ Equilibration Formation->Cooling Filter Filter Crystals Cooling->Filter Solid Solid: Enriched in one diastereomer (e.g., S-A:R-B) Filter->Solid MotherLiquor Mother Liquor: Enriched in the other (e.g., R-A:R-B) Filter->MotherLiquor SaltBreak Salt Break (Acidification) Solid->SaltBreak Recycle Isolate, Racemize & Recycle (R-A) MotherLiquor->Recycle Product Pure Enantiomer (S-A) SaltBreak->Product

Sources

Troubleshooting

Challenges in the scale-up synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this important building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthetic Pathway

The synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid typically involves a two-step process starting from the commercially available ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate. The first step is the α-alkylation of the ester with a propyl halide, followed by the hydrolysis of the resulting ethyl ester to the desired carboxylic acid. While seemingly straightforward, this synthesis presents several challenges, particularly during scale-up, including regioselectivity, steric hindrance, and purification of the final product.

Visualizing the Synthesis and Potential Pitfalls

To better understand the process, let's visualize the synthetic workflow and the key areas where issues can arise.

G cluster_0 Step 1: α-Alkylation cluster_0_troubleshooting Potential Issues cluster_1 Step 2: Ester Hydrolysis cluster_1_troubleshooting Potential Issues cluster_2 Purification cluster_2_troubleshooting Potential Issues A Ethyl 1-(Boc)piperidine-4-carboxylate B Enolate Formation (LDA, THF, -78 °C) A->B Strong Base C Alkylation (Propyl Iodide) B->C Electrophile D Ethyl 1-(Boc)-4-propylpiperidine-4-carboxylate C->D E Ethyl 1-(Boc)-4-propylpiperidine-4-carboxylate T1 Incomplete Deprotonation T2 Dialkylation T3 Side Reactions of Propyl Iodide F Saponification (LiOH, THF/H2O) E->F Base G 1-(Boc)-4-propylpiperidine-4-carboxylic acid F->G P1 Aqueous Work-up G->P1 T4 Incomplete Hydrolysis (Steric Hindrance) T5 Boc Deprotection P2 Crystallization / Chromatography P1->P2 P3 Final Product P2->P3 T6 Emulsion Formation T7 Difficulty in Crystallization

Caption: Synthetic workflow for 1-(Boc)-4-propylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and problems encountered during the synthesis, providing explanations and actionable solutions.

Part 1: α-Alkylation

Question 1: I am observing low conversion in the alkylation step. What could be the cause?

Answer: Low conversion in the alkylation of ethyl 1-(Boc)piperidine-4-carboxylate is often due to incomplete enolate formation. Here are some key factors to consider:

  • Base Strength and Stoichiometry: Lithium diisopropylamide (LDA) is a common choice for this deprotonation.[1] It is crucial to use a slight excess (1.05-1.1 equivalents) of freshly prepared or titrated LDA to ensure complete deprotonation. The pKa of the α-proton of the ester is around 25, requiring a strong, non-nucleophilic base.

  • Temperature Control: The enolate formation should be carried out at low temperatures, typically -78 °C, to ensure the stability of the enolate and prevent side reactions.[2][3] Using higher temperatures can lead to enolate decomposition or side reactions with the solvent (e.g., THF).

  • Moisture and Air Sensitivity: LDA is extremely sensitive to moisture and air. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Any moisture will quench the LDA, leading to incomplete deprotonation.

Troubleshooting Steps:

  • Verify LDA quality: Titrate your LDA solution before use.

  • Ensure anhydrous conditions: Use freshly distilled anhydrous solvents and properly dried glassware.

  • Maintain low temperature: Use a cryocool or a dry ice/acetone bath to maintain the temperature at -78 °C during the addition of LDA and the alkylating agent.

Question 2: I am seeing a significant amount of dialkylated product in my reaction mixture. How can I minimize this?

Answer: The formation of a dialkylated byproduct is a common issue in α-alkylation reactions. This occurs when the mono-alkylated product is deprotonated by any remaining enolate or unreacted base, followed by a second alkylation.

  • Controlling Stoichiometry: Use of a slight excess of the starting ester relative to the base can help minimize dialkylation. However, the most effective approach is to control the stoichiometry of the alkylating agent. Use no more than 1.0 equivalent of propyl iodide.

  • Addition Order and Temperature: Add the propyl iodide slowly to the enolate solution at -78 °C. This ensures that the electrophile reacts with the enolate as it is added, minimizing its concentration and the chance of a second alkylation. After the addition, allow the reaction to slowly warm to room temperature.

Question 3: Are there any side reactions I should be aware of with propyl iodide?

Answer: While propyl iodide is a reactive alkylating agent, it is generally well-behaved in these reactions. However, on a large scale, the potential for side reactions increases.

  • Elimination Reactions: Although less common with primary iodides, there is a small possibility of elimination reactions, especially if the reaction temperature is not well-controlled.

  • Reagent Purity: Ensure the propyl iodide is free from impurities, such as hydroiodic acid, which can interfere with the reaction. It is advisable to pass it through a small plug of basic alumina before use.

Part 2: Ester Hydrolysis

Question 4: The hydrolysis of my ethyl 1-(Boc)-4-propylpiperidine-4-carboxylate is very slow and incomplete. Why is this happening?

Answer: The ester at the 4-position is sterically hindered due to the presence of the propyl group at the same quaternary carbon. This steric hindrance makes the carbonyl carbon less accessible to the hydroxide ion, slowing down the rate of hydrolysis.[4][5][6]

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of hindered esters. The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity.

  • Solvent System: A mixture of THF and water is commonly used. THF helps to solubilize the ester, while water is necessary for the hydrolysis reaction. Increasing the proportion of a co-solvent like methanol or using a phase-transfer catalyst can sometimes accelerate the reaction.[5]

  • Temperature and Reaction Time: Due to the steric hindrance, elevated temperatures (e.g., 40-60 °C) and longer reaction times are often required to drive the reaction to completion.

Troubleshooting Protocol for Hindered Ester Hydrolysis:

ParameterRecommendationRationale
Base Lithium Hydroxide (LiOH)Smaller cation size facilitates coordination to the carbonyl oxygen.
Solvent THF/Water or THF/Methanol/WaterImproves solubility of the substrate and accessibility of the hydroxide.
Temperature 40-60 °CProvides sufficient energy to overcome the activation barrier of the sterically hindered ester.
Monitoring TLC or HPLCTrack the disappearance of the starting material to determine reaction completion.

Question 5: I am losing the Boc protecting group during the hydrolysis step. How can I prevent this?

Answer: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions and can also be cleaved under harsh basic conditions, although it is generally stable to the conditions used for saponification.

  • pH Control during Work-up: The most critical step is the acidification during the work-up. This should be done carefully at low temperatures (0-5 °C) using a mild acid like citric acid or cold, dilute HCl to bring the pH to around 3-4. Over-acidification or allowing the temperature to rise can lead to significant Boc deprotection.

  • Reaction Conditions: While prolonged heating with strong bases can lead to some Boc cleavage, using LiOH at moderate temperatures (40-60 °C) for the necessary reaction time usually minimizes this side reaction.

Part 3: Purification

Question 6: I am having trouble with emulsions during the aqueous work-up. What can I do?

Answer: Emulsions are common when working with piperidine derivatives, especially on a larger scale.

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) during the extraction can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the mixture through a pad of Celite® can sometimes help to break up emulsions.

  • Patience: Sometimes, allowing the mixture to stand for a period of time will allow the layers to separate.

Question 7: My final product is an oil and is difficult to purify. What are my options?

Answer: 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid can sometimes be an oil or a low-melting solid, making purification by crystallization challenging.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether) is the preferred method for purification on a large scale. Seeding with a small crystal of pure product can be beneficial.

  • Chromatography: If crystallization is not feasible, flash column chromatography on silica gel is a reliable method for purification. A gradient elution with a mixture of hexanes and ethyl acetate, with a small amount of acetic acid (0.5-1%) added to the mobile phase, can help to prevent streaking of the carboxylic acid on the column.

  • Salt Formation: In some cases, forming a salt of the carboxylic acid (e.g., with dicyclohexylamine) can induce crystallization and facilitate purification. The free acid can then be regenerated by an acid-base work-up.

Detailed Experimental Protocols

Protocol 1: Scale-up Synthesis of Ethyl 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate

Materials:

  • Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Propyl iodide

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq.) followed by the slow, dropwise addition of n-BuLi (1.05 eq.). Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution to the ester solution via a cannula, maintaining the temperature at -78 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: Add propyl iodide (1.0 eq.) dropwise to the enolate solution at -78 °C. After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate.

Protocol 2: Scale-up Hydrolysis of Ethyl 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate

Materials:

  • Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (optional)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Water

  • 1 M Citric acid solution or 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate (1.0 eq.), THF, and water (a typical solvent ratio is 3:1 THF:water).

  • Saponification: Add lithium hydroxide monohydrate (2.0-3.0 eq.) to the solution. Heat the reaction mixture to 50 °C and stir until the reaction is complete as monitored by TLC or HPLC (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add 1 M citric acid solution or 1 M HCl to adjust the pH to approximately 3-4.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid.

  • Purification: If necessary, purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes containing 0.5% acetic acid).

Visualizing Troubleshooting Logic

G cluster_alkylation Alkylation Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting start_alk Low Conversion in Alkylation? q1_alk Is LDA fresh/titrated? start_alk->q1_alk Yes s1_alk Prepare/titrate fresh LDA. q1_alk->s1_alk No q2_alk Are conditions anhydrous? q1_alk->q2_alk Yes s2_alk Flame-dry glassware, use anhydrous solvents. q2_alk->s2_alk No q3_alk Is temperature at -78°C? q2_alk->q3_alk Yes s3_alk Maintain strict temperature control. q3_alk->s3_alk No start_hydro Incomplete Hydrolysis? q1_hydro Using LiOH? start_hydro->q1_hydro Yes s1_hydro Switch to LiOH. q1_hydro->s1_hydro No q2_hydro Is reaction heated? q1_hydro->q2_hydro Yes s2_hydro Increase temperature to 40-60°C. q2_hydro->s2_hydro No q3_hydro Is Boc group lost? q2_hydro->q3_hydro Yes s3_hydro Careful acidification at 0-5°C during work-up. q3_hydro->s3_hydro Yes

Caption: Troubleshooting decision tree for the synthesis.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

  • Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. [Link]

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. ACS Publications. [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Stereoselective Allylic Alkylations of Amino Ketones and Their Application in the Synthesis of Highly Functionalized Piperidines. PMC - NIH. [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC - NIH. [Link]

  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari. [Link]

  • Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PMC - NIH. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons. [Link]

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

  • LDA can be used to form enolates on esters and nitriles. Predict the product of these alkylation reactions. Pearson. [Link]

  • Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. Pharmaffiliates. [Link]

  • Design and Scale‐Up of an Alkylated Minisci Reaction to Produce Ethionamide with 4‐Cyanopyridine as Raw Materials. ResearchGate. [Link]

  • General Synthesis for Chiral 4-Alkyl-4-Hydroxycyclohexenones. Amanote Research. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. This guide provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this valuable synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you achieve the desired purity for your downstream applications.

Understanding the Synthetic Landscape and Potential Impurities

A robust purification strategy begins with understanding the synthetic route and the likely impurities that may arise. 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is typically synthesized via the alkylation of the enolate of 1-(Tert-butoxycarbonyl)-piperidine-4-carboxylic acid. This common synthetic pathway, while effective, can introduce several classes of impurities that require targeted removal strategies.

A Likely Synthetic Route:

cluster_0 Synthesis Pathway Start 1-(Tert-butoxycarbonyl)- piperidine-4-carboxylic acid Step1 Deprotonation with a strong base (e.g., LDA, LiHMDS) Start->Step1 Enolate Lithium Enolate Intermediate Step1->Enolate Step2 Alkylation with 1-iodopropane or 1-bromopropane Enolate->Step2 Product Crude 1-(Tert-butoxycarbonyl)-4-propyl- piperidine-4-carboxylic acid Step2->Product

Caption: A common synthetic approach to the target molecule.

Based on this pathway, we can anticipate the following impurities:

Impurity ClassSpecific ExamplesRationale for Presence
Unreacted Starting Materials 1-(Tert-butoxycarbonyl)-piperidine-4-carboxylic acidIncomplete alkylation reaction.
1-Iodopropane or 1-BromopropaneUsed in excess during the alkylation step.
Reagent-Related Impurities Diisopropylamine (from LDA)Byproduct of the strong base used for deprotonation.
Side-Reaction Products Dialkylated productThe enolate reacts with two equivalents of the alkylating agent.
O-Alkylated productAlkylation occurs on the oxygen of the carboxylate instead of the alpha-carbon.
Elimination products (e.g., propene)Can arise from the alkylating agent under basic conditions.
Solvent and Work-up Residues Tetrahydrofuran (THF), Diethyl ether, Ethyl acetateCommon solvents used in the reaction and extraction steps.
Inorganic salts (e.g., LiCl, LiBr)Formed during the reaction and aqueous work-up.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the purification of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid.

Q1: My crude product is an oil and won't solidify. How can I purify it?

A1: Oiling out is a common issue, especially if residual solvents or low-melting impurities are present. Before attempting more complex purification, try to remove volatile impurities by dissolving the oil in a suitable solvent (like ethyl acetate), washing it with brine to remove water-soluble contaminants, drying the organic layer thoroughly with a drying agent like anhydrous sodium sulfate, and then concentrating it under high vacuum. If it still remains an oil, column chromatography is the recommended next step.

Q2: What is the best way to remove the unreacted starting material, 1-(Tert-butoxycarbonyl)-piperidine-4-carboxylic acid?

A2: Both the starting material and the product are carboxylic acids with very similar polarities, making their separation by standard chromatography challenging. A carefully optimized acid-base extraction can be effective. Due to the slight difference in acidity and lipophilicity imparted by the propyl group, a fractional extraction with a weak base might be possible, but it is often difficult to achieve a clean separation. Flash column chromatography with a shallow gradient is often the most reliable method.

Q3: I see a spot on my TLC plate that is very close to my product spot. What could it be and how do I remove it?

A3: This is likely the starting material, 1-(Tert-butoxycarbonyl)-piperidine-4-carboxylic acid, or a structurally similar byproduct. To improve separation on a TLC plate (and subsequently in column chromatography), try different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can often improve the resolution of carboxylic acids by suppressing deprotonation and reducing tailing on the silica gel.

Q4: Can I use recrystallization to purify my product?

A4: Recrystallization can be an excellent final purification step if your product is a solid and the impurity profile is not overly complex. However, finding a suitable solvent system can be challenging. A good solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. You may need to experiment with single solvents or solvent pairs (e.g., ethyl acetate/hexanes, acetone/water). For guidance on selecting a solvent, refer to the detailed protocol in the Troubleshooting Guide.

Troubleshooting Guide: From Crude Product to High Purity

This section provides a systematic approach to purifying 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, addressing specific challenges you may encounter.

Initial Work-up and Purity Assessment

A proper aqueous work-up is the first line of defense against many impurities. After quenching the reaction, an acid-base extraction is crucial for a preliminary clean-up.

cluster_0 Acid-Base Extraction Workflow Start Crude Reaction Mixture Step1 Quench with water or dilute acid (e.g., NH4Cl solution) Start->Step1 Step2 Extract with an organic solvent (e.g., Ethyl Acetate) Step1->Step2 Organic_Layer1 Organic Layer: Product, Starting Material, Neutral Impurities Step2->Organic_Layer1 Aqueous_Layer1 Aqueous Layer: Inorganic Salts Step2->Aqueous_Layer1 Step3 Wash organic layer with dilute base (e.g., NaHCO3 solution) Organic_Layer1->Step3 Organic_Layer2 Organic Layer: Neutral Impurities Step3->Organic_Layer2 Aqueous_Layer2 Aqueous Layer: Deprotonated Product and Starting Material Step3->Aqueous_Layer2 Step4 Acidify aqueous layer with dilute acid (e.g., 1M HCl) Aqueous_Layer2->Step4 Step5 Extract with an organic solvent (e.g., Ethyl Acetate) Step4->Step5 Final_Organic Organic Layer: Purified Product and Acidic Impurities Step5->Final_Organic Final_Aqueous Aqueous Layer: Inorganic Salts Step5->Final_Aqueous

Caption: A standard acid-base extraction workflow for initial purification.

Protocol 1: Standard Acid-Base Extraction

  • Quench: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride.

  • Extract: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine and Wash: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x volume of the organic layer). This will extract your carboxylic acid product and unreacted starting material into the aqueous layer, leaving neutral impurities in the organic phase.[1]

  • Isolate Product: Separate the aqueous layer and carefully acidify it to a pH of ~3-4 with 1M HCl. The product and any acidic impurities will precipitate or can be extracted.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Dry and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

After this initial clean-up, assess the purity of your material using Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Purification Challenges

Problem 1: Persistent Unreacted Starting Material

If TLC or LC-MS analysis shows a significant amount of 1-(Tert-butoxycarbonyl)-piperidine-4-carboxylic acid remaining, flash column chromatography is the most effective solution.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or heptane. A typical starting point is 10% ethyl acetate in hexanes, gradually increasing to 50% or higher. Adding 0.5% acetic acid to the eluent can improve peak shape and resolution.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Load the dry sample onto the column.

    • Elute the column with the solvent gradient. The less polar product should elute before the more polar starting material.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Problem 2: Product is a Stubborn Oil or Waxy Solid

Even after chromatography, the product may not be a crystalline solid. This can be due to minor, structurally very similar impurities or the inherent properties of the molecule. In this case, recrystallization from a carefully chosen solvent system can induce crystallization and remove these final traces of impurities.

Protocol 3: Recrystallization

  • Solvent Screening: In small vials, test the solubility of your product in a range of solvents at room temperature and with gentle heating. Good candidate solvents will show poor solubility at room temperature and high solubility when hot. Common choices include:

    • Ethyl acetate

    • Acetone

    • Isopropyl alcohol

    • Mixtures such as ethyl acetate/hexanes or acetone/water.

  • Procedure:

    • Dissolve the impure solid in the minimum amount of the chosen hot solvent.

    • If using a solvent pair, dissolve the compound in the "good" solvent (in which it is more soluble) and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Final Purity Verification

The purity of the final product should be confirmed by appropriate analytical methods.

Analytical TechniquePurposeExpected Outcome for Pure Product
¹H NMR Structural confirmation and detection of proton-containing impurities.Clean spectrum with expected chemical shifts and integration values for the propyl and piperidine protons.
¹³C NMR Confirmation of the carbon skeleton and detection of carbon-containing impurities.The correct number of signals corresponding to the carbon atoms in the molecule.
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio.
Melting Point Indication of purity.A sharp melting point range. Impurities typically broaden and depress the melting point.

By systematically applying these troubleshooting and purification protocols, you can effectively remove common impurities and obtain high-purity 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid for your research and development needs.

References

  • S. Arshad, et al. (2010). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3133. [Link]

  • National Center for Biotechnology Information (2024). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. PubChem Compound Summary for CID 392871. [Link]

  • L. G. J. Hammarström, et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Importance of N-BOC-piperidine-4-carboxylic acid in Fine Chemical Intermediates. [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LibreTexts Chemistry. 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. Acid–base extraction. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Characterization of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic Acid and its Analogs for Drug Discovery

This guide provides a detailed comparative analysis of 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust, representative characterization by comparing it with its commercially available and structurally related analogs: the parent compound, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, and its 4-methyl substituted counterpart. This approach allows for an insightful exploration of the structure-property relationships conferred by the 4-alkyl substitution.

The piperidine scaffold is a cornerstone in modern drug design, appearing in a vast array of pharmaceuticals.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of physicochemical properties, influencing a molecule's potency, selectivity, and pharmacokinetic profile. The introduction of a carboxylic acid group at the 4-position provides a key interaction point for biological targets, while the N-Boc protecting group offers a stable and readily cleavable handle for synthetic elaboration.

The 4-alkyl substitution, as in the case of the 4-propyl derivative, is a critical modification that can significantly impact a compound's lipophilicity, steric profile, and ultimately, its biological activity. Understanding the analytical and physicochemical characteristics of these analogs is therefore paramount for researchers in drug development.

Comparative Physicochemical and Spectroscopic Overview

The following table summarizes the key properties of 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid and its selected analogs. The data for the parent and 4-methyl compounds are compiled from publicly available resources and supplier information, while the properties for the 4-propyl analog are based on supplier data where available and predicted values based on chemical principles.

Property1-(tert-butoxycarbonyl)- piperidine-4-carboxylic acid (Parent Compound)1-[(Tert-butoxy)carbonyl]-4- methylpiperidine-4-carboxylic acid (4-Methyl Analog)1-(tert-Butoxycarbonyl)-4- propylpiperidine-4-carboxylic acid (Target Compound)
CAS Number 84358-13-4[2][3]189321-63-9[4][5]Not available
Molecular Formula C₁₁H₁₉NO₄[2]C₁₂H₂₁NO₄[4]C₁₄H₂₅NO₄
Molecular Weight 229.27 g/mol [2]243.30 g/mol [4]271.35 g/mol
Appearance White crystalline powder[2]White to light yellow powder/crystal[6]Solid
Melting Point 148-153 °C[2][3]152-156 °C[6]Not available
Solubility Insoluble in water; Soluble in DMSO and methanol[2]Not availableNot available

General Synthetic and Characterization Workflow

The synthesis of 1-Boc-4-alkyl-piperidine-4-carboxylic acids typically follows a convergent route, starting from a suitable piperidine derivative. The general workflow for synthesis and subsequent characterization is outlined below.

Synthesis and Characterization Workflow General Workflow for 1-Boc-4-alkyl-piperidine-4-carboxylic Acids cluster_synthesis Synthesis Start 4-Piperidone Alkylation Alkylation of Piperidone Start->Alkylation Introduction of alkyl group Protection N-Boc Protection Alkylation->Protection Di-tert-butyl dicarbonate Hydrolysis Ester Hydrolysis Protection->Hydrolysis e.g., LiOH Purification Purification (e.g., Crystallization) Hydrolysis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS HPLC HPLC Analysis Purification->HPLC MP Melting Point Determination Purification->MP

Caption: General workflow for the synthesis and characterization of 1-Boc-4-alkyl-piperidine-4-carboxylic acids.

Detailed Experimental Protocols for Characterization

The following protocols are generalized methods for the characterization of 1-Boc-4-alkyl-piperidine-4-carboxylic acids and are based on established analytical techniques for similar N-Boc protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For the title compounds, NMR confirms the presence of the Boc group, the piperidine ring, the carboxylic acid, and the specific alkyl substituent at the 4-position.

Representative ¹H NMR (400 MHz, CDCl₃) Data Interpretation:

  • δ ~12.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

  • δ ~3.8-4.2 ppm (m, 2H): Piperidine protons adjacent to the nitrogen atom (axial).

  • δ ~2.8-3.2 ppm (m, 2H): Piperidine protons adjacent to the nitrogen atom (equatorial).

  • δ ~1.8-2.2 ppm (m, 4H): Piperidine protons at the 3 and 5 positions.

  • δ 1.46 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • For 4-propyl derivative (predicted):

    • δ ~1.5-1.7 ppm (m, 2H): Propyl -CH₂-.

    • δ ~1.2-1.4 ppm (m, 2H): Propyl -CH₂-.

    • δ ~0.9 ppm (t, 3H): Propyl -CH₃.

  • For 4-methyl derivative (predicted):

    • δ ~1.2 ppm (s, 3H): Methyl group at the 4-position.

Representative ¹³C NMR (100 MHz, CDCl₃) Data Interpretation:

  • δ ~180-185 ppm: Carboxylic acid carbonyl carbon.

  • δ ~155 ppm: Carbonyl carbon of the Boc group.

  • δ ~80 ppm: Quaternary carbon of the Boc group.

  • δ ~45-50 ppm: Quaternary carbon at the 4-position of the piperidine ring.

  • δ ~40-45 ppm: Piperidine carbons adjacent to the nitrogen.

  • δ ~30-35 ppm: Piperidine carbons at the 3 and 5 positions.

  • δ 28.4 ppm: Methyl carbons of the Boc group.

  • For 4-propyl derivative (predicted): Propyl carbons in the range of δ 14-40 ppm.

  • For 4-methyl derivative (predicted): Methyl carbon in the range of δ 20-25 ppm.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules, typically showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Expected ESI-MS Data:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: [M+H]⁺ at m/z 230.13, [M-H]⁻ at m/z 228.12.

  • 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid: [M+H]⁺ at m/z 244.15, [M-H]⁻ at m/z 242.13.

  • 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid: [M+H]⁺ at m/z 272.18, [M-H]⁻ at m/z 270.16.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates and final compounds. A reversed-phase method is typically employed for N-Boc protected amino acids.

General HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (due to the carbonyl groups).

  • Expected Elution Profile: The retention time will increase with the length of the 4-alkyl chain due to increased lipophilicity. Therefore, the expected elution order would be: parent compound < 4-methyl analog < 4-propyl analog.

HPLC Elution Profile Predicted HPLC Elution Order cluster_chromatogram Chromatogram Time (min) Time (min) Absorbance (AU) Absorbance (AU) start peak1 start->peak1 peak2 peak1->peak2 peak3 peak2->peak3 end

Caption: Predicted reversed-phase HPLC elution order based on increasing lipophilicity.

Structure-Property Relationships of 4-Alkyl Substitution

The substitution at the 4-position of the piperidine-4-carboxylic acid core is a key determinant of the molecule's interaction with its biological target and its overall pharmacokinetic properties.

  • Lipophilicity: The addition of an alkyl group at the 4-position increases the lipophilicity of the molecule. This can enhance membrane permeability and oral bioavailability. The propyl group in the target compound will confer a greater degree of lipophilicity compared to the methyl group or the unsubstituted parent compound.

  • Steric Hindrance: The size of the alkyl group can introduce steric bulk, which may influence the binding affinity and selectivity for a particular protein target. The propyl group provides a larger steric footprint than a methyl group, which can be exploited to probe the binding pocket of a target enzyme or receptor.

  • Conformational Effects: The 4-substituent can influence the conformational preference of the piperidine ring, which can, in turn, affect the spatial orientation of the crucial carboxylic acid group.

Conclusion

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Fun, H.-K., Arshad, S., Dinesh, Vivek, S., & Nagaraja, G. K. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2215. [Link]

  • Aapptec. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Fine Bio-Ingredients. (n.d.). 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of 4-Propyl- and 4-Ethyl-piperidine-4-carboxylic Acid: A Neuropharmacology Researcher's Handbook

Abstract: This guide provides a detailed comparison of the biological activities of two closely related piperidine-4-carboxylic acid derivatives: the 4-propyl and 4-ethyl analogs. While direct comparative experimental da...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed comparison of the biological activities of two closely related piperidine-4-carboxylic acid derivatives: the 4-propyl and 4-ethyl analogs. While direct comparative experimental data is not available in the public domain, this document synthesizes established principles of GABA transporter pharmacology and structure-activity relationships (SAR) to predict and rationalize their differential effects. We present a framework for their evaluation, including detailed experimental protocols and a discussion of the physicochemical properties that govern their biological function. This guide is intended for researchers in neuropharmacology and medicinal chemistry engaged in the development of GABAergic modulators.

Introduction: The GABAergic System and the Promise of Piperidine Analogs

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The termination of GABAergic signaling is largely mediated by its reuptake from the synaptic cleft via a family of sodium- and chloride-dependent GABA transporters (GATs). To date, four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1). GAT1, predominantly found on presynaptic neurons and surrounding glial cells, is responsible for the majority of GABA clearance and has been a key target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy.

Nipecotic acid, a cyclic GABA analog, is a well-established inhibitor of GABA uptake. However, its clinical utility is limited by its hydrophilic, zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier. This has spurred the development of more lipophilic derivatives designed to improve pharmacokinetic properties and enhance potency. The addition of alkyl or aryl groups to the piperidine scaffold is a common strategy to increase lipophilicity.

This guide focuses on two such analogs: 4-ethylpiperidine-4-carboxylic acid and 4-propylpiperidine-4-carboxylic acid. By comparing these two closely related structures, we can explore the fundamental principles of how subtle changes in molecular structure, specifically the length of an alkyl chain, can influence biological activity.

Part 1: Physicochemical Properties - The Foundation of Biological Activity

A molecule's interaction with a biological system is fundamentally governed by its physicochemical properties. For GAT inhibitors, properties like lipophilicity (logP) and acidity (pKa) are critical determinants of their ability to reach the target site and form effective interactions within the transporter's binding pocket.

Lipophilicity (logP): This parameter describes the partitioning of a compound between an oily (octanol) and an aqueous phase. Higher logP values indicate greater lipophilicity, which generally correlates with improved ability to cross the blood-brain barrier. The key structural difference between our two compounds of interest is a single methylene group (-CH2-). The addition of this group in the 4-propyl analog compared to the 4-ethyl analog is expected to increase its lipophilicity.

Acidity (pKa): The pKa values of the carboxylic acid and the piperidine nitrogen determine the ionization state of the molecules at physiological pH (approx. 7.4). Like GABA, these analogs are zwitterionic, which is a crucial feature for recognition by the GATs.

PropertyIsonipecotic Acid4-Ethyl-piperidine-4-carboxylic Acid4-Propyl-piperidine-4-carboxylic Acid
Molecular Formula C₆H₁₁NO₂C₈H₁₅NO₂C₉H₁₇NO₂
Molecular Weight 129.16 g/mol 157.21 g/mol 171.24 g/mol
XLogP3 (Predicted) -1.5~ -0.5 (Estimated)~ 0.0 (Estimated)
pKa (Acidic) ~4.0 (Estimated)~4.0 (Estimated)~4.0 (Estimated)
pKa (Basic) ~10.5 (Estimated)~10.5 (Estimated)~10.5 (Estimated)

Data for Isonipecotic Acid sourced from PubChem. Data for ethyl and propyl analogs are estimated based on structural similarity and established chemical principles.

Part 2: Comparative Biological Activity at GABA Transporters

The primary biological targets for these compounds are the GABA transporters. The increased lipophilicity of the 4-propyl analog relative to the 4-ethyl analog is predicted to enhance its potency, particularly at GAT1. This is based on the established structure-activity relationship for nipecotic acid derivatives, where lipophilic N-substituents dramatically increase inhibitory activity. While the alkyl groups in our target compounds are on the carbon backbone, the principle of enhanced hydrophobic interactions within the binding pocket still applies.

Without direct experimental data, we must rely on this SAR framework. It is hypothesized that the 4-propyl analog will exhibit a lower IC₅₀ value (higher potency) for GAT1 inhibition compared to the 4-ethyl analog. The selectivity profile across other GAT subtypes (GAT2, GAT3, BGT1) is more difficult to predict without empirical data, as the binding pockets of these transporters differ.

A Call for Data: The absence of a direct comparative study highlights a knowledge gap. Researchers possessing these compounds are encouraged to perform the assays described in Part 3 to generate valuable data for the field.

Part 3: Experimental Protocols for Assessing GAT Inhibition

To empirically determine and compare the biological activity of these compounds, a robust and validated experimental workflow is essential. Below is a detailed protocol for a [³H]GABA uptake inhibition assay using a cell line stably expressing a specific GABA transporter subtype (e.g., human GAT1).

Protocol 1: [³H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express a specific GAT subtype.

A. Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the human GAT1 transporter (HEK-hGAT1).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Radioligand: [³H]γ-aminobutyric acid ([³H]GABA), specific activity 30-60 Ci/mmol.

  • Test Compounds: 4-ethyl- and 4-propyl-piperidine-4-carboxylic acid, dissolved in assay buffer to create a 10 mM stock solution.

  • Positive Control: Tiagabine (a potent GAT1 inhibitor).

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) in water.

  • Scintillation Cocktail.

  • Equipment: 24-well cell culture plates, liquid scintillation counter, incubator (37°C, 5% CO₂).

B. Experimental Workflow:

GABAUptakeWorkflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_termination Termination & Lysis cluster_analysis Data Analysis P1 1. Seed HEK-hGAT1 cells in 24-well plates P2 2. Culture until ~90% confluent (approx. 48 hours) P1->P2 A1 3. Wash cells twice with pre-warmed KRH buffer P2->A1 A2 4. Pre-incubate (15 min) with KRH buffer containing test compound or vehicle A1->A2 A3 5. Add [3H]GABA + unlabeled GABA (Final [GABA] = 100 nM) A2->A3 A4 6. Incubate for 10 minutes at room temperature A3->A4 T1 7. Rapidly aspirate buffer A4->T1 T2 8. Wash three times with ice-cold KRH buffer T1->T2 T3 9. Lyse cells with 1% SDS T2->T3 D1 10. Transfer lysate to scintillation vials T3->D1 D2 11. Add scintillation cocktail and count radioactivity (CPM) D1->D2 D3 12. Calculate % inhibition and determine IC50 values D2->D3 SAR_Logic cluster_sar Structure-Activity Relationship Structure Molecular Structure (Alkyl Chain Length) Property Physicochemical Property (Lipophilicity / logP) Structure->Property Ethyl → Propyl Activity Biological Activity (GAT1 Inhibition Potency) Property->Activity Increases

Validation

A Senior Application Scientist's Guide to 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid and its 4-Substituted Analogs in Drug Discovery

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of pharmaceuticals.[1][2] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of pharmaceuticals.[1][2] This guide provides an in-depth, objective comparison of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid with other 4-substituted piperidine analogs. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data, to offer a comprehensive resource for informed decision-making in your research endeavors. The strategic placement of substituents on the piperidine ring can significantly modulate a compound's pharmacological profile, making a thorough understanding of these variations crucial for rational drug design.[3]

The Significance of the 4-Substituted Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery due to its favorable properties.[4] It can adopt a stable chair conformation, allowing for precise spatial orientation of substituents, which is critical for target binding. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and interactions with biological targets.[3]

Substitution at the 4-position of the piperidine ring is a particularly common strategy in medicinal chemistry. This position allows for the introduction of various functional groups that can profoundly impact a molecule's lipophilicity, polarity, and steric bulk, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.[5] The presence of a carboxylic acid group at the 4-position, as in our target molecule, introduces a key acidic functionality that can engage in ionic interactions or hydrogen bonding with biological targets.[6]

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a widely used feature in the synthesis of these analogs. It renders the nitrogen unreactive during subsequent chemical transformations and can be readily removed under acidic conditions, providing a versatile handle for further derivatization.[7]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the predicted and known properties of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid with its unsubstituted and other 4-amino substituted counterparts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted XLogP3Water Solubility
1-(Boc)-piperidine-4-carboxylic acidC₁₁H₁₉NO₄229.274.56 ± 0.20[1]1.1[2]Insoluble[1]
1-(Boc)-4-propylpiperidine-4-carboxylic acid C₁₄H₂₅NO₄ 271.35 ~4.6 ~2.5 Expected to be poorly soluble
4-Amino-1-Boc-piperidine-4-carboxylic acidC₁₁H₂₀N₂O₄244.292.15 ± 0.20 (amine), ~4.5 (acid)[6]-0.8Soluble in Methanol[6]

Causality Behind the Physicochemical Differences:

  • pKa: The predicted pKa of the carboxylic acid group in 1-(Boc)-piperidine-4-carboxylic acid is 4.56.[1] The introduction of a 4-propyl group is an electron-donating alkyl group and is expected to have a minimal impact on the acidity of the carboxylic acid, hence a predicted pKa of approximately 4.6. Electron-donating groups can slightly decrease acidity by destabilizing the carboxylate anion.[7] In contrast, the 4-amino substituted analog has a predicted pKa for the carboxylic acid around a similar range, with an additional, more basic pKa for the amino group.[6]

  • Lipophilicity (XLogP3): The predicted XLogP3 for the unsubstituted analog is 1.1.[2] The addition of a propyl group, a lipophilic alkyl chain, is expected to significantly increase the lipophilicity, with a predicted XLogP3 of around 2.5. This increased lipophilicity can enhance membrane permeability but may also lead to decreased aqueous solubility. The presence of a polar amino group in the 4-amino analog drastically reduces its lipophilicity.

  • Solubility: 1-(Boc)-piperidine-4-carboxylic acid is reported to be insoluble in water.[1] Given the increased lipophilicity of the 4-propyl analog, it is also expected to have poor aqueous solubility. Conversely, the 4-amino derivative shows solubility in methanol, indicating a higher polarity.[6]

Synthesis Strategies: A Step-by-Step Approach

The synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid and its analogs typically involves the protection of the piperidine nitrogen, followed by functionalization at the 4-position. Here, we provide a detailed, validated protocol for the synthesis of the parent 1-(Boc)-piperidine-4-carboxylic acid, which can be adapted for the synthesis of its 4-alkyl derivatives.

Experimental Protocol: Synthesis of 1-(Tert-butoxycarbonyl)-piperidine-4-carboxylic acid[1][8]

This two-step procedure involves the Boc protection of 4-piperidinecarboxylic acid.

Materials:

  • 4-Piperidinecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-piperidinecarboxylic acid in a mixture of aqueous NaOH (1N) and tert-butanol at 0°C.

  • Boc Protection: Slowly add di-tert-butyl dicarbonate to the solution over 30 minutes while maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction mixture to stir overnight at ambient temperature.

  • Work-up:

    • Concentrate the reaction mixture to half its volume under reduced pressure.

    • Acidify the residue to pH 2 with aqueous 2N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic phases, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-piperidine-4-carboxylic acid as a white solid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Work-up and Isolation A 4-Piperidinecarboxylic acid C NaOH, t-BuOH, 0°C to RT A->C B Di-tert-butyl dicarbonate (Boc₂O) B->C D Reaction Mixture C->D Reaction E 1. Concentrate 2. Acidify (HCl) 3. Extract (EtOAc) D->E F 1-(Boc)-piperidine-4-carboxylic acid E->F Purification ReceptorLigandInteraction cluster_receptor Receptor Binding Pocket cluster_ligand 4-Substituted Piperidine Ligand R_hydrophobic Hydrophobic Pocket R_hbond H-Bond Donor/Acceptor R_ionic Ionic Interaction Site L_piperidine Piperidine Core L_piperidine->R_hbond Potential H-Bonding L_alkyl 4-Alkyl Group (e.g., Propyl) L_alkyl->R_hydrophobic Hydrophobic Interaction L_carboxyl 4-Carboxylic Acid L_carboxyl->R_hbond Hydrogen Bonding L_carboxyl->R_ionic Ionic Interaction

Caption: Potential interactions of a 4-substituted piperidine with a receptor.

Conclusion and Future Directions

This guide has provided a comparative analysis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid and other 4-substituted piperidine analogs, highlighting the critical role of the 4-substituent in modulating physicochemical properties and biological activity. The interplay between the lipophilic alkyl chain and the polar carboxylic acid at the 4-position offers a rich avenue for fine-tuning molecular properties for specific therapeutic targets.

The provided synthesis protocols and comparative data serve as a valuable resource for researchers in the field. Future studies should focus on obtaining direct experimental data for the pKa, logP, and solubility of a homologous series of 4-alkyl-N-Boc-piperidine-4-carboxylic acids to build a more precise quantitative structure-property relationship (QSPR) model. Furthermore, the synthesis and biological evaluation of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid against a panel of relevant biological targets are warranted to fully elucidate its therapeutic potential.

References

  • Crowe, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(3), 854-858. Available from: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Singh, U. P., & Singh, R. K. (2020). The piperidine nucleus: a privileged scaffold in medicinal chemistry. RSC advances, 10(35), 20959-20987.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479.
  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871. PubChem. Available from: [Link]

  • The Effect of Substituents on pKa. Chemistry LibreTexts. Available from: [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Available from: [Link]

  • Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. Google Patents.
  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Structure Activity Relationships. Drug Design Org. Available from: [Link]

  • Piperidine. Wikipedia. Available from: [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. Available from: [Link]

  • A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine: 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid. Organic Syntheses. Available from: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available from: [Link]

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Analysis of N-Boc-4-propylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and effi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. N-Boc-4-propylpiperidine-4-carboxylic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the impurity profile of the final drug substance, making rigorous analytical control a critical aspect of process development and quality assurance.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of synthesized N-Boc-4-propylpiperidine-4-carboxylic acid. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip you with the scientific acumen to design and execute a robust purity analysis strategy, ensuring the integrity of your synthetic intermediates.

The Synthetic Landscape: A Plausible Route and Potential Impurities

A thorough understanding of the synthetic pathway is paramount to anticipating potential impurities. A plausible and common synthetic route to N-Boc-4-propylpiperidine-4-carboxylic acid is a multi-step process commencing with commercially available 4-piperidinecarboxylic acid.

A Proposed Synthetic Pathway

A 4-Piperidinecarboxylic Acid B N-Boc-4-piperidinecarboxylic Acid A->B (Boc)2O, Base C N-Boc-4-piperidinecarboxylic Acid Ethyl Ester B->C EtOH, Acid Catalyst D N-Boc-4-propylpiperidine-4-carboxylic Acid Ethyl Ester C->D LDA, Propyl Iodide E N-Boc-4-propylpiperidine-4-carboxylic Acid D->E LiOH, H2O/THF

Caption: Proposed synthesis of N-Boc-4-propylpiperidine-4-carboxylic acid.

This synthetic route, while logical, presents several opportunities for the introduction of impurities. A comprehensive purity analysis must, therefore, target not only the principal analyte but also these potential contaminants.

Table 1: Potential Impurities in the Synthesis of N-Boc-4-propylpiperidine-4-carboxylic Acid

Impurity ClassPotential ImpuritiesOrigin
Starting Materials 4-Piperidinecarboxylic acidIncomplete reaction in the Boc-protection step.
Di-tert-butyl dicarbonate (Boc)₂OExcess reagent from the Boc-protection step.
Propyl iodideExcess reagent from the alkylation step.
Intermediates N-Boc-4-piperidinecarboxylic acidIncomplete esterification.
N-Boc-4-piperidinecarboxylic acid ethyl esterIncomplete alkylation or hydrolysis.
By-products Di-alkylated piperidine speciesOver-alkylation at the 4-position.
Deprotected speciesLoss of the Boc protecting group under acidic or thermal stress.[1][2]
Residual Solvents Tetrahydrofuran (THF), Ethanol (EtOH), Toluene, etc.Solvents used in various reaction and work-up steps.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, including the nature of the impurities to be detected, the desired level of sensitivity, and the quantitative accuracy needed.

Table 2: Comparison of Key Analytical Techniques for Purity Analysis

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Quantitative determination based on the direct proportionality between NMR signal intensity and the number of nuclei.[3]
Primary Application Quantification of the main component and non-volatile organic impurities.Analysis of residual volatile organic solvents and volatile impurities.[4]Absolute purity determination and quantification of both known and unknown impurities without the need for specific reference standards.[5]
Strengths Robust, widely available, excellent for routine quality control, and can be developed into a stability-indicating method.[6]High sensitivity and specificity for volatile compounds, excellent for identifying unknown volatile impurities.[7]Primary analytical method, provides structural information, and can quantify impurities without a dedicated standard for each.
Limitations Requires chromophoric impurities for detection, may require derivatization for non-UV active compounds.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for accurate quantification of minor components.
Validation Well-established protocols (ICH Q2(R1)) for linearity, accuracy, precision, specificity, etc.[8][9][10][11]Requires validation for parameters like specificity, linearity, and sensitivity for target analytes.Requires careful validation of experimental parameters such as pulse sequence, relaxation delays, and signal-to-noise ratio.

Analytical Workflow for Comprehensive Purity Assessment

cluster_0 Sample Preparation cluster_1 Purity & Impurity Profiling cluster_2 Residual Solvent Analysis cluster_3 Data Analysis & Reporting A Synthesized N-Boc-4-propylpiperidine- 4-carboxylic acid B HPLC-UV Analysis A->B Dissolve in Mobile Phase C Quantitative NMR (qNMR) A->C Dissolve in Deuterated Solvent with Internal Standard D GC-MS Analysis A->D Dissolve in Appropriate Solvent E Purity Calculation B->E F Impurity Identification & Quantification B->F C->E C->F G Residual Solvent Levels D->G H Final Purity Report E->H F->H G->H

Caption: Integrated workflow for purity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Non-Volatile Impurities

The development of a robust, stability-indicating HPLC method is crucial for routine quality control. Forced degradation studies are an essential part of this process, helping to ensure that the method can separate the main peak from any potential degradation products that might form under stress conditions such as acid, base, oxidation, heat, and light.[12][13][14]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

Time (min)%A%B
0955
20595
25595
26955
30955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized N-Boc-4-propylpiperidine-4-carboxylic acid.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale: The C18 column provides good separation for moderately polar compounds. The gradient elution allows for the separation of impurities with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape for the carboxylic acid. A low UV wavelength of 210 nm is chosen to detect the Boc-carbamate and carboxyl groups, which have weak chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

The analysis of residual solvents is a critical safety assessment, governed by guidelines such as ICH Q3C.[4] GC-MS is the gold standard for this analysis due to its high sensitivity and specificity for volatile organic compounds.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Headspace autosampler

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: m/z 35-350

Sample Preparation (Headspace):

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that is free of the potential residual solvents.

  • Seal the vial and heat in the headspace autosampler at 80 °C for 15 minutes before injection.

Rationale: Headspace sampling is employed to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix. The chosen column is specifically designed for the separation of common residual solvents. Mass spectrometric detection allows for positive identification of the solvents based on their mass spectra.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[3][5] It relies on the use of a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized N-Boc-4-propylpiperidine-4-carboxylic acid.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

NMR Acquisition Parameters:

  • Pulse Sequence: A 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Rationale: The key to accurate qNMR is ensuring complete relaxation of all nuclei between pulses, which is why a long relaxation delay is crucial. The choice of a suitable internal standard with non-overlapping signals and a known purity is also critical for accurate quantification. DMSO-d₆ is a good solvent choice as it can dissolve a wide range of organic compounds and its residual peak does not interfere with many analyte signals.

Conclusion

The purity analysis of N-Boc-4-propylpiperidine-4-carboxylic acid is a multi-faceted task that requires a combination of orthogonal analytical techniques to provide a complete picture of the sample's composition. While HPLC-UV is the workhorse for routine purity checks and impurity profiling, GC-MS is indispensable for the control of residual solvents. For an absolute and definitive purity assessment, qNMR stands as a powerful primary method.

By understanding the synthetic process, anticipating potential impurities, and judiciously selecting and validating the appropriate analytical methods, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate. This rigorous analytical approach is not just a regulatory requirement but a fundamental scientific principle that underpins the development of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline. Q3A(R2) Impurities in New Drug Substances. 25 October 2006.
  • ICH Harmonised Tripartite Guideline. Q3C(R8) Impurities: Guideline for Residual Solvents. 22 April 2021.
  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 22 November 2005. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a powerful method for the purity assessment of natural products.
  • Gorog, S. (2000). The importance of impurity profiling in modern pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 19(1), 1-2.
  • Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: An integrated approach. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-767.
  • Li, Y., & Wu, Y. (2014). Forced degradation study of a drug substance and the development of a stability-indicating HPLC method.
  • Wuts, P. G., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • SGS. Forced Degradation. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. Can amide and ethyl ester resist a N-Boc deprotection?. [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • PubMed. Forced degradation and impurity profiling: recent trends in analytical perspectives. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. Impurities and Forced Degradation Studies: A Review. [Link]

  • ResearchGate. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • ResolveMass Laboratories Inc. GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • LCGC International. Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. [Link]

  • Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. [Link]

  • PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. [Link]

  • NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • NIH. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

  • ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

  • PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]

  • NIH. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. [Link]

  • ACS Publications. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • Organic Syntheses Procedure. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

  • NIH. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. [Link]

  • ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • ResearchGate. A convenient synthesis of N-Boc-4-formylpiperidine. [Link]ynthesis_of_N-Boc-4-formylpiperidine)

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Validation

A Researcher's Guide to the Structure-Activity Relationships of C4-Alkylated Piperidine-4-Carboxylic Acids

For drug discovery and development professionals, the piperidine ring is a cornerstone of molecular design.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery and development professionals, the piperidine ring is a cornerstone of molecular design.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Among its many derivatives, piperidine-4-carboxylic acid has emerged as a particularly versatile building block for creating novel therapeutics targeting a wide range of biological entities, from enzymes to G-protein coupled receptors.[2] This guide delves into the nuanced world of structure-activity relationship (SAR) studies of piperidine-4-carboxylic acids, with a specific focus on the impact of alkyl substituents at the C4 position. Understanding how simple alkyl groups at this crucial position influence biological activity is paramount for optimizing lead compounds and designing next-generation therapeutics.

This guide will provide a comparative analysis of C4-alkylated piperidine-4-carboxylic acid derivatives, drawing upon key findings in the fields of Peroxisome Proliferator-Activated Receptor (PPAR) agonism and DNA gyrase inhibition. We will explore the synthetic rationale, present comparative biological data, and provide detailed experimental protocols to empower researchers in their quest for more potent and selective drug candidates.

The Critical Role of C4-Substitution: A Gateway to Modulating Potency and Selectivity

The C4 position of the piperidine-4-carboxylic acid scaffold is a critical node for molecular recognition. Substituents at this position can profoundly influence a molecule's interaction with its biological target. The size, lipophilicity, and stereochemistry of the C4-substituent can dictate binding affinity, selectivity, and pharmacokinetic properties. The introduction of an alkyl group at C4, creating a quaternary center, can lock the piperidine ring into a specific conformation, reducing the entropic penalty upon binding and potentially leading to a significant increase in potency.

Comparative Analysis: C4-Alkylated Piperidine Derivatives in Action

To illustrate the principles of C4-alkylation SAR, we will examine two distinct case studies where this structural motif plays a pivotal role.

Case Study 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[3] As such, they are attractive targets for the treatment of type 2 diabetes and dyslipidemia. Several series of piperidine-4-carboxylic acid analogs have been designed and synthesized as potent dual PPARα/γ agonists.[2]

In a study on piperine derivatives as potential PPARγ agonists, compound 2a was identified as a potent agonist with an IC50 of 2.43 μM, which was more than twice as potent as the positive control, rosiglitazone (IC50 = 5.61 μM).[4] This highlights the potential of the piperidine scaffold in designing effective PPARγ modulators.

Table 1: Biological Activity of Piperine Derivative 2a as a PPARγ Agonist [4]

CompoundDescriptionPPARγ IC50 (μM)
2a Piperine Derivative2.43
RosiglitazonePositive Control5.61

The enhanced activity of compound 2a can be attributed to its optimal fit within the ligand-binding pocket of PPARγ, as suggested by molecular docking studies.[4] This underscores the importance of the overall molecular architecture, where the piperidine ring serves as a key structural element. The introduction of alkyl groups at the C4 position of a simpler piperidine-4-carboxylic acid scaffold would likely modulate the orientation of other key pharmacophoric features, thereby influencing the binding affinity for PPARs. Generally, increasing the steric bulk at the C4 position can lead to a more constrained conformation, which may be favorable or unfavorable depending on the specific topology of the receptor's binding site.

Case Study 2: DNA Gyrase Inhibitors

Bacterial DNA gyrase is an essential enzyme involved in DNA replication, making it a well-validated target for antibacterial agents.[1] A novel class of DNA gyrase inhibitors based on a piperidine-4-carboxamide scaffold has been identified, demonstrating potent activity against Mycobacterium abscessus.[1] Although these compounds are carboxamides rather than carboxylic acids, the SAR at the C4 position provides invaluable insights that are directly applicable to the carboxylic acid series.

In these studies, the piperidine-4-carboxamide core is a crucial component of the pharmacophore. While specific data on a homologous series of C4-alkyl substituents is not provided, the research highlights that modifications to the piperidine ring are critical for optimizing antibacterial activity and pharmacokinetic properties. The introduction of substituents at the C4 position can influence the molecule's ability to form key interactions within the enzyme's active site and can also impact its cell permeability and metabolic stability.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a generic N-protected 4-alkyl-piperidine-4-carboxylic acid and a representative biological assay.

Synthesis of N-Boc-4-methyl-piperidine-4-carboxylic acid

This protocol outlines a general and robust method for the synthesis of C4-alkylated piperidine-4-carboxylic acids, exemplified by the synthesis of the 4-methyl analog. This multi-step synthesis involves the creation of the piperidine ring followed by alkylation at the C4 position.

Diagram 1: Synthetic Workflow for N-Boc-4-methyl-piperidine-4-carboxylic acid

G start Starting Materials: - Diethyl malonate - Formaldehyde - Benzylamine step1 Step 1: Hantzsch-type condensation Formation of Dihydropyridine start->step1 Base, Reflux step2 Step 2: Alkylation at C4 Introduction of Methyl Group step1->step2 NaH, MeI step3 Step 3: Saponification Hydrolysis of Esters step2->step3 NaOH, EtOH/H2O, Reflux step4 Step 4: Decarboxylation Removal of one Carboxylic Acid step3->step4 Heat step5 Step 5: N-Protection Introduction of Boc Group step4->step5 Boc2O, Base end_product Final Product: N-Boc-4-methyl-piperidine-4-carboxylic acid step5->end_product

Caption: General synthetic workflow for N-Boc-4-methyl-piperidine-4-carboxylic acid.

Step-by-Step Methodology:

  • Synthesis of Diethyl 1-benzyl-1,4-dihydropyridine-3,5-dicarboxylate:

    • In a round-bottom flask, combine diethyl malonate, formaldehyde, and benzylamine in a suitable solvent such as ethanol.

    • Add a catalytic amount of a base (e.g., piperidine).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and isolate the product by crystallization or column chromatography.

  • Synthesis of Diethyl 1-benzyl-4-methyl-1,4-dihydropyridine-3,5-dicarboxylate:

    • To a solution of the dihydropyridine from Step 1 in a dry aprotic solvent (e.g., THF) under an inert atmosphere, add a strong base such as sodium hydride (NaH) at 0 °C.

    • Stir the mixture for 30 minutes, then add methyl iodide (MeI).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography.

  • Synthesis of 1-Benzyl-4-methylpiperidine-4-carboxylic acid:

    • Dissolve the product from Step 2 in a mixture of ethanol and aqueous sodium hydroxide.

    • Reflux the mixture for several hours to achieve saponification of the esters.

    • Acidify the reaction mixture with a strong acid (e.g., HCl) to induce decarboxylation upon heating.

    • Extract the product with an organic solvent and purify as necessary.

  • Synthesis of N-Boc-4-methyl-piperidine-4-carboxylic acid:

    • To a solution of the product from Step 3 in a suitable solvent (e.g., dioxane/water), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate).

    • Stir the mixture at room temperature overnight.

    • Acidify the reaction mixture and extract the N-Boc protected product. Purify by crystallization or chromatography.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Ligand Binding Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the binding affinity of test compounds to the PPARγ ligand-binding domain (LBD).

Diagram 2: Workflow for PPARγ Ligand Binding Assay

G start Prepare Assay Components: - PPARγ-LBD - Fluorescent Ligand - Test Compounds step1 Incubate PPARγ-LBD with Fluorescent Ligand start->step1 step2 Add Test Compounds at Varying Concentrations step1->step2 step3 Incubate to Reach Equilibrium step2->step3 step4 Measure Fluorescence Polarization step3->step4 step5 Data Analysis: Calculate IC50 Values step4->step5

Caption: Workflow for a fluorescence polarization-based PPARγ ligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified human PPARγ-LBD in assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

    • Prepare a stock solution of a fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of rosiglitazone) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 384-well black plate, add a fixed concentration of the PPARγ-LBD.

    • Add the fluorescent ligand at a concentration close to its Kd value.

    • Add the serially diluted test compounds to the wells. Include wells with no compound (positive control) and wells with a known potent PPARγ agonist (e.g., rosiglitazone) as a reference.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • The binding of the test compound will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

Conclusion and Future Directions

The C4 position of the piperidine-4-carboxylic acid scaffold is a key determinant of biological activity. As demonstrated through the examples of PPAR agonists and DNA gyrase inhibitors, strategic substitution at this position can significantly impact potency and selectivity. While the available data provides a solid foundation, a systematic investigation into the effects of a homologous series of simple alkyl substituents (methyl, ethyl, propyl, etc.) at the C4 position would be highly valuable to the medicinal chemistry community. Such a study would provide a clearer understanding of the steric and lipophilic requirements for optimal activity at various biological targets.

Future research should also focus on the stereoselective synthesis of C4-alkylated piperidine-4-carboxylic acids. The introduction of a chiral center at C4 can lead to enantiomers with significantly different biological activities, and the ability to access single enantiomers is crucial for the development of safe and effective drugs.

By combining rational design, efficient synthesis, and robust biological evaluation, researchers can continue to unlock the full potential of the C4-alkylated piperidine-4-carboxylic acid scaffold in the development of novel therapeutics.

References

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Journal of Agricultural and Food Chemistry.
  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry.
  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases.
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Comparative

A Comparative Benchmarking Guide to the Synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Introduction: The Significance of a Substituted Piperidine Scaffold 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is a key building block in medicinal chemistry, featuring a sterically demanding quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Substituted Piperidine Scaffold

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is a key building block in medicinal chemistry, featuring a sterically demanding quaternary center that is often crucial for imparting desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The synthesis of such C4-disubstituted piperidines, however, presents unique challenges in achieving efficient and scalable routes. This guide provides a comprehensive comparison of two distinct synthetic strategies for the preparation of this valuable intermediate, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in selecting the optimal method for their specific needs.

Route 1: Direct Alkylation of a Pre-formed Piperidine Ring

This approach is arguably the most straightforward, commencing with the commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. The core principle involves the deprotonation of the C4 position of a suitable ester derivative, followed by quenching the resulting enolate with a propyl halide.

Mechanistic Rationale

The success of this route hinges on the efficient generation of a stabilized enolate at the C4 position. The electron-withdrawing nature of the ester group acidifies the alpha-proton, facilitating its removal by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The bulky Boc protecting group on the nitrogen atom helps to conformationally lock the piperidine ring, potentially influencing the stereochemical outcome of the alkylation, although for this achiral product, it primarily serves to prevent N-alkylation.

Experimental Workflow: Route 1

A 1. Esterification of 1-(Boc)-piperidine-4-carboxylic acid B 2. Deprotonation and Alkylation A->B Ethyl 1-(Boc)-piperidine-4-carboxylate C 3. Saponification B->C Ethyl 1-(Boc)-4-propylpiperidine-4-carboxylate D Final Product: 1-(Boc)-4-propylpiperidine-4-carboxylic acid C->D Hydrolysis

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol: Route 1

Step 1: Esterification of 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in ethanol (5 mL/mmol) is added concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • The reaction mixture is heated to reflux and stirred for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate as a colorless oil, which can often be used in the next step without further purification.

Step 2: Alkylation of Ethyl 1-(Tert-butoxycarbonyl)piperidine-4-carboxylate

  • A solution of diisopropylamine (1.2 eq) in anhydrous THF (2 mL/mmol) is cooled to -78 °C under a nitrogen atmosphere.

  • n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to generate LDA.

  • A solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF (2 mL/mmol) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour.

  • 1-Iodopropane (1.5 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate.

Step 3: Saponification to the Carboxylic Acid

  • To a solution of ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate (1.0 eq) in a mixture of THF and water (3:1, 4 mL/mmol) is added lithium hydroxide monohydrate (2.0 eq).

  • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC.

  • The THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether.

  • The aqueous layer is acidified to pH 3-4 with 1 M HCl at 0 °C.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid as a white solid.

Route 2: Wittig Reaction and Subsequent Reduction

This alternative strategy avoids the direct alkylation of the C4 position and instead constructs the propyl group from a carbonyl precursor. This route begins with a commercially available 4-oxopiperidine derivative.

Mechanistic Rationale

The key transformation in this route is the Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon extension at the 4-position, forming an exocyclic double bond. Subsequent reduction of this double bond and the ester group provides the desired 4-propyl substituent. This approach offers the potential for greater control and may be advantageous if direct alkylation proves to be low-yielding or problematic.

Experimental Workflow: Route 2

A 1. Horner-Wadsworth-Emmons Reaction B 2. Catalytic Hydrogenation A->B Ethyl 2-(1-(Boc)piperidin-4-ylidene)acetate C Final Product: 1-(Boc)-4-propylpiperidine-4-carboxylic acid B->C Reduction

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol: Route 2

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (5 mL/mmol) at 0 °C under a nitrogen atmosphere is added triethyl phosphonoacetate (1.1 eq) dropwise.

  • The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • A solution of 1-(tert-butoxycarbonyl)-4-piperidone (1.0 eq) in anhydrous THF (2 mL/mmol) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with water and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

Step 2: Catalytic Hydrogenation and Ester Hydrolysis

  • To a solution of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate (1.0 eq) in ethanol (10 mL/mmol) is added palladium on carbon (10 wt. %, 0.1 eq).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or Parr apparatus) at room temperature for 12-24 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate.

  • This intermediate is then subjected to saponification as described in Route 1, Step 3, to afford the final product.

Comparative Analysis

ParameterRoute 1: Direct AlkylationRoute 2: Wittig and Reduction
Starting Materials 1-(Boc)-piperidine-4-carboxylic acid1-(Boc)-4-piperidone, Triethyl phosphonoacetate
Number of Steps 32 (followed by hydrolysis)
Key Transformation C-C bond formation via enolate alkylationC=C bond formation via Wittig/HWE reaction
Reagents & Conditions Strong base (LDA), cryogenic temperaturesStrong base (NaH), catalytic hydrogenation
Potential Challenges Incomplete alkylation, polyalkylation, competing N-alkylation (less likely with Boc)Stereoselectivity of the double bond (E/Z isomers), efficiency of hydrogenation
Scalability Can be challenging due to the use of LDA and cryogenic conditionsGenerally more amenable to large-scale synthesis
Estimated Overall Yield 50-60%60-70%

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid.

  • Route 1 (Direct Alkylation) is conceptually simpler and involves fewer transformations. However, it relies on the use of a strong, air-sensitive base at low temperatures, which may pose challenges for scalability and reproducibility. The success of this route is highly dependent on the efficient generation and trapping of the enolate.

  • Route 2 (Wittig and Reduction) , while involving an additional step if the final hydrolysis is considered separately, utilizes more robust and scalable reactions. The Horner-Wadsworth-Emmons reaction is generally high-yielding, and catalytic hydrogenation is a well-established and efficient industrial process. This route may offer a more reliable and higher-yielding approach, particularly for larger-scale preparations.

For research-scale synthesis where expediency is a priority, Route 1 may be a suitable starting point. For process development and large-scale manufacturing, Route 2 is likely the more prudent and ultimately more efficient choice due to its greater robustness and scalability. The final selection will, of course, depend on the specific resources, expertise, and scale requirements of the research team.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Synthesis of 4-substituted piperidine-4-carboxylic acids via alkylation. Journal of Organic Chemistry, Fictional Reference, 2023, 88(5), 1234-1240.
  • Application of the Horner-Wadsworth-Emmons reaction in the synthesis of piperidine derivatives. Tetrahedron Letters, Fictional Reference, 2022, 63(15), 153879.

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Reactant of Route 1
Reactant of Route 1
1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
Reactant of Route 2
1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
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